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  • Product: (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride
  • CAS: 651056-85-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride

Introduction: The Significance of Chiral Pyrrolidines in Modern Drug Discovery The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous natural products and synthetic drugs.[1] Its prevalence in drug design is attributable to its ability to introduce three-dimensionality, a key factor in achieving specific and high-affinity interactions with biological targets.[2] The stereochemistry of substituted pyrrolidines is of particular importance, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3] This guide focuses on the physical properties of a specific chiral pyrrolidine derivative, (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, a building block of significant interest to researchers and drug development professionals. A thorough understanding of its physicochemical properties is paramount for its effective use in the synthesis of novel therapeutic agents.

Molecular Structure and Core Properties

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a chiral amine hydrochloride salt. The presence of the sulfonyl group and the amine functionality, combined with the stereochemistry of the pyrrolidine ring, dictates its physical and chemical behavior.

PropertyValueSource
Chemical Name (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochlorideN/A
Molecular Formula C₅H₁₃ClN₂O₂S[4]
Molecular Weight 200.69 g/mol [4]
CAS Number 651056-85-8N/A
Appearance White solid[1][5]
Storage Inert atmosphere, Room Temperature[1][5]

Experimentally Determined Physical Properties: A Note on Data Availability

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating and are based on established methodologies in the field of pharmaceutical sciences.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Method

  • Sample Preparation:

    • Ensure the (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride sample is completely dry and in a fine powdered form.

    • Pack a small amount of the sample into a capillary tube, ensuring a column height of 2-3 mm.

  • Instrumentation:

    • Utilize a calibrated digital melting point apparatus.

  • Procedure:

    • Place the packed capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate to quickly approach the expected melting range (a preliminary rough measurement can be beneficial).

    • Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the substance.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Rationale: Understanding the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation development.

Methodology: Equilibrium Shake-Flask Method

  • Solvent Selection:

    • Choose a range of relevant solvents, including water, methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Procedure:

    • Add an excess amount of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a suitable spectroscopic method.

    • Calculate the solubility in units such as mg/mL or g/100mL.

G start Add Excess Solid to Solvent equilibrate Equilibrate (24-48h at constant T) start->equilibrate settle Settle Undissolved Solid equilibrate->settle supernatant Extract Supernatant settle->supernatant analyze Analyze Concentration (e.g., HPLC) supernatant->analyze calculate Calculate Solubility analyze->calculate

Caption: Shake-Flask Solubility Determination Workflow.

Spectroscopic and Analytical Characterization

While specific spectra for the (R)-enantiomer are not widely published, the following techniques are essential for its structural confirmation and purity assessment. For reference, the ¹H NMR spectrum for the corresponding (S)-enantiomer is available in some chemical databases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemical environment.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amine (N-H), sulfonyl (S=O), and alkyl (C-H) moieties.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity of the compound. A suitable chiral stationary phase can separate the (R) and (S) enantiomers, allowing for the quantification of the desired enantiomer.

Safety, Handling, and Storage

Based on available data for similar compounds, (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride should be handled with care.

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.[1][5]

    • Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[1][5]

Conclusion: A Foundation for Future Research

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a valuable chiral building block with significant potential in drug discovery. While detailed physicochemical data is not yet widely disseminated, this guide provides the necessary framework and experimental protocols for researchers to confidently characterize this compound. The provided methodologies for determining melting point, solubility, and spectroscopic properties are robust and will enable the generation of high-quality data, thereby facilitating its application in the synthesis of novel and impactful pharmaceutical agents.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 754. Available from: [Link]

  • PubChem. (3R)-1-(4-methylsulfonylphenyl)pyrrolidin-3-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1). National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Aminopyrrolidine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (3R)-(-)-3-Aminopyrrolidine Dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1). National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Slideshare. Importance of Stereochemistry in Drug Design.pptx. Available from: [Link]

  • Pace Analytical. Characterization of Physicochemical Properties. Available from: [Link]

  • European Medicines Agency. Guideline on the chemistry of active substances. (2016). Available from: [Link]

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  • Patsnap Synapse. What is the application of stereochemistry in drug design?. Available from: [Link]

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Exploratory

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride chemical structure and stereochemistry

An In-Depth Technical Guide to (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride: Structure, Stereochemistry, and Synthesis Introduction The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride: Structure, Stereochemistry, and Synthesis

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as one of the most prevalent structural motifs in modern drug discovery.[1][2] Its non-planar, puckered conformation provides an ideal three-dimensional scaffold to explore chemical space, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[2] Within this important class of compounds, (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride emerges as a chiral building block of significant value.

This guide provides a detailed technical overview of this compound, focusing on its unique structural features, the critical importance of its (R)-stereochemistry, established synthetic and resolution strategies, and its application for researchers, chemists, and drug development professionals. The presence of a primary amine for synthetic elaboration, a sulfonamide to modulate physicochemical properties, and a defined stereocenter makes this molecule a highly versatile intermediate in the creation of novel therapeutics.

Physicochemical and Structural Properties

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is typically supplied as a stable, crystalline solid, which enhances its shelf-life and handling properties for synthetic applications. The hydrochloride salt form improves solubility in polar solvents, a common requirement for reaction chemistry.[3]

PropertyValueSource
Chemical Formula C₅H₁₃ClN₂O₂S[4]
Molecular Weight 200.69 g/mol [4]
Appearance White to off-white solid[5]
CAS Number 1265003-81-3 (Racemate HCl)
651056-84-7 ((S)-isomer HCl)[4]
Storage Inert atmosphere, 2-8°C[4]
Molecular Structure

The molecule's structure is defined by three key components:

  • Pyrrolidine Ring: A saturated, five-membered nitrogen-containing ring that provides a rigid, three-dimensional scaffold.

  • Methylsulfonyl Group: Attached to the ring's nitrogen atom, this electron-withdrawing group renders the nitrogen non-basic and introduces a sulfonamide moiety, a common feature in many marketed drugs.[6]

  • Primary Amine at C3: This nucleophilic group is the primary site for synthetic modification, allowing for the attachment of various side chains, linkers, or pharmacophoric elements.

  • Chiral Center: The carbon atom at the 3-position (C3) is a stereocenter, giving rise to two distinct enantiomers, (R) and (S).

Caption: Chemical structure of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride.

The Critical Role of (R)-Stereochemistry

In drug development, the three-dimensional arrangement of atoms is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The specific (R)-configuration of the amine at the C3 position is often essential for achieving the desired biological activity, as it dictates the precise orientation of the substituent that will be attached to it within a protein's binding pocket.

Cahn-Ingold-Prelog (CIP) Priority Assignment

The (R) designation is determined by assigning priorities to the four groups attached to the C3 stereocenter:

  • -NH₂ (Highest priority, based on atomic number)

  • -CH₂(C2)-N(SO₂Me)- (Path toward the ring nitrogen)

  • -CH₂(C4)-C5- (Path away from the ring nitrogen)

  • -H (Lowest priority, assumed to be pointing away from the viewer)

With the lowest priority group pointing away, tracing the path from priority 1 → 2 → 3 proceeds in a clockwise direction, confirming the (R) configuration. This specific stereochemistry can lead to enhanced potency or selectivity for a given biological target compared to its (S)-enantiomer or the racemic mixture.[7] For instance, in some classes of antibacterial agents, the (R)-isomers of pyrrolidinyl derivatives have shown significantly superior activity.[3]

Synthesis and Chiral Resolution

Producing an enantiomerically pure compound is a central challenge in pharmaceutical chemistry. The synthesis of (R)-1-(methylsulfonyl)pyrrolidin-3-amine can be achieved through two primary strategies: asymmetric synthesis from a chiral starting material or the resolution of a racemic mixture.

Asymmetric Synthesis Strategy

A robust method for synthesizing chiral 3-aminopyrrolidines involves starting from a naturally occurring chiral pool material, such as hydroxyproline. A plausible pathway to the (R)-enantiomer can be adapted from established literature procedures that produce the (S)-enantiomer via stereochemical inversion.[8]

The key transformation is an Sₙ2 reaction where a nucleophile displaces a leaving group on the C3 carbon, inverting the stereocenter.

G start (S)-N-Boc-3-hydroxypyrrolidine (Chiral Precursor) mesylate (S)-N-Boc-3-mesyloxypyrrolidine (Activated Intermediate) start->mesylate MsCl, TEA (Activate -OH group) azide (R)-N-Boc-3-azidopyrrolidine (Inverted Stereocenter) mesylate->azide NaN₃, DMF (SN2 Inversion) amine_protected (R)-N-Boc-3-aminopyrrolidine azide->amine_protected H₂, Pd/C or PPh₃ (Azide Reduction) amine_deprotected (R)-3-aminopyrrolidine amine_protected->amine_deprotected HCl (Boc Deprotection) final_product (R)-1-(Methylsulfonyl)pyrrolidin-3-amine HCl amine_deprotected->final_product 1. MsCl, TEA 2. HCl (Sulfonylation & Salt Formation)

Caption: Asymmetric synthesis workflow via stereochemical inversion.

Exemplary Protocol Steps:

  • Activation of Hydroxyl Group: (S)-N-Boc-3-hydroxypyrrolidine is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA). This converts the poorly reactive hydroxyl group into a mesylate, which is an excellent leaving group for nucleophilic substitution.

  • Stereochemical Inversion (Sₙ2 Reaction): The mesylate intermediate is treated with sodium azide (NaN₃) in a polar aprotic solvent like DMF. The azide ion attacks the C3 carbon from the opposite face of the leaving group, displacing the mesylate and inverting the stereochemistry from (S) to (R).[8]

  • Reduction of Azide: The resulting (R)-azide is reduced to the primary amine. This can be achieved safely and efficiently via catalytic hydrogenation (H₂ over Pd/C) or through a Staudinger reaction using triphenylphosphine (PPh₃) followed by hydrolysis.[8]

  • Deprotection and Sulfonylation: The N-Boc protecting group is removed under acidic conditions (e.g., with HCl). The resulting free secondary amine of the pyrrolidine ring is then selectively sulfonylated using methanesulfonyl chloride to yield the final product, which is isolated as its hydrochloride salt.

Chiral Resolution

An alternative to asymmetric synthesis is to prepare the racemic 1-(methylsulfonyl)pyrrolidin-3-amine and then separate the two enantiomers.

  • Classical Resolution: This involves reacting the racemic amine with a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid.[9][10] This reaction forms a mixture of two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[11] Once separated, the desired diastereomeric salt is treated with a base to liberate the pure (R)-enantiomer.

  • Enzymatic Resolution: Lipases can be used to selectively acylate one enantiomer of a racemic amine, allowing the unreacted enantiomer to be isolated.[12]

  • Chiral Chromatography: The racemic mixture can be separated using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase. While effective, this method is often more expensive and may be less scalable than classical resolution.[11]

Applications in Medicinal Chemistry

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a valuable building block for constructing more complex molecules with therapeutic potential. Its utility stems from the combination of a defined 3D structure and a reactive primary amine handle. The sulfonamide group is a known isostere for other functional groups and can improve properties like metabolic stability and cell permeability.

While not a final drug itself, this intermediate is designed for incorporation into lead compounds targeting a wide range of diseases. The pyrrolidine scaffold is a key component in drugs across various therapeutic areas.[1]

Therapeutic AreaPotential Target ClassRationale for Use
Oncology Kinase InhibitorsThe chiral amine can be used to form key hydrogen bonds in the hinge region of a kinase active site.
Neuroscience GPCR Modulators, Transporter InhibitorsThe rigid pyrrolidine scaffold can mimic the conformation of endogenous ligands or neurotransmitters.
Infectious Diseases Viral Protease Inhibitors, AntibacterialsThe stereocenter provides precise orientation of side chains to fit into constrained enzyme active sites.[13]
Immunology JAK Inhibitors, BTK InhibitorsChiral amines are frequently used as key recognition elements in modern immunomodulatory drugs.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of the final compound is essential. A standard panel of analytical techniques is employed for this purpose.

Analytical TechniquePurpose
¹H and ¹³C NMR Confirms the molecular structure, connectivity, and structural integrity.
Mass Spectrometry (MS) Verifies the molecular weight and elemental composition of the compound.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies key functional groups, such as N-H (amine), S=O (sulfonyl), and C-H bonds.[6]
Chiral HPLC or SFC Determines the enantiomeric excess (%ee) or enantiomeric purity, confirming the success of the asymmetric synthesis or resolution.
Melting Point A physical constant used to assess the purity of the crystalline solid.

Conclusion

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a specialized and highly valuable chiral building block for drug discovery and development. Its well-defined three-dimensional structure, anchored by the rigid pyrrolidine ring and the critical (R)-stereocenter, provides a robust platform for the synthesis of novel, potent, and selective therapeutics. A thorough understanding of its stereochemistry, coupled with efficient and scalable synthetic strategies, enables medicinal chemists to leverage this intermediate to accelerate the development of next-generation medicines. The careful control of stereochemistry that this compound offers is not merely an academic exercise but a fundamental requirement for producing safer and more effective drugs.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • 3-Aminopyrrolidine. PubChem, National Center for Biotechnology Information. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • (3R)-1-(4-methylsulfonylphenyl)pyrrolidin-3-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, National Center for Biotechnology Information. [Link]

  • A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Publications. [Link]

Sources

Foundational

An In-depth Technical Guide to (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride (CAS: 651056-85-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyrrolidine Scaffold in Modern Drug Discovery The pyrrolidine ring, a five-membered saturated hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Its prevalence is not coincidental but rather a testament to its remarkable physicochemical properties and synthetic tractability. The sp³-rich, non-planar structure of the pyrrolidine scaffold provides an excellent framework for creating three-dimensional diversity in drug candidates, a critical factor for achieving high target affinity and selectivity.[2] This guide focuses on a particularly valuable building block: (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride . The introduction of the methylsulfonyl group and the specific stereochemistry at the 3-position imbue this molecule with unique properties, making it a sought-after intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors.

This document serves as a comprehensive technical resource, providing insights into the synthesis, characterization, and strategic application of this compound, with a particular focus on its role in the development of inhibitors for critical signaling pathways.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step syntheses and for predicting its influence on the properties of the final active pharmaceutical ingredient (API).

PropertyValueSource/Comment
CAS Number 651056-85-8-
Molecular Formula C₅H₁₃ClN₂O₂S-
Molecular Weight 200.69 g/mol [3]
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in water and polar organic solventsInferred from hydrochloride salt form
Chirality (R)-enantiomerThe specific stereoisomer is crucial for biological activity.

The key structural features of (R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride are the pyrrolidine ring, the primary amine at the C3 position with (R)-stereochemistry, and the electron-withdrawing methylsulfonyl group attached to the ring nitrogen. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling and use in various reaction conditions.

Strategic Synthesis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

The stereoselective synthesis of chiral pyrrolidines is a well-established yet nuanced area of organic chemistry. The following synthetic workflow is a robust and scalable approach to obtain the target compound with high enantiomeric purity, adapted from established methodologies for similar chiral amines.[3] The rationale behind each step is provided to offer a deeper understanding of the process.

Synthetic Workflow Diagram

G cluster_0 Synthesis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride A (R)-3-Hydroxypyrrolidine B N-Boc-(R)-3-hydroxypyrrolidine A->B Boc Anhydride, Et3N, DCM C N-Boc-(S)-3-azidopyrrolidine B->C 1. MsCl, Et3N 2. NaN3, DMF (SN2 inversion) F N-Boc-(R)-3-aminopyrrolidine B->F 1. MsCl, Et3N 2. Phthalimide, DEAD, PPh3 (Mitsunobu) 3. Hydrazine D N-Boc-(S)-3-aminopyrrolidine C->D H2, Pd/C or PPh3 E (S)-3-Aminopyrrolidine D->E HCl G (R)-3-Aminopyrrolidine F->G HCl H (R)-1-(Methylsulfonyl)pyrrolidin-3-amine G->H MsCl, Et3N, DCM I (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride H->I HCl in Ether

Caption: Synthetic pathways to (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride.

Detailed Experimental Protocol

Step 1: Protection of the Amine

  • Rationale: The secondary amine of the starting material, (R)-3-hydroxypyrrolidine, is more nucleophilic than the hydroxyl group. To selectively react the hydroxyl group in the subsequent step, the amine must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

  • Protocol:

    • To a stirred solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(R)-3-hydroxypyrrolidine.

Step 2: Sulfonylation of the Hydroxyl Group

  • Rationale: To introduce the amine functionality at the C3 position with the desired (R)-stereochemistry, a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution is employed. Mesylation is a common and efficient method for converting the hydroxyl group into a good leaving group.

  • Protocol:

    • Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, quench the reaction with water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mesylated intermediate.

Step 3: Azide Substitution with Inversion of Configuration (SN2)

  • Rationale: The introduction of an azide group via an Sₙ2 reaction with sodium azide will proceed with an inversion of stereochemistry at the C3 position. This is a critical step to convert the (R)-hydroxyl precursor to the desired (S)-azide intermediate, which will then be reduced to the (S)-amine. To obtain the final (R)-amine, an alternative route such as a Mitsunobu reaction is required (see alternative step below). For the purpose of this guide, we will proceed with the SN2 inversion route to illustrate the principle, and then provide the alternative for the target molecule.

  • Protocol (for (S)-amine):

    • Dissolve the crude mesylated intermediate (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (NaN₃, 1.5 eq) and heat the mixture to 80-90 °C.

    • Stir for 12-18 hours, monitoring by TLC.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry, and concentrate to yield N-Boc-(S)-3-azidopyrrolidine.

Alternative Step 3: Mitsunobu Reaction for Retention of Configuration

  • Rationale: To obtain the (R)-amine, retention of stereochemistry is necessary. A Mitsunobu reaction using a nitrogen nucleophile like phthalimide allows for the conversion of the alcohol to a protected amine with inversion of configuration. A subsequent deprotection yields the free amine. This two-step sequence effectively results in the retention of the original stereochemistry.

  • Protocol (for (R)-amine):

    • To a solution of N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq), phthalimide (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Concentrate the reaction mixture and purify by column chromatography to isolate the phthalimide-protected intermediate.

    • Dissolve the intermediate in ethanol and add hydrazine hydrate (4-5 eq).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction, filter off the precipitate, and concentrate the filtrate. Purify the residue to obtain N-Boc-(R)-3-aminopyrrolidine.

Step 4: Reduction of the Azide or Deprotection

  • Protocol (from Azide):

    • Dissolve N-Boc-(S)-3-azidopyrrolidine in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

    • Filter the reaction through Celite and concentrate the filtrate to obtain N-Boc-(S)-3-aminopyrrolidine.

  • Protocol (from Boc-protected amine): This step is for deprotection.

    • Dissolve N-Boc-(R)-3-aminopyrrolidine in a solution of HCl in a suitable solvent like dioxane or ether.

    • Stir at room temperature for 2-4 hours.

    • Concentrate the solvent to obtain (R)-3-aminopyrrolidine dihydrochloride.

Step 5: N-Sulfonylation

  • Rationale: The final step involves the reaction of the free amine with methanesulfonyl chloride to form the desired sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

  • Protocol:

    • Suspend (R)-3-aminopyrrolidine dihydrochloride (1.0 eq) in DCM and cool to 0 °C.

    • Add triethylamine (2.5 eq) and stir for 15-20 minutes.

    • Slowly add methanesulfonyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor by TLC. Upon completion, wash with water and brine, dry the organic layer, and concentrate.

Step 6: Salt Formation

  • Rationale: Conversion to the hydrochloride salt improves the compound's stability and handling characteristics.

  • Protocol:

    • Dissolve the crude (R)-1-(methylsulfonyl)pyrrolidin-3-amine in a minimal amount of a suitable solvent like ethyl acetate or methanol.

    • Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

    • Filter the solid, wash with cold ether, and dry under vacuum to obtain (R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the structure and connectivity of the molecule. Expected signals include:

    • A singlet for the methyl protons of the sulfonyl group.

    • Multiplets for the diastereotopic protons of the pyrrolidine ring.

    • Signals for the amine protons, which may be broad and exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Expected signals include:

    • A signal for the methyl carbon of the sulfonyl group.

    • Signals for the four distinct carbons of the pyrrolidine ring.

High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is a powerful technique for assessing the purity of the compound and for separating enantiomers. For chiral compounds like this, a chiral HPLC method is necessary to determine the enantiomeric excess (ee).[4]

  • Protocol for Chiral HPLC:

    • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic glycopeptide-based columns are often effective for separating chiral amines.[4]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

    • Detection: UV detection is suitable if the molecule has a chromophore. If not, derivatization with a UV-active agent may be necessary, or alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD) can be employed.[5]

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry provides information about the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a valuable building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The pyrrolidine scaffold often serves as a key structural element that orients functional groups for optimal interaction with the target kinase.

Role in Rho Kinase (ROCK) Inhibitors

The Rho/ROCK signaling pathway is implicated in various cellular processes, including cell adhesion, motility, and contraction. Dysregulation of this pathway is associated with several diseases, including cancer and cardiovascular disorders. The 3-aminopyrrolidine moiety can be incorporated into ROCK inhibitors to interact with key residues in the ATP-binding pocket of the kinase. The specific stereochemistry and the presence of the sulfonyl group can influence the binding affinity and selectivity of the inhibitor.

Involvement in Extracellular Signal-Regulated Kinase (ERK) Pathway Inhibitors

The ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations that lead to the constitutive activation of this pathway are common in many cancers. The pyrrolidine ring has been successfully incorporated into ERK inhibitors, where it can form crucial hydrogen bonds and van der Waals interactions within the kinase domain.[6] The methylsulfonyl group can act as a hydrogen bond acceptor and contribute to the overall binding energy of the inhibitor.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for (R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride in ROCK and ERK inhibitors is often proprietary, general principles can be inferred from the literature on related compounds.[7][8]

  • Stereochemistry: The (R)-configuration at the 3-position of the pyrrolidine ring is often critical for achieving high potency and selectivity. The specific spatial arrangement of the amine group allows for optimal interaction with the target protein.

  • N-Substitution: The methylsulfonyl group on the pyrrolidine nitrogen is an important feature. It is a polar, non-basic group that can act as a hydrogen bond acceptor. Its presence can significantly impact the solubility, metabolic stability, and pharmacokinetic properties of the final drug molecule.

Signaling Pathway and Workflow Diagrams

G cluster_0 Simplified Kinase Signaling Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor (R)-1-(Methylsulfonyl)pyrrolidin-3-amine -based Inhibitor Inhibitor->ERK Inhibition

Caption: Inhibition of the ERK signaling pathway by a pyrrolidine-based inhibitor.

Safety, Handling, and Storage

As a chemical intermediate, (R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not publicly available, data from structurally related compounds can provide guidance.

  • Hazard Identification: Similar amine hydrochlorides and sulfonylated compounds may be irritating to the eyes, skin, and respiratory tract.

  • Handling:

    • Use in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.

    • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a strategically important building block in modern drug discovery. Its unique combination of a chiral pyrrolidine scaffold and a methylsulfonyl group provides medicinal chemists with a versatile tool for the design and synthesis of potent and selective kinase inhibitors. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, is crucial for its effective utilization in the development of next-generation targeted therapies.

References

  • Sardella, R., et al. (2023). Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution. Methods in Molecular Biology. Available at: [Link]

  • Organic Syntheses. Methanesulfonyl Cyanide. Available at: [Link]

  • PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Available at: [Link]

  • MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Available at: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]

  • Google Patents. (2015). Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • PMC. (2015). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available at: [Link]

  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • PubMed. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Available at: [Link]

  • PubMed. (2010). Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. Available at: [Link]

  • ResearchGate. Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Available at: [Link]

  • National MagLab. 3D 1H–13C–14N correlation solid-state NMR spectrum. Available at: [Link]

  • Google Patents. (2021). Preparation method of 1-methyl-3-pyrrolidinol.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available at: [Link]

  • Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. Available at: [Link]

  • PMC. (2015). A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Available at: [Link]

  • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Available at: [Link]

  • PubMed. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'-N-Acetyltransferase Type Ib. Available at: [Link]

  • Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Available at: [Link]

  • PubMed. (2019). Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation. Available at: [Link]

  • PMC. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Available at: [Link]

  • MDPI. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

  • Google Patents. (2021). Process for the preparation of 1-methylpyrrolidin-3-ol.
  • MDPI. (2020). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

  • PubMed. (2018). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Available at: [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]

  • PubMed. (2020). Chiral sulfonamides with various N-heterocyclic and aromatic units - Synthesis and antiviral activity evaluation. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Proposed Mechanism of Action of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride in Biological Systems

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a chiral small molecule featuring a pyrrolidine ring, a functional group prevalent in num...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a chiral small molecule featuring a pyrrolidine ring, a functional group prevalent in numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4][5][6] The presence of a methylsulfonyl group suggests potential interactions with enzymatic targets, while the amine group can contribute to its pharmacokinetic profile and target engagement. This technical guide delineates a proposed mechanism of action for this compound, focusing on its potential as an antimicrobial agent. A comprehensive research framework is presented to systematically investigate and validate this hypothesis, providing a roadmap for future preclinical development.

Introduction: The Pyrrolidine Scaffold in Drug Discovery

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, offering a three-dimensional structure that can effectively explore pharmacophore space.[1][2][6] This scaffold is a key component in a wide array of therapeutics, including antiviral, antibacterial, anticancer, and anti-inflammatory agents.[3][7] The stereochemistry of the pyrrolidine ring and its substituents plays a critical role in determining the biological activity and target selectivity of these compounds.[1][2] The subject of this guide, (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, combines this privileged scaffold with a sulfonamide-like functional group, hinting at a range of potential biological activities.

Deconstruction of the Molecule and a Proposed Primary Mechanism of Action

The chemical structure of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride provides clues to its potential biological function. The molecule consists of:

  • A chiral pyrrolidine ring: This saturated heterocycle provides a rigid, three-dimensional framework that can orient the other functional groups for optimal interaction with a biological target.[1][2]

  • A methylsulfonyl group: This group is a common feature in medicinal chemistry and can act as a hydrogen bond acceptor. It is structurally similar to the p-aminobenzoic acid (PABA) core of sulfonamide antibiotics.

  • A primary amine: This group can act as a hydrogen bond donor and is likely to be protonated at physiological pH, potentially influencing solubility and interactions with biological membranes.[8]

Based on these structural features, a primary hypothesized mechanism of action is the inhibition of dihydropteroate synthase (DHPS) , a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids, and its absence in humans makes it an attractive target for antimicrobial agents.

Proposed Signaling Pathway: Inhibition of Folate Synthesis

The proposed mechanism posits that (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride acts as a competitive inhibitor of DHPS, mimicking the natural substrate, PABA. By blocking this enzyme, the compound would disrupt the synthesis of dihydrofolic acid, leading to a depletion of tetrahydrofolate and ultimately inhibiting bacterial growth.

Folate Synthesis Inhibition cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS DHF Dihydropteroic Acid DHPS->DHF Synthesis DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Compound (R)-1-(Methylsulfonyl)pyrrolidin-3-amine HCl Compound->DHPS Competitive Inhibition

Caption: Proposed mechanism of action of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride.

A Framework for Experimental Validation

To rigorously test this proposed mechanism, a multi-step experimental approach is necessary. This framework is designed to be a self-validating system, where each phase builds upon the findings of the previous one.

Phase 1: In Vitro Target Engagement and Antimicrobial Activity

The initial phase focuses on confirming the basic antimicrobial properties and direct interaction with the proposed target.

Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of bacteria.

  • Methodology:

    • Prepare a two-fold serial dilution of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride in appropriate broth media.

    • Inoculate each dilution with a standardized suspension of test bacteria (e.g., Escherichia coli, Staphylococcus aureus).[9]

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration with no visible turbidity.

Experimental Protocol 2: In Vitro DHPS Inhibition Assay

  • Objective: To directly measure the inhibitory effect of the compound on purified DHPS enzyme.

  • Methodology:

    • Express and purify recombinant DHPS from a relevant bacterial species.

    • Set up a reaction mixture containing PABA, dihydropteridine pyrophosphate, and varying concentrations of the test compound.

    • Initiate the reaction by adding DHPS.

    • Monitor the formation of dihydropteroic acid over time using a spectrophotometric or HPLC-based method.

    • Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of DHPS activity.

Phase 2: Cellular Mechanism of Action

This phase aims to confirm that the observed antimicrobial activity is due to the inhibition of folate synthesis within the bacterial cell.

Experimental Protocol 3: Folate Pathway Rescue Assay

  • Objective: To determine if the antimicrobial effect of the compound can be reversed by supplementing the growth medium with downstream products of the folate pathway.

  • Methodology:

    • Perform an MIC assay as described in Protocol 1.

    • In parallel, perform the same assay with the growth medium supplemented with folic acid, thymidine, and key amino acids.

    • A significant increase in the MIC in the supplemented medium would indicate that the compound's primary mechanism is the inhibition of the folate pathway.

Phase 3: Target Specificity and Resistance Studies

The final phase focuses on confirming the specificity of the compound for DHPS and investigating potential resistance mechanisms.

Experimental Protocol 4: Overexpression and Knockdown Studies

  • Objective: To demonstrate that the cellular sensitivity to the compound is dependent on the expression level of DHPS.

  • Methodology:

    • Construct bacterial strains that overexpress DHPS and strains where DHPS expression is reduced (e.g., using CRISPRi).

    • Determine the MIC of the compound for these engineered strains and compare it to the wild-type strain.

    • Decreased sensitivity in overexpression strains and increased sensitivity in knockdown strains would provide strong evidence for DHPS being the primary target.

Experimental Workflow

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Validation cluster_Phase2 Phase 2: Cellular Mechanism cluster_Phase3 Phase 3: Target Specificity P1_MIC Protocol 1: MIC Assay (Broad Spectrum Activity) P1_DHPS Protocol 2: DHPS Inhibition Assay (Direct Target Engagement) P1_MIC->P1_DHPS Positive Result Leads to P2_Rescue Protocol 3: Folate Rescue Assay (Pathway Confirmation) P1_DHPS->P2_Rescue Confirmed Inhibition Leads to P3_Genetics Protocol 4: Overexpression/Knockdown (Target Validation) P2_Rescue->P3_Genetics Pathway Confirmed, Proceed to

Caption: A phased experimental workflow for validating the proposed mechanism of action.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized for clear comparison and interpretation.

Experiment Metric Expected Outcome for Positive Result
MIC AssayMIC (µg/mL)Low MIC values against a range of bacteria.
DHPS Inhibition AssayIC50 (µM)A potent IC50 value, indicating strong inhibition.
Folate Rescue AssayFold-change in MICA significant increase in MIC with supplementation.
Overexpression/KnockdownFold-change in MICIncreased MIC in overexpression strains; decreased MIC in knockdown strains.

Conclusion

The proposed mechanism of action for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride as a DHPS inhibitor provides a scientifically grounded starting point for its evaluation as a potential antimicrobial agent. The structured experimental framework outlined in this guide offers a robust and logical progression for validating this hypothesis. Successful validation at each stage would build a strong case for its further development as a novel therapeutic.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 753. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • PubChem. (3R)-1-(4-methylsulfonylphenyl)pyrrolidin-3-amine. Retrieved from [Link]

  • Ding, K., et al. (2013). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry, 56(13), 5496-5509. [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612-9617. [Link]

  • ResearchGate. (2014). Synthesis and Biological Evaluation of Novel Tricyclic Pyrrolidinyl (R)‐Alcohols and Amines. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249259. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

  • Khan, I., et al. (2020). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. Journal of Chemistry, 2020, 8950692. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Gulevskaya, A. V., & Butin, A. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(10), 5158. [Link]

  • Wikipedia. Pyrrolidine. Retrieved from [Link]

  • IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • da Rocha, G. C., et al. (2010). Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry, 10(12), 1138-1153. [Link]

  • PubChem. (3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride. Designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and verification of this compound. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogs, offering a robust framework for its characterization.

Introduction

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry. The pyrrolidine scaffold is a prevalent motif in numerous pharmaceuticals, and the presence of a chiral amine and a sulfonyl group provides versatile points for molecular elaboration.[1] Accurate structural confirmation through spectroscopic methods is a critical step in its synthesis and application in drug discovery pipelines. This guide will detail the expected spectroscopic signatures of the title compound and the underlying principles for their interpretation.

It is important to note that while specific experimental data for the (R)-enantiomer is not widely published, the spectroscopic data (NMR, IR, and MS) for enantiomers are identical in an achiral environment. Therefore, data from the corresponding (S)-enantiomer or the racemic mixture can be reliably used for structural confirmation.

Molecular Structure and Analysis Workflow

The structural confirmation of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride relies on a multi-technique spectroscopic approach. Each method provides unique and complementary information about the molecular framework.

cluster_compound Target Molecule cluster_analysis Spectroscopic Analysis Workflow cluster_information Structural Information Obtained Molecule (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride NMR NMR Spectroscopy (¹H & ¹³C) Molecule->NMR subjected to IR Infrared (IR) Spectroscopy Molecule->IR subjected to MS Mass Spectrometry (MS) Molecule->MS subjected to NMR_info Proton & Carbon Environment, Connectivity NMR->NMR_info provides IR_info Functional Groups (N-H, S=O, C-H) IR->IR_info provides MS_info Molecular Weight & Fragmentation Pattern MS->MS_info provides structure (R)-1-(Methylsulfonyl)pyrrolidin-3-amine HCl -NH₃⁺ -SO₂- Aliphatic C-H spectra IR Spectrum ~3000-2800 cm⁻¹ (broad) ~1350 & 1150 cm⁻¹ (strong) ~2950-2850 cm⁻¹ (medium) structure:f0->spectra:f0 correlates to structure:f1->spectra:f1 correlates to structure:f2->spectra:f2 correlates to

Caption: Correlation of functional groups to expected IR peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For this compound, Electrospray Ionization (ESI) is a suitable technique. The molecule will likely be observed as its protonated free base [M+H]⁺ after losing HCl.

Expected Mass Spectrometry Data (ESI-MS)

  • Molecular Formula (Free Base): C₅H₁₂N₂O₂S

  • Molecular Weight (Free Base): 164.23 g/mol

  • Molecular Formula (HCl Salt): C₅H₁₃ClN₂O₂S

  • Molecular Weight (HCl Salt): 200.69 g/mol

  • Expected [M+H]⁺ ion (m/z): 165.07

Fragmentation Analysis:

In tandem MS (MS/MS), the precursor ion (m/z 165.07) is fragmented to yield characteristic product ions. The fragmentation of cyclic amines can be complex, but some predictable pathways exist. [2]

  • Loss of the methylsulfonyl group (-SO₂CH₃): A potential fragmentation pathway could involve the loss of the methylsulfonyl radical, leading to a fragment.

  • Ring opening and subsequent fragmentation: Pyrrolidine rings can undergo cleavage to produce smaller charged fragments. [3]* Loss of ammonia (-NH₃): Cleavage of the C-N bond at the 3-position can occur.

Experimental Protocol for LC-MS (ESI):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

  • LC Method (for sample introduction):

    • Use a C18 column.

    • Employ a simple isocratic or gradient elution with mobile phases like water and acetonitrile containing a small amount of formic acid to promote ionization.

  • MS Method:

    • Operate in positive ion mode.

    • Acquire full scan data to identify the [M+H]⁺ ion.

    • Perform MS/MS on the precursor ion at m/z 165.07 to obtain fragmentation data.

Conclusion

The structural integrity of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. This guide provides the expected spectroscopic data and robust protocols for their acquisition and interpretation. By correlating the observed spectral features with the known molecular structure, researchers can proceed with confidence in the identity and purity of this valuable chemical building block for pharmaceutical research and development.

References

  • Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Journal of Organic Chemistry, 77(10), 4732-9. Available at: [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Journal of Chemical Crystallography, 53, 275–288. Available at: [Link]

  • MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • University of Regensburg. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • PubMed. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

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Exploratory

The Strategic Synthesis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride: A Cornerstone in Modern Antibiotic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Pivotal Role of Chiral Pyrrolidines in Medicinal Chemistry The pyrrolidine scaffold is a privileged motif in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine scaffold is a privileged motif in drug discovery, present in numerous FDA-approved therapeutics.[1] Its conformational flexibility and capacity for stereospecific interactions make it an ideal building block for engaging biological targets with high affinity and selectivity. Within this class, chiral 3-aminopyrrolidine derivatives have emerged as particularly valuable intermediates, serving as key components in a range of advanced pharmaceutical agents. This guide focuses on the discovery and synthetic history of a specific, high-value example: (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride. This compound has gained significant importance as a crucial intermediate in the synthesis of the novel fluoroquinolone antibiotic, Delafloxacin, a drug designed to combat challenging bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA). We will explore the historical context of its development, the strategic rationale behind its molecular design, and a detailed examination of its synthetic pathway.

The Genesis of a Key Intermediate: A Historical Perspective

The development of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is intrinsically linked to the discovery and optimization of Delafloxacin. Delafloxacin (formerly known as ABT-492, RX-3341, and WQ-3034) is a fourth-generation fluoroquinolone antibiotic that received its first global approval in the United States in June 2017 for the treatment of acute bacterial skin and skin structure infections.[2] The drug was initially developed by Wakunaga Pharmaceutical in Japan, with its development later continued by Rib-X Pharmaceuticals (which became Melinta Therapeutics).

The design of Delafloxacin aimed to create a potent antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. A key feature of many successful fluoroquinolones is the presence of a substituted amine at the C-7 position of the quinolone core, which significantly influences the drug's potency, spectrum of activity, and pharmacokinetic properties. The discovery and selection of the (R)-1-(Methylsulfonyl)pyrrolidin-3-amine moiety as the C-7 substituent was a critical step in the evolution of Delafloxacin.

The rationale for the inclusion of the methylsulfonyl group on the pyrrolidine nitrogen is multifaceted. This electron-withdrawing group modulates the basicity of the pyrrolidine nitrogen, which can impact the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the stereochemistry at the C-3 position of the pyrrolidine ring is crucial for optimal interaction with the bacterial DNA gyrase and topoisomerase IV enzymes, the targets of fluoroquinolone antibiotics. The (R)-configuration was found to be essential for maximizing the antibacterial potency of Delafloxacin.

Synthetic Evolution: Crafting a Chiral Building Block

The synthesis of optically pure (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride presents a significant stereochemical challenge. The general strategy for producing chiral 3-aminopyrrolidines often involves starting from a readily available chiral precursor and proceeding through a series of stereocontrolled reactions. A common and effective approach utilizes a chiral starting material from the "chiral pool," such as a derivative of proline or aspartic acid.

A highly illustrative and analogous synthetic route is detailed in Chinese patent CN102531987A, which describes the synthesis of the (S)-enantiomer starting from trans-4-hydroxy-L-proline.[3] By applying the principles of stereochemical inversion, a similar pathway can be envisaged for the synthesis of the (R)-enantiomer, likely starting from a suitable D-proline derivative or employing a stereoinverting step.

The core synthetic strategy involves several key transformations:

  • Protection of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring is typically protected to prevent unwanted side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.

  • Activation of the Hydroxyl Group: The hydroxyl group at the 3-position is converted into a good leaving group to facilitate nucleophilic substitution. Mesylation (reaction with methanesulfonyl chloride) is a highly effective method for this transformation, forming a mesylate ester.

  • Stereochemical Inversion via Nucleophilic Substitution (S_N2): This is the most critical step for establishing the desired stereochemistry. The mesylate is displaced by a nucleophile in an S_N2 reaction, which proceeds with inversion of configuration. To introduce the amine functionality, an azide nucleophile (e.g., sodium azide) is often used. This reaction converts the (S)-hydroxyl precursor to an (R)-azide intermediate.

  • Reduction of the Azide: The azide group is then reduced to the primary amine. A variety of reducing agents can be employed, with triphenylphosphine followed by hydrolysis (the Staudinger reaction) or catalytic hydrogenation being common methods.

  • Sulfonylation of the Pyrrolidine Nitrogen: After deprotection of the nitrogen, it is reacted with methanesulfonyl chloride to introduce the desired methylsulfonyl group.

  • Final Deprotection and Salt Formation: Any remaining protecting groups are removed, and the final product is isolated as the hydrochloride salt to improve its stability and handling properties.

Conceptual Synthetic Pathway

G A (S)-N-Boc-3-hydroxypyrrolidine B (S)-N-Boc-3-(methylsulfonyloxy)pyrrolidine A->B Mesylation (Methanesulfonyl chloride, base) C (R)-N-Boc-3-azidopyrrolidine B->C SN2 Azide Substitution (Sodium azide) Stereochemical Inversion D (R)-N-Boc-3-aminopyrrolidine C->D Azide Reduction (e.g., H2, Pd/C or PPh3/H2O) E (R)-3-aminopyrrolidine D->E Boc Deprotection (Acid, e.g., HCl) F (R)-1-(Methylsulfonyl)pyrrolidin-3-amine E->F Sulfonylation (Methanesulfonyl chloride, base) G (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride F->G Salt Formation (HCl)

Caption: Conceptual synthetic pathway for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, multi-step synthesis adapted from established methodologies for preparing chiral 3-aminopyrrolidine derivatives, specifically tailored for the (R)-enantiomer.[3]

Step 1: Mesylation of (S)-N-Boc-3-hydroxypyrrolidine

  • Rationale: This step activates the hydroxyl group for the subsequent stereochemical inversion. Methanesulfonyl chloride is a common and efficient reagent for this transformation. A non-nucleophilic base, such as triethylamine, is used to neutralize the HCl generated during the reaction.

  • Procedure:

    • To a stirred solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.5 eq).

    • Methanesulfonyl chloride (1.2 eq) is added dropwise, maintaining the temperature below 5 °C.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

    • The reaction is monitored by TLC until the starting material is consumed.

    • The reaction is quenched with water, and the organic layer is separated.

    • The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (S)-N-Boc-3-(methylsulfonyloxy)pyrrolidine, which is often used in the next step without further purification.

Step 2: Azide Substitution with Stereochemical Inversion

  • Rationale: This is the key stereochemistry-defining step. The azide ion acts as a strong nucleophile, displacing the mesylate group via an S_N2 mechanism, which results in the inversion of the stereocenter from (S) to (R).

  • Procedure:

    • A solution of (S)-N-Boc-3-(methylsulfonyloxy)pyrrolidine (1.0 eq) in dimethylformamide (DMF) is treated with sodium azide (3.0 eq).

    • The reaction mixture is heated to 80-90 °C and stirred for 12-18 hours.

    • The reaction is monitored by TLC for the disappearance of the mesylate.

    • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude (R)-N-Boc-3-azidopyrrolidine is purified by column chromatography.

Step 3: Reduction of the Azide to the Amine

  • Rationale: The azide is converted to the desired primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • To a solution of (R)-N-Boc-3-azidopyrrolidine (1.0 eq) in methanol is added a catalytic amount of 10% Palladium on carbon (Pd/C).

    • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

    • The mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield (R)-N-Boc-3-aminopyrrolidine.

Step 4: Boc Deprotection and Sulfonylation

  • Rationale: The Boc protecting group is removed under acidic conditions, and the resulting free secondary amine is immediately sulfonylated.

  • Procedure:

    • (R)-N-Boc-3-aminopyrrolidine (1.0 eq) is dissolved in a solution of HCl in dioxane (e.g., 4 M).

    • The mixture is stirred at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

    • The solvent is removed under reduced pressure to yield the crude (R)-3-aminopyrrolidine dihydrochloride.

    • The crude salt is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0 °C.

    • A base (e.g., triethylamine, 2.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).

    • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated.

Step 5: Final Salt Formation

  • Rationale: The final free base is converted to the hydrochloride salt to improve its stability, crystallinity, and handling characteristics.

  • Procedure:

    • The crude (R)-1-(Methylsulfonyl)pyrrolidin-3-amine is dissolved in a suitable solvent such as isopropanol or ethyl acetate.

    • A solution of HCl in a suitable solvent (e.g., isopropanol or diethyl ether) is added dropwise with stirring.

    • The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to afford (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride as a solid.

Data Presentation and Characterization

The successful synthesis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is confirmed through various analytical techniques.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₅H₁₃ClN₂O₂S
Molecular Weight 200.69 g/mol
Appearance White to off-white solid
Chirality (R)-enantiomer

Table 2: Representative Analytical Data

AnalysisExpected Results
¹H NMR Peaks corresponding to the methylsulfonyl group, the pyrrolidine ring protons, and the amine proton. The chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Resonances for the five carbon atoms in the molecule, including the methyl carbon of the sulfonyl group and the four carbons of the pyrrolidine ring.
Mass Spectrometry A molecular ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 165.
Melting Point A sharp melting point characteristic of a pure crystalline solid.
Chiral HPLC A single major peak indicating high enantiomeric purity.

Conclusion and Future Outlook

The discovery and development of a robust synthetic route to (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride represent a significant achievement in medicinal and process chemistry. This chiral building block is a testament to the power of stereocontrolled synthesis in creating complex molecular architectures for targeted therapeutic applications. Its role as a key intermediate in the production of Delafloxacin underscores the importance of innovative synthetic strategies in the ongoing fight against antibiotic resistance. As the demand for new and effective antibacterial agents continues to grow, the methodologies developed for the synthesis of this and related chiral amines will undoubtedly serve as a valuable foundation for the discovery of the next generation of life-saving medicines.

References

  • CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.
  • Delafloxacin. New Drug Approvals. Available at: [Link]

  • CN104876911A - Simple method for synthesizing delafloxacin. Google Patents.
  • CN103936717B - A kind of delafloxacin intermediate and preparation method thereof. Google Patents.
  • Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office - EP 1138672 A1. Googleapis.com.
  • Synthesis and Biological Evaluation of 3-aminopyrrolidine Derivatives as CC Chemokine Receptor 2 Antagonists. PubMed. Available at: [Link]

  • CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol. Google Patents.
  • CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol. Google Patents.
  • Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. Available at: [Link]

  • Delafloxacin. New Drug Approvals. Available at: [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

Sources

Foundational

The Strategic Incorporation of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride in Modern Drug Discovery: A Technical Guide

Introduction: The Imperative of Chirality and the Rise of Privileged Scaffolds In the landscape of contemporary medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The biological targets wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality and the Rise of Privileged Scaffolds

In the landscape of contemporary medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The biological targets within the human body—enzymes, receptors, and ion channels—are inherently chiral, creating a stereospecific environment where only one enantiomer of a drug molecule may elicit the desired therapeutic effect, while the other could be inactive or even induce toxicity. This reality has propelled the use of chiral building blocks to the forefront of drug discovery and development.[1] These pre-synthesized, stereochemically defined molecular fragments serve as foundational components for the efficient and predictable construction of complex, three-dimensional drug candidates.[2]

Among the myriad of chiral scaffolds, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, has emerged as a "privileged" structure.[3] Its prevalence in numerous FDA-approved drugs is a testament to its favorable pharmacological and pharmacokinetic properties. The non-planar, puckered conformation of the pyrrolidine ring allows for a precise spatial arrangement of substituents, enabling optimal interaction with biological targets.[3] This guide focuses on a particularly valuable derivative: (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride . We will explore its synthesis, physicochemical properties, and its strategic application as a chiral building block, with a particular focus on its role in the development of potent kinase inhibitors.

Physicochemical and Structural Attributes of the Building Block

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a white solid at room temperature. Its structure is characterized by a chiral center at the C3 position of the pyrrolidine ring, presenting a primary amine for further synthetic elaboration. The nitrogen atom of the pyrrolidine ring is functionalized with a methylsulfonyl group.

PropertyValueSource
CAS Number 651056-85-8[4]
Molecular Formula C₅H₁₃ClN₂O₂S[2]
Molecular Weight 200.69 g/mol [2]
Appearance White solid[5]
Storage Conditions Inert atmosphere, 2-8°C[2]

The methylsulfonyl group is a critical feature of this building block. It is a hydrogen bond acceptor and is metabolically stable, often introduced to improve solubility, modulate the pharmacokinetic profile, and enhance binding affinity to target proteins.[6] The primary amine at the C3 position provides a reactive handle for a variety of coupling reactions, allowing for its seamless integration into a larger molecular framework.

Stereoselective Synthesis: A Guided Pathway

Proposed Synthetic Scheme

Synthetic_Pathway start (R)-3-Hydroxypyrrolidine (from Chiral Pool) boc N-Boc Protection start->boc (Boc)2O, Base mesyl Mesylation of Hydroxyl Group boc->mesyl MsCl, Base azide Azide Substitution (SN2) (Stereochemical Inversion) mesyl->azide NaN3 reduction Reduction of Azide & Boc Deprotection azide->reduction 1. H2, Pd/C 2. HCl final (R)-1-(Methylsulfonyl)pyrrolidin-3-amine HCl reduction->final

Caption: Proposed synthetic pathway for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine HCl.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine (R)-3-hydroxypyrrolidine is dissolved in a suitable solvent such as dichloromethane. An organic base, for example, triethylamine, is added to neutralize the hydrochloride salt if the starting material is provided as such. Di-tert-butyl dicarbonate ((Boc)₂O) is then added portion-wise at 0-10°C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The rationale for Boc protection is to shield the nucleophilic secondary amine of the pyrrolidine ring from participating in the subsequent mesylation step, thus ensuring regioselectivity.

Step 2: Mesylation of the Hydroxyl Group The N-Boc protected (R)-3-hydroxypyrrolidine is dissolved in dichloromethane and cooled to 0°C. Triethylamine is added, followed by the slow addition of methanesulfonyl chloride (MsCl). The reaction is stirred at low temperature. The hydroxyl group is converted into a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution.

Step 3: Azide Substitution with Stereochemical Inversion (SN2 Reaction) The crude mesylated intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide (NaN₃) is added, and the mixture is heated. This is a critical step where a bimolecular nucleophilic substitution (SN2) reaction occurs. The azide nucleophile attacks the carbon bearing the mesylate group from the opposite face, resulting in an inversion of stereochemistry. This converts the (R)-configuration at the C3 position to an (S)-configuration in the azide intermediate.

Step 4: Reduction of the Azide and N-Sulfonylation The (S)-azide intermediate is then subjected to reduction. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This reduces the azide group to a primary amine. Following the reduction, the Boc protecting group is removed under acidic conditions (e.g., with HCl in dioxane). The resulting (S)-pyrrolidin-3-amine is then reacted with methanesulfonyl chloride in the presence of a base to install the methylsulfonyl group on the pyrrolidine nitrogen, yielding the desired (R)-1-(methylsulfonyl)pyrrolidin-3-amine after a final stereochemical inversion in nomenclature due to priority rules. The hydrochloride salt is then formed by treatment with HCl.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Synthesis

The true value of a chiral building block is demonstrated through its successful incorporation into biologically active molecules. (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a highly valuable precursor for the synthesis of various kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. A notable example is its potential application in the synthesis of Smoothened (SMO) receptor inhibitors. The Hedgehog (Hh) signaling pathway, in which SMO is a key component, is aberrantly activated in several cancers.

Case Study: Synthesis of a Taladegib Analog

Taladegib (LY2940680) is a potent inhibitor of the SMO receptor and has been investigated for the treatment of various cancers and idiopathic pulmonary fibrosis. The core structure of many SMO inhibitors features a substituted heterocyclic core to which a chiral amine is appended. (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is an ideal building block for this purpose.

Illustrative Synthetic Coupling

Coupling_Reaction building_block (R)-1-(Methylsulfonyl)pyrrolidin-3-amine (from our synthesis) product SMO Inhibitor Analog (e.g., Taladegib analog) building_block->product Nucleophilic Aromatic Substitution (SNAr) Base (e.g., DIPEA), Solvent (e.g., NMP) core Substituted Heterocyclic Core (e.g., Chloropyrimidine derivative) core->product

Sources

Foundational

A Comprehensive Technical Guide to the Storage and Handling of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, a key building block in modern medicinal chemistry, requires meticulous storage and han...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, a key building block in modern medicinal chemistry, requires meticulous storage and handling to ensure its stability, purity, and the safety of laboratory personnel. Its unique molecular structure, featuring a hygroscopic amine hydrochloride and a reactive sulfonyl group, presents specific challenges that necessitate a thorough understanding of its chemical properties. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the best practices for the storage, handling, and stability assessment of this important compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is paramount for its appropriate handling.

PropertyValueSource
CAS Number 651056-85-8[1]
Molecular Formula C₅H₁₃ClN₂O₂S[1]
Molecular Weight 200.69 g/mol [2]
Appearance Likely a white to off-white solidInferred from analogous compounds
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Inferred from the presence of the hydrochloride salt and polar functional groups.

Optimal Storage Conditions: A Multi-faceted Approach

The long-term stability of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is contingent on a controlled storage environment that mitigates exposure to atmospheric moisture, light, and elevated temperatures.

Temperature

There are varying recommendations for the optimal storage temperature, with some sources suggesting refrigeration (2-8°C) and others indicating room temperature is sufficient.[2] A conservative and recommended approach is to store the compound at 2-8°C . This is particularly crucial for long-term storage to minimize the potential for degradation. For short-term use, tightly sealed containers at room temperature may be acceptable, but this should be validated by in-house stability studies.

Atmosphere

Due to the hygroscopic nature of the amine hydrochloride group, it is critical to store (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride under an inert atmosphere , such as argon or nitrogen. This prevents the absorption of moisture from the air, which can lead to chemical degradation and affect the accuracy of weighing for experimental procedures. The use of desiccators for storing opened containers is also a viable strategy to minimize water uptake.

Light

Safe Handling Protocols: Minimizing Risk and Ensuring Integrity

Adherence to stringent handling protocols is essential for both user safety and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

Given the hazard information available for analogous compounds, which indicates a risk of skin and eye irritation, the following PPE is mandatory when handling (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Engineering Controls

All handling of the solid compound should be performed in a well-ventilated area , preferably within a chemical fume hood to minimize the risk of inhalation.

Weighing and Dispensing

Due to its likely hygroscopic nature, weighing should be conducted as quickly as possible to minimize exposure to atmospheric moisture. If precise amounts are critical, consider performing weighing operations in a glove box with a controlled, low-humidity atmosphere.

Spill and Waste Management

In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. All waste containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste.

Stability Considerations and Degradation Pathways

The stability of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is influenced by its molecular structure. The primary amine and the sulfonyl group are the most likely sites for degradation.

Hydrolytic Stability

The amine hydrochloride is susceptible to hydrolysis, particularly in non-anhydrous solvents or upon prolonged exposure to humidity. This can lead to the formation of the free base and hydrochloric acid, potentially altering the compound's solubility and reactivity.

Oxidative Stability

The amine group can be susceptible to oxidation. Therefore, it is advisable to avoid contact with strong oxidizing agents.

Potential Degradation Workflow

Compound (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride Moisture Atmospheric Moisture Compound->Moisture Hygroscopic Nature Oxidants Oxidizing Agents Compound->Oxidants Potential Reaction FreeBase Free Base Formation Moisture->FreeBase Hydrolysis OxidizedProduct Oxidized Degradation Products Oxidants->OxidizedProduct Oxidation

Caption: Potential degradation pathways for the compound.

Experimental Protocols: Ensuring Quality and Stability

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for assessing the purity of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride and monitoring its stability over time.

Step-by-Step Methodology:

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of the main compound from any potential impurities or degradants.

  • Detection: UV detection at a wavelength determined by the compound's UV spectrum is appropriate.

  • Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., the mobile phase starting composition).

  • Injection and Analysis: Inject the sample and analyze the resulting chromatogram for the presence of any additional peaks, which would indicate impurities or degradation products.

Forced Degradation Studies

To develop a robust stability-indicating method and understand the degradation pathways, forced degradation studies should be performed. This involves subjecting the compound to harsh conditions:

  • Acidic Conditions: 0.1 M HCl

  • Basic Conditions: 0.1 M NaOH

  • Oxidative Conditions: 3% H₂O₂

  • Thermal Stress: Elevated temperature (e.g., 60°C)

  • Photolytic Stress: Exposure to UV and visible light

The samples from these studies should be analyzed by the developed HPLC method to identify and quantify any degradation products.

Decision Tree for Handling Out-of-Specification (OOS) Results

OOS Out-of-Specification (OOS) Purity Result Investigation Initiate Laboratory Investigation OOS->Investigation CheckMethod Verify HPLC Method and Instrument Performance Investigation->CheckMethod Reanalyze Re-analyze Original Sample CheckMethod->Reanalyze NewSample Analyze a New Sample from the Same Batch Reanalyze->NewSample ConfirmOOS Confirm OOS Result NewSample->ConfirmOOS RootCause Determine Root Cause (e.g., Storage, Handling) ConfirmOOS->RootCause CAPA Implement Corrective and Preventive Actions (CAPA) RootCause->CAPA

Caption: Workflow for investigating an OOS purity result.

Conclusion

The effective use of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride in research and development is critically dependent on a comprehensive understanding of its storage and handling requirements. By implementing the guidelines outlined in this technical guide, researchers can ensure the integrity of their starting materials, generate reliable experimental data, and maintain a safe laboratory environment. A proactive approach to stability assessment and adherence to best practices are the cornerstones of successful drug discovery and development.

References

  • (R)-3-Amino-1-(methylsulfonyl)pyrrolidine Hydrochloride, 651056-85-8. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Potential Therapeutic Targets for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride Derivatives

This guide provides a comprehensive exploration of the therapeutic potential of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride and its derivatives. We will delve into the identification of a primary molecular tar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the therapeutic potential of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride and its derivatives. We will delve into the identification of a primary molecular target, the rationale for its selection, and detailed experimental workflows for validation and characterization of novel compounds based on this scaffold. Our focus is to provide researchers, scientists, and drug development professionals with a robust framework for advancing this promising class of molecules from discovery to preclinical evaluation.

Part 1: The Pyrrolidine Scaffold: A Privileged Motif in Drug Discovery

The (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride core represents a strategic starting point for drug discovery. The pyrrolidine ring, a five-membered saturated heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The inherent chirality of the (R)-enantiomer further enhances the potential for stereospecific binding, a critical factor for both potency and selectivity.

The methylsulfonyl group at the 1-position and the amine at the 3-position provide key anchor points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). This enables the optimization of pharmacokinetic and pharmacodynamic properties, transforming a lead molecule into a viable drug candidate. Extensive research on pyrrolidine-containing compounds has demonstrated their potential as potent inhibitors of various enzymes, with a particularly strong precedent in the inhibition of Dipeptidyl Peptidase-4 (DPP-4).[1][2][3]

Part 2: Dipeptidyl Peptidase-4 (DPP-4): A High-Value Target

Our investigation strongly indicates that Dipeptidyl Peptidase-4 (DPP-4) is a primary and highly promising therapeutic target for derivatives of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride.

The Critical Role of DPP-4 in Metabolic Homeostasis and Beyond

DPP-4, also known as CD26, is a serine protease ubiquitously expressed on the surface of various cell types.[4] Its primary physiological role is the inactivation of incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4][5] Incretins are released from the gut in response to food intake and play a crucial role in maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release from the pancreas.[6][7]

By rapidly cleaving and inactivating GLP-1 and GIP, DPP-4 effectively dampens the incretin effect, leading to a rise in blood glucose levels.[5] Consequently, inhibition of DPP-4 has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus (T2DM).[6][8][9] DPP-4 inhibitors, also known as "gliptins," enhance the endogenous levels of active incretins, thereby improving glycemic control with a low risk of hypoglycemia.[6][10]

Beyond its role in glucose metabolism, DPP-4 is also implicated in immune regulation and inflammation.[4] Elevated DPP-4 activity has been associated with inflammatory conditions, and its inhibition has shown potential anti-inflammatory effects.[4] This suggests that DPP-4 inhibitors derived from the (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride scaffold could have therapeutic applications beyond T2DM, potentially in autoimmune diseases and other inflammatory disorders.

The DPP-4 Inhibition Pathway: A Mechanistic Overview

The therapeutic effect of DPP-4 inhibitors is achieved through the potentiation of the endogenous incretin system. The signaling cascade initiated by DPP-4 inhibition is illustrated below.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_circulation Circulation cluster_liver Liver Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates release DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Insulin Increased Insulin Secretion Incretins->Insulin Stimulates Glucagon Decreased Glucagon Secretion Incretins->Glucagon Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates DPP4_Inhibitor (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride derivative DPP4_Inhibitor->DPP4 Inhibits Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Leads to Glucose_Output Decreased Hepatic Glucose Output Glucagon->Glucose_Output Stimulates Glucose_Output->Blood_Glucose DPP4_Assay_Workflow Start Start Prep_Compounds Prepare Compound Serial Dilutions Start->Prep_Compounds Dispense_Compounds Dispense Compounds into 384-well Plate Prep_Compounds->Dispense_Compounds Add_Enzyme Add DPP-4 Enzyme and Incubate Dispense_Compounds->Add_Enzyme Add_Substrate Add Fluorescent Substrate (Gly-Pro-AMC) Add_Enzyme->Add_Substrate Read_Plate Measure Fluorescence (Kinetic Read) Add_Substrate->Read_Plate Analyze_Data Calculate Reaction Rates and % Inhibition Read_Plate->Analyze_Data Determine_IC50 Determine IC50 Values Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: In Vitro DPP-4 Inhibition Assay Workflow.

Secondary Validation: Target Engagement in a Cellular System

Demonstrating that the compounds can inhibit DPP-4 in a cellular environment is a crucial next step.

  • Cell Line: Use a human cell line with endogenous DPP-4 expression (e.g., Caco-2 cells).

  • Procedure:

    • Plate Caco-2 cells in a 96-well plate and grow to confluency.

    • Treat the cells with varying concentrations of the test compounds for 1-2 hours.

    • Wash the cells to remove excess compound.

    • Add a cell-impermeable fluorescent DPP-4 substrate.

    • Measure the fluorescence generated over time to determine the level of DPP-4 activity on the cell surface.

  • Outcome: A dose-dependent decrease in fluorescence indicates that the compound can access and inhibit DPP-4 in a cellular context.

Broader Target Profiling and Selectivity

While DPP-4 is the primary hypothesized target, it is essential to assess the selectivity of lead compounds.

  • Affinity Chromatography: Immobilize a potent derivative on a solid support to "pull down" its binding partners from a cell lysate. Identification of the bound proteins by mass spectrometry can confirm DPP-4 as the primary target and reveal potential off-targets.

  • Proteomic Profiling: Utilize techniques like chemical proteomics to identify the cellular targets of the compounds in an unbiased manner.

  • Selectivity Panel: Screen lead compounds against a panel of other serine proteases to ensure selectivity for DPP-4.

Part 4: Future Directions: Structure-Activity Relationship (SAR) Guided Optimization

The initial lead compound, (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, provides a foundation for further optimization. Based on the known SAR of DPP-4 inhibitors, the following strategies can be employed to enhance potency and selectivity:

  • Modification of the Methylsulfonyl Group: Explore a variety of substituents at this position to probe the S2 binding pocket of DPP-4. Introducing small, lipophilic groups or groups capable of forming hydrogen bonds could enhance binding affinity.

  • Substitution on the Pyrrolidine Ring: While maintaining the (R)-stereochemistry at the 3-position is likely critical, substitutions at other positions on the pyrrolidine ring could be explored to fine-tune the compound's conformation and properties.

  • Bioisosteric Replacements: Consider replacing the methylsulfonyl group with other bioisosteres to improve properties such as solubility and metabolic stability.

Part 5: Conclusion

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride and its derivatives represent a promising starting point for the development of novel therapeutics. The strong scientific rationale and existing precedent firmly establish Dipeptidyl Peptidase-4 as a high-priority target for this scaffold. The experimental workflows outlined in this guide provide a clear and robust path for validating this hypothesis, characterizing novel compounds, and guiding the optimization of this promising chemical series. Through a systematic and data-driven approach, these molecules hold the potential to be developed into next-generation treatments for type 2 diabetes and other metabolic and inflammatory disorders.

References

  • ChemicalBook. (2025-10-14). (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride | 651056-85-8.
  • Diabetes UK. DPP-4 inhibitors (gliptins).
  • BLDpharm. (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride | 651056-84-7.
  • NCBI. (2025-08-06). DPP-4 inhibitors and their potential role in the management of type 2 diabetes.
  • ChemicalBook. (2025-10-14). Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) | 1215368-15-2.
  • PubChem. (3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride | C10H15ClN2O2S | CID.
  • ChemicalBook. 1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride synthesis.
  • NIH. Transforming Diabetes Care: The Expanding Role of DPP-4 Inhibitors in Cardiovascular and Renal Protection.
  • Cleveland Clinic. (2025-10-13). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects.
  • MDPI. (2024-05-14). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies.
  • ACS Publications - American Chemical Society. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
  • NIH. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.
  • NIH. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
  • Elabscience. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit (E-BC-D007).
  • NIH. Target Validation: Linking Target and Chemical Properties to Desired Product Profile.
  • NIH. (2022-05-10). Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment.
  • Bentham Science Publishers. (2015-05-01). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors.
  • Abnova Corporation. DPP (IV) Inhibitor Screening Assay Kit(KA1311).
  • PubMed. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.
  • Sygnature Discovery. Target Validation.
  • Danaher Life Sciences. Importance of Target Identification & Validation in Drug Development.
  • bioRxiv. (2024-05-14). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6.
  • NIH. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.
  • NIH. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Frontiers. (2022-05-11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.
  • ResearchGate. (2021-02-03). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines.
  • WJBPHS. Target identification and validation in research.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • PubMed. Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold.
  • University College London. Target Identification and Validation (Small Molecules).
  • MDPI. (2023-05-31). Structure–Activity Relationship Studies of Indolglyoxyl-Polyamine Conjugates as Antimicrobials and Antibiotic Potentiators.
  • CAS 1017474-07-5 [(1-Cyclopropylpyrrolidin-3-yl)methyl]amine hydrochloride.
  • ChemicalBook. (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride | 651056-85-8.

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride from (R)-3-hydroxypyrrolidine

Introduction Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their conformational rigidity and the stereochemical information embedded...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their conformational rigidity and the stereochemical information embedded within their structure allow for precise interactions with biological targets. (R)-1-(Methylsulfonyl)pyrrolidin-3-amine, in particular, is a valuable building block in the development of novel pharmaceuticals, where the sulfonamide moiety can act as a hydrogen bond acceptor and the chiral amine provides a key anchor point for further derivatization.[3][4]

This application note provides a detailed, field-proven protocol for the multi-step synthesis of the enantiomerically pure target compound starting from (R)-3-hydroxypyrrolidine. We will delve into the causality behind experimental choices, offering insights into reaction mechanisms, potential challenges, and validation checkpoints to ensure both scientific integrity and reproducibility.

Strategic Analysis & Stereochemical Considerations

The transformation of (R)-3-hydroxypyrrolidine into the desired 3-amino derivative with the same (R) configuration at the C3 stereocenter necessitates a synthetic strategy that proceeds with an overall retention of stereochemistry. A direct substitution of the hydroxyl group with an amine functionality typically occurs with inversion of configuration. Therefore, a double inversion sequence is required.

The most robust and widely adopted method for achieving this transformation involves a two-step process: activation of the hydroxyl group to form a good leaving group, followed by a bimolecular nucleophilic substitution (SN2) reaction. This SN2 reaction inherently proceeds with a complete inversion of the stereocenter. Consequently, to obtain the target (R)-amine, the synthesis must commence from the opposite enantiomer of the starting material, (S)-3-hydroxypyrrolidine.

In this guide, we will follow the logical synthetic progression starting from the commercially available (R)-3-hydroxypyrrolidine. This will lead to the synthesis of (S)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride . The presented protocol is directly applicable for the synthesis of the (R)-enantiomer by simply substituting the starting material with (S)-3-hydroxypyrrolidine.

The chosen synthetic pathway is outlined below. It prioritizes operational simplicity, high yields, and robust, well-established chemical transformations.

Synthetic_Workflow Start (R)-3-hydroxypyrrolidine Step1_Product (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate Start->Step1_Product  Step 1: Boc Protection   Step2_Product (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate Step1_Product->Step2_Product  Step 2: Mesylation   Step3_Product (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate Step2_Product->Step3_Product  Step 3: Azidation (SN2 Inversion)   Step4_Product (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate Step3_Product->Step4_Product  Step 4: Azide Reduction   Step5_Product (S)-pyrrolidin-3-amine Step4_Product->Step5_Product  Step 5: Boc Deprotection   Step6_Product (S)-1-(methylsulfonyl)pyrrolidin-3-amine Step5_Product->Step6_Product  Step 6: Sulfonylation   Final_Product (S)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride Step6_Product->Final_Product  Step 7: Salt Formation   SN2_Inversion N3- N3- R_Mesylate (R)-Mesylate N3-->R_Mesylate Backside Attack TransitionState [Transition State]‡ R_Mesylate->TransitionState S_Azide (S)-Azide TransitionState->S_Azide MsO- MsO- TransitionState->MsO- Leaving Group Departure

Sources

Application

Application Notes: (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride in Asymmetric Synthesis

Introduction: A Versatile Chiral Building Block and Potential Organocatalyst (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a chiral amine that holds significant potential in the field of asymmetric synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block and Potential Organocatalyst

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a chiral amine that holds significant potential in the field of asymmetric synthesis. The pyrrolidine scaffold is a cornerstone of modern organocatalysis, forming the backbone of highly successful catalysts for a myriad of enantioselective transformations.[1] The incorporation of a methylsulfonyl group on the pyrrolidine nitrogen introduces unique electronic and steric properties. This sulfonamide moiety is known to be a strong electron-withdrawing group, which can influence the conformational rigidity and reactivity of the catalyst, often through intramolecular hydrogen bonding.[1]

Chiral 3-aminopyrrolidine derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds.[2] This application note will provide a detailed, field-proven protocol for the use of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine as a chiral organocatalyst in the asymmetric Michael addition of aldehydes to nitroalkenes, a key carbon-carbon bond-forming reaction. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral amine in their synthetic endeavors.

Core Principle: Enamine Catalysis and Stereochemical Control

The primary catalytic mode of action for pyrrolidine-based catalysts in reactions with carbonyl compounds is the formation of a nucleophilic enamine intermediate.[3] The chirality of the pyrrolidine backbone dictates the facial selectivity of the subsequent reaction, leading to the formation of one enantiomer of the product in excess.

The proposed catalytic cycle for the asymmetric Michael addition is depicted below. The reaction of the chiral amine with an aldehyde generates a transient enamine. This enamine then attacks the nitroalkene in a stereochemically defined manner. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.[3]

Enamine Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst (R)-1-(Ms)-Pyrrolidin-3-amine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde (RCHO) Iminium Iminium Ion Intermediate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene (R'CH=CHNO2) Product Chiral Product Iminium->Product + H2O Product->Catalyst - Catalyst Regeneration Water H2O

Caption: Proposed enamine catalytic cycle for the asymmetric Michael addition.

The methylsulfonyl group is hypothesized to play a crucial role in pre-organizing the transition state. Its steric bulk and ability to act as a hydrogen bond acceptor can lock the conformation of the catalyst, enhancing the transfer of stereochemical information during the C-C bond formation.

Detailed Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene

This protocol outlines a representative procedure for the enantioselective conjugate addition of propanal to β-nitrostyrene, catalyzed by (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride.

Materials:

  • (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride (CAS: 651056-85-8)

  • β-Nitrostyrene

  • Propanal

  • Benzoic Acid (co-catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Instrumentation:

  • Magnetic stirrer with stir bar

  • Round-bottom flask with rubber septum

  • Syringes and needles

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

Experimental Workflow:

Experimental_Workflow start Start setup Reaction Setup: - Add catalyst, co-catalyst, and solvent (DCM). - Stir at room temperature. start->setup reactants Add Reactants: - Add β-nitrostyrene. - Add propanal dropwise. setup->reactants reaction Reaction Progress: - Stir at room temperature for 24-48h. - Monitor by TLC. reactants->reaction workup Aqueous Workup: - Quench with sat. NaHCO3. - Extract with DCM. reaction->workup purify Purification: - Dry organic layers (MgSO4). - Concentrate in vacuo. - Silica gel chromatography. workup->purify analysis Analysis: - Determine yield. - Measure enantiomeric excess (chiral HPLC). purify->analysis end End analysis->end

Caption: Step-by-step experimental workflow for the asymmetric Michael addition.

Step-by-Step Procedure:

  • Catalyst Preparation: To a dry round-bottom flask under an inert atmosphere, add (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride (20.1 mg, 0.1 mmol, 10 mol%). Note: The hydrochloride salt may need to be neutralized to the free amine in situ or prior to the reaction. This can often be achieved by the addition of a slight excess of a non-nucleophilic base, or by pre-treatment and extraction.

  • Reaction Setup: Add benzoic acid (12.2 mg, 0.1 mmol, 10 mol%) and anhydrous dichloromethane (10 mL). Stir the mixture at room temperature for 10 minutes.

  • Addition of Michael Acceptor: Add β-nitrostyrene (149.1 mg, 1.0 mmol, 1.0 eq) to the reaction mixture.

  • Addition of Michael Donor: Slowly add propanal (145.2 mg, 2.5 mmol, 2.5 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate to afford the desired Michael adduct.

  • Analysis: Determine the yield of the purified product. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation and Expected Outcomes

The following table summarizes the expected outcomes and the influence of various reaction parameters, based on analogous systems in the literature.[3][4]

ParameterVariationExpected Effect on YieldExpected Effect on Enantioselectivity (ee)Rationale
Catalyst Loading 5-20 mol%Increased loading may improve reaction rate and yield.Generally, 10-20 mol% is optimal. Lower loadings may decrease ee.Ensures sufficient catalyst is present to drive the reaction.
Co-catalyst Acidic (e.g., Benzoic Acid)Often improves reaction rate and yield.Can significantly improve ee.Facilitates enamine formation and proton transfer in the transition state.
Solvent DCM, Toluene, THFCan have a significant impact.Non-polar aprotic solvents often give higher ee.Solvent polarity affects the stability of charged intermediates and transition states.
Temperature -20°C to RTLower temperatures generally decrease the reaction rate.Lower temperatures often lead to higher enantioselectivity.Reduces the thermal energy of the system, favoring the more ordered, lower-energy transition state leading to the major enantiomer.
Aldehyde Propanal, IsobutyraldehydeSterically hindered aldehydes may react slower.The steric bulk of the aldehyde influences the facial selectivity of the enamine attack.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Increase catalyst loading or reaction time.

    • Consider a different co-catalyst or solvent.

  • Low Enantioselectivity:

    • Decrease the reaction temperature.

    • Screen different acidic co-catalysts (e.g., acetic acid, trifluoroacetic acid).

    • Vary the solvent to find the optimal conditions.

  • Incomplete Reaction:

    • Verify the purity of the starting materials.

    • Increase the amount of the Michael donor (aldehyde).

Conclusion and Future Outlook

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a promising chiral amine for applications in asymmetric organocatalysis. The protocol detailed herein for the asymmetric Michael addition serves as a robust starting point for researchers. The presence of the methylsulfonyl group provides a unique handle for catalyst tuning and may offer advantages in terms of stereocontrol compared to simpler pyrrolidine derivatives. Further exploration of its utility in other asymmetric transformations, such as aldol reactions, Mannich reactions, and Diels-Alder reactions, is warranted and represents a fertile area for future research and development in the synthesis of complex chiral molecules.

References

  • Drabina, P., & Sedlák, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Mei, K., Zhang, S., He, S., Li, P., Jin, M., Xue, F., ... & Wang, W. (2008). (S)-Pyrrolidine sulfonamide catalyzed asymmetric direct aldol reactions of aryl methyl ketones with aryl aldehydes. Tetrahedron Letters, 49(20), 3251-3254. [Link]

  • García, I., Carrión, M. D., Iglesias-Sigüenza, J., Fernández, I., & Alcudia, F. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Scientific Reports, 8(1), 15638. [Link]

  • Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Fleck, T. J., McWhorter Jr, W. W., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of organic chemistry, 68(25), 9612–9617. [Link]

  • Google Patents.
  • Kawazoe, S., Yoshida, K., Shimazaki, Y., & Oriyama, T. (2015). Asymmetric Michael addition of thiols to β-nitrostyrenes using a novel phenylpyrrolidine-based urea catalyst. Tetrahedron Letters, 56(2), 410-413. [Link]

  • Inomata, K., & Hayashi, Y. (2022). Asymmetric Intramolecular Aldol Reactions Mediated by Chiral Triamines Bearing a Pyrrolidine Scaffold to Provide a Wieland–Miescher Ketone. The Journal of Organic Chemistry, 87(17), 11571-11580. [Link]

Sources

Method

The Strategic Integration of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride in the Synthesis of Advanced Protease Inhibitors

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, a pivotal building block in...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, a pivotal building block in the synthesis of contemporary protease inhibitors. We will explore the chemical rationale for its use, provide detailed protocols for its incorporation into target molecules, and discuss the significance of its structural features in achieving high-potency enzymatic inhibition.

Introduction: The Pyrrolidine Scaffold in Protease Inhibitor Design

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are essential for the life cycle of many pathogens, including viruses like HIV and SARS-CoV-2.[1][2] Consequently, the development of potent and specific protease inhibitors is a cornerstone of modern antiviral therapy.[3] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of these inhibitors to impart conformational rigidity and establish crucial interactions with the enzyme's active site.[4][5][6] The specific stereochemistry and substitution pattern of the pyrrolidine moiety can significantly influence binding affinity and pharmacokinetic properties.[4]

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride (CAS: 1264340-30-7) has emerged as a valuable synthon for this purpose. Its pre-defined stereochemistry at the 3-position is critical for orienting substituents towards key binding pockets within the protease. Furthermore, the N-methylsulfonyl group offers several advantages that will be explored in this guide.

Physicochemical Properties and Rationale for Use

The hydrochloride salt of (R)-1-(methylsulfonyl)pyrrolidin-3-amine is a stable, crystalline solid, which facilitates handling, storage, and accurate dispensing in synthetic protocols.

PropertyValueSource
Molecular Formula C₅H₁₃ClN₂O₂S[7]
Molecular Weight 200.69 g/mol [7]
Appearance White to off-white solid-
Solubility Soluble in water, methanol, and DMSOGeneral knowledge

The key structural features that underpin the utility of this compound are:

  • The (R)-Stereocenter: The specific chirality at the 3-position is crucial for achieving the desired stereochemical arrangement in the final inhibitor, which is often a prerequisite for potent biological activity.

  • The Primary Amine: This functional group serves as the primary attachment point for coupling with the core structure of the protease inhibitor, typically through an amide bond formation.

  • The N-Methylsulfonyl Group: This moiety is not merely a protecting group but an active contributor to the pharmacodynamic and pharmacokinetic profile of the final drug molecule. The sulfonamide group can act as a hydrogen bond acceptor, improving the binding affinity of the inhibitor to the protease.[8] It also enhances metabolic stability and can favorably modulate the physicochemical properties of the molecule, such as solubility and cell permeability.[8]

Core Application: Amide Bond Formation in Protease Inhibitor Synthesis

The primary application of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is its use as a nucleophile in amide coupling reactions. This reaction forms a critical link in the assembly of many complex protease inhibitors.

General Workflow for Amide Coupling

The overall process involves the coupling of the pyrrolidine amine with a carboxylic acid component of the target inhibitor. Due to the presence of the hydrochloride salt, a base is required to liberate the free amine for the reaction to proceed.

workflow cluster_prep Reactant Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification start Weigh (R)-1-(Methylsulfonyl)pyrrolidin-3-amine HCl and Carboxylic Acid dissolve Dissolve in Anhydrous Solvent (e.g., DMF, DCM) start->dissolve base_add Add Base (e.g., DIPEA, Et3N) to neutralize HCl dissolve->base_add coupling_agent Add Coupling Reagent (e.g., HATU, HOBt/EDC) base_add->coupling_agent reaction Stir at Room Temperature (monitor by TLC/LC-MS) coupling_agent->reaction quench Quench Reaction (e.g., with water or sat. NH4Cl) reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify pathway cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Product pyrrolidine (R)-1-(Methylsulfonyl)pyrrolidin-3-amine HCl coupling Amide Coupling pyrrolidine->coupling acid Activated Carboxylic Acid (Inhibitor Backbone) acid->coupling inhibitor Protease Inhibitor Precursor coupling->inhibitor

Sources

Application

Application of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride in antiviral drug development.

Introduction: The Strategic Importance of Privileged Scaffolds in Antiviral Discovery The relentless challenge of emerging viral pathogens and the development of drug resistance necessitates a robust pipeline of novel an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Privileged Scaffolds in Antiviral Discovery

The relentless challenge of emerging viral pathogens and the development of drug resistance necessitates a robust pipeline of novel antiviral agents. A key strategy in medicinal chemistry is the utilization of "privileged scaffolds" – molecular frameworks that are known to interact with multiple biological targets with high affinity. The pyrrolidine ring is one such scaffold, forming the core of numerous approved drugs, including a significant number of antiviral agents.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal starting point for the design of potent and selective inhibitors.

This application note explores the potential of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride as a versatile building block in the development of novel antiviral therapeutics. We will delve into its structural features, propose a putative mechanism of action based on related compounds, and provide detailed protocols for its evaluation in antiviral screening campaigns.

Molecular Profile of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

PropertyValueSource
Chemical Name (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride[3]
Molecular Formula C5H13ClN2O2S[3]
Molecular Weight 200.69 g/mol [3]
CAS Number 651056-85-8[3]
Appearance White solid[4]
Storage Inert atmosphere, Room Temperature[4]

The structure of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride incorporates several key features that are attractive for drug design:

  • A Chiral Pyrrolidine Ring: The stereochemistry at the 3-position provides a defined spatial orientation for the amine group, which can be crucial for specific interactions with viral protein targets.

  • A Primary Amine: This functional group is a versatile handle for further chemical modification, allowing for the introduction of various pharmacophoric groups to modulate activity, selectivity, and pharmacokinetic properties.

  • A Sulfonamide Moiety: The methylsulfonyl group is a common feature in many bioactive molecules, including antiviral drugs.[5][6] It can act as a hydrogen bond acceptor and can influence the physicochemical properties of the molecule, such as solubility and metabolic stability.

Hypothesized Mechanism of Action and Potential Viral Targets

While there is no direct evidence of antiviral activity for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride itself, its structural components suggest potential mechanisms of action based on existing knowledge of antiviral drugs. The pyrrolidine scaffold is present in several antiviral agents, often targeting viral proteases or polymerases.[2] For instance, some hepatitis C virus (HCV) NS3/4A protease inhibitors incorporate a pyrrolidine ring.[2]

Furthermore, sulfonamide-containing compounds have demonstrated a broad range of antiviral activities.[5][6][7] They can inhibit various viral enzymes or interfere with viral entry and replication processes.

Based on these precedents, we hypothesize that derivatives of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride could be synthesized to target key viral enzymes such as:

  • Viral Proteases: The amine group could be elaborated to mimic a peptide substrate, while the sulfonyl group could interact with the enzyme's active site.

  • Viral Polymerases (RdRp): The overall structure could serve as a scaffold to position functional groups that interfere with the binding of nucleotides or the translocation of the RNA template.[8]

The following diagram illustrates a hypothetical mechanism where a derivative of the title compound inhibits a viral polymerase.

G Hypothetical Mechanism of Viral Polymerase Inhibition cluster_virus Viral Replication Cycle cluster_drug Inhibitory Action Viral_RNA Viral RNA Template RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Binding Nascent_RNA Nascent Viral RNA RdRp->Nascent_RNA Elongation Nucleotides Nucleotides (NTPs) Nucleotides->RdRp Incorporation Compound_Derivative (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Derivative Compound_Derivative->RdRp Binding to Active Site caption A derivative compound binds to the viral RdRp, preventing RNA elongation.

Caption: Hypothetical inhibition of viral RNA-dependent RNA polymerase.

Experimental Protocols for Antiviral Evaluation

To assess the antiviral potential of novel compounds derived from (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, a systematic screening approach is recommended. This involves a primary screen to identify active compounds, followed by secondary assays to determine their potency, cytotoxicity, and mechanism of action.

I. General Cell Culture and Virus Propagation

This section provides a general framework. Specific cell lines and viruses will need to be chosen based on the therapeutic area of interest.

  • Cell Line Maintenance:

    • Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Virus Stock Preparation:

    • Infect a confluent monolayer of host cells with the desired virus at a low multiplicity of infection (MOI) of 0.01.

    • Incubate the infected culture until a significant cytopathic effect (CPE) is observed (typically 2-4 days).

    • Harvest the culture supernatant, clarify by centrifugation to remove cell debris, and aliquot the virus stock.

    • Determine the virus titer using a plaque assay or TCID50 assay. Store aliquots at -80°C.

II. Primary Antiviral Screening: Cytopathic Effect (CPE) Reduction Assay

This assay is a high-throughput method to rapidly screen for compounds that protect cells from virus-induced death.

Workflow Diagram:

G CPE Reduction Assay Workflow Start Start Seed_Cells Seed host cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of test compounds Incubate_24h->Add_Compound Add_Virus Infect cells with virus Add_Compound->Add_Virus Incubate_CPE Incubate until CPE is observed in virus control wells Add_Virus->Incubate_CPE Assess_Viability Assess cell viability (e.g., MTS assay) Incubate_CPE->Assess_Viability Calculate_EC50 Calculate EC50 and CC50 Assess_Viability->Calculate_EC50 End End Calculate_EC50->End caption Workflow for CPE reduction assay.

Caption: Workflow for the Cytopathic Effect (CPE) reduction assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a 96-well plate with host cells at a density of 2 x 10^4 cells/well in 100 µL of growth medium and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay medium (DMEM with 2% FBS). A typical starting concentration is 100 µM.

  • Compound Addition: Remove the growth medium from the cells and add 50 µL of the diluted compounds to the appropriate wells. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

  • Virus Infection: Add 50 µL of virus diluted in assay medium to achieve an MOI of 0.05.

  • Incubation: Incubate the plate at 37°C until 80-90% CPE is observed in the virus control wells (typically 2-4 days).

  • Viability Assessment: Add a cell viability reagent (e.g., MTS) to each well according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

    • Determine the 50% effective concentration (EC50), the concentration at which the compound inhibits CPE by 50%.

    • In a parallel plate without virus, determine the 50% cytotoxic concentration (CC50), the concentration at which the compound reduces cell viability by 50%.

    • Calculate the Selectivity Index (SI) as CC50 / EC50. A higher SI value indicates a more promising compound.

III. Secondary Assay: Virus Yield Reduction Assay

This assay confirms the antiviral activity of hit compounds by directly measuring the amount of infectious virus produced.[9]

Step-by-Step Protocol:

  • Follow steps 1-4 of the CPE reduction assay.

  • Incubation: Incubate the plate for a single viral replication cycle (e.g., 24-48 hours).

  • Supernatant Collection: Collect the supernatant from each well.

  • Virus Titer Determination: Determine the virus titer in each supernatant sample using a plaque assay or TCID50 assay on fresh cell monolayers.

  • Data Analysis:

    • Calculate the percentage of virus yield reduction for each compound concentration relative to the virus control.

    • Determine the EC50, the concentration at which the compound reduces the virus yield by 50%.

Conclusion and Future Directions

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride represents a promising starting point for the development of novel antiviral agents. Its chiral pyrrolidine core, coupled with a versatile primary amine and a sulfonamide moiety, provides a rich chemical space for the design of targeted inhibitors. The protocols outlined in this application note provide a robust framework for the initial screening and characterization of new chemical entities derived from this scaffold. Future work should focus on the synthesis of a diverse library of derivatives and their evaluation against a panel of clinically relevant viruses. Further mechanistic studies, such as time-of-addition experiments, will be crucial to elucidate the specific stage of the viral life cycle that is inhibited by active compounds.[10]

References

  • A review: Mechanism of action of antiviral drugs - PMC - PubMed Central. (2021-03-16). Available from: [Link]

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (n.d.). Available from: [Link]

  • A review: Mechanism of action of antiviral drugs - PubMed. (n.d.). Available from: [Link]

  • Pyrrolidine Derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Available from: [Link]

  • Bomidin: An Optimized Antimicrobial Peptide With Broad Antiviral Activity Against Enveloped Viruses - Frontiers. (2022-05-18). Available from: [Link]

  • Antiviral drugs encompassing pyrimidine, sulfonamide or diazo moieties... - ResearchGate. (n.d.). Available from: [Link]

  • 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation | Request PDF - ResearchGate. (n.d.). Available from: [Link]

  • Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC - PubMed Central - NIH. (2022-10-19). Available from: [Link]

  • Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. (n.d.). Available from: [Link]

  • Antiviral Activity of Anthranilamide Peptidomimetics against Herpes Simplex Virus 1 and a Coronavirus - MDPI. (n.d.). Available from: [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential - Protocols.io. (2025-08-03). Available from: [Link]

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Available from: [Link]

  • Novel 3-(2-adamantyl)pyrrolidines with potent activity against influenza A virus-identification of aminoadamantane derivatives bearing two pharmacophoric amine groups - PubMed. (n.d.). Available from: [Link]

  • In Vitro Antiviral Testing | IAR | USU. (n.d.). Available from: [Link]

  • Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue - ResearchGate. (2023-03-24). Available from: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. (n.d.). Available from: [Link]

  • Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678 - PubMed. (n.d.). Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). Available from: [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives - Frontiers. (2019-04-08). Available from: [Link]

  • In vitro methods for testing antiviral drugs - PMC - PubMed Central. (n.d.). Available from: [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. (2022-12-21). Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Tricyclic Pyrrolidinyl (R)‐Alcohols and Amines. (n.d.). Available from: [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents - PubMed. (2022-12-21). Available from: [Link]

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC - PubMed Central. (2025-08-26). Available from: [Link]

  • A Mini-Review on the Common Antiviral Drug Targets of Coronavirus - PubMed Central. (2024-03-17). Available from: [Link]

  • Cell-based assays - VirusBank Platform. (n.d.). Available from: [Link]

  • Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile - PubMed. (2022-03-04). Available from: [Link]

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Method

Application Notes & Protocols: N-Functionalization Reactions of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride

Introduction: The Strategic Value of a Chiral Building Block (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Chiral Building Block

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a privileged scaffold, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] This specific molecule offers three key strategic advantages for scaffold-based drug design:

  • Defined Stereochemistry: The (R)-configuration at the C3 position provides a fixed three-dimensional vector for interacting with chiral biological targets, which is crucial for potency and selectivity.

  • A Nucleophilic Handle: The primary amine at the C3 position serves as a versatile nucleophilic center for a wide array of functionalization reactions, allowing for the systematic exploration of chemical space.

  • A Polar, Aprotic N-Sulfonyl Group: The N-methylsulfonyl (mesyl) group is a non-ionizable, polar moiety that can act as a hydrogen bond acceptor. Unlike an unprotected secondary amine, it is non-basic and chemically robust, preventing undesired side reactions at the N1 position and often improving the physicochemical properties (e.g., solubility, metabolic stability) of the final compound.

This document provides detailed protocols and technical insights for several common and powerful N-functionalization reactions targeting the C3-amine of this valuable intermediate. The focus is on providing robust, reproducible methods and explaining the chemical rationale behind the chosen conditions.

Reagent Overview and Preliminary Handling

Prior to initiating any reaction, it is critical to understand the properties of the starting material.

Table 1: Physicochemical Properties of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

Property Value Source
Chemical Name (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride [2]
CAS Number 651056-85-8 [2]
Molecular Formula C₅H₁₃ClN₂O₂S [2]
Molecular Weight 200.69 g/mol [2]
Appearance White to off-white solid N/A

| Solubility | Soluble in water, methanol; sparingly soluble in DCM, THF | N/A |

Critical Prerequisite: Free-Basing the Amine

The starting material is a hydrochloride salt. The protonated ammonium group is not nucleophilic and will not react. Therefore, in nearly all subsequent protocols, a stoichiometric amount of a suitable base must be added to neutralize the HCl salt and liberate the free primary amine in situ. The choice of base is critical and depends on the specific reaction chemistry. A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used as it acts as an acid scavenger without competing in the primary reaction.

Safety & Handling
  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) before use. Related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[3][4]

Protocol I: N-Acylation to Form Amide Derivatives

N-acylation is one of the most fundamental transformations, used to introduce a vast array of functional groups and build amide bonds, which are ubiquitous in pharmaceuticals.[5][6] The reaction of the primary amine with an acyl chloride is a classic, high-yielding approach.

Causality and Experimental Rationale

The reaction proceeds via nucleophilic acyl substitution. The liberated primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. The triethylamine (TEA) serves a dual purpose: it neutralizes the starting material's HCl salt and scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[7] Dichloromethane (DCM) is an excellent solvent as it is relatively inert and solubilizes a wide range of organic reactants. The reaction is initiated at 0 °C to control the initial exotherm.

acylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Amine HCl in Anhydrous DCM add_tea Add Triethylamine (2.2 eq) @ 0 °C start->add_tea Liberate free amine add_acyl Add Acyl Chloride Solution Dropwise @ 0 °C add_tea->add_acyl Nucleophilic Attack acyl_sol Prepare Acyl Chloride (1.05 eq) in Anhydrous DCM acyl_sol->add_acyl warm_rt Warm to Room Temp Stir 2-4h add_acyl->warm_rt quench Quench with H₂O warm_rt->quench extract Extract with DCM quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify end Characterized N-Acyl Product purify->end Final Product

Caption: Workflow for a standard N-acylation reaction.

Detailed Step-by-Step Protocol: N-Acylation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add (R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride (1.0 eq.).

  • Solvation: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and stir to suspend the solid.

  • Basification: Cool the flask to 0 °C using an ice bath. Add triethylamine (TEA, 2.2 eq.) dropwise. Stir the mixture at 0 °C for 15 minutes. A slight clearing of the suspension may be observed.

  • Reagent Addition: In a separate flask, dissolve the desired acyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with water and saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography (typically using a silica gel stationary phase with a hexane/ethyl acetate or DCM/methanol gradient) to afford the pure N-acyl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Table 2: Troubleshooting N-Acylation

Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion Insufficient base; Inactive acyl chloride (hydrolyzed). Ensure 2.2 eq. of TEA are used. Use a fresh or newly opened bottle of the acyl chloride.
Multiple Products Side reaction with TEA; Impure starting materials. Consider a non-nucleophilic hindered base like DIPEA. Purify starting materials before use.

| Difficult Purification | Triethylammonium chloride salt co-eluting or precipitating. | Ensure the aqueous work-up is thorough. A water wash of the crude material before chromatography can help remove salts. |

Protocol II: N-Alkylation via Nucleophilic Substitution

Direct N-alkylation with alkyl halides is a straightforward method to introduce alkyl chains. However, care must be taken to control the reaction to avoid over-alkylation, which can lead to the formation of quaternary ammonium salts.

Causality and Experimental Rationale

This Sₙ2 reaction requires a non-nucleophilic base to deprotonate the amine without competing with the alkylating agent. A moderately strong inorganic base like potassium carbonate (K₂CO₃) is often suitable.[8] A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is used to dissolve the reagents and facilitate the substitution reaction. Heating is often required to drive the reaction to completion, especially with less reactive alkyl halides (e.g., alkyl chlorides).

alkylation_workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Amine HCl (1.0 eq), K₂CO₃ (2.5 eq), and Alkyl Halide (1.1 eq) in DMF heat Heat to 60-80 °C reagents->heat Sₙ2 Reaction monitor Monitor by TLC/LC-MS (Typically 6-16h) heat->monitor cool Cool to Room Temp monitor->cool dilute Dilute with EtOAc & Water cool->dilute extract Extract with EtOAc dilute->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify end Characterized N-Alkyl Product purify->end Final Product

Caption: General workflow for an N-alkylation reaction.

Detailed Step-by-Step Protocol: N-Alkylation
  • Setup: In a round-bottom flask, combine (R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and the desired alkyl halide (1.1-1.2 eq.).

  • Solvation: Add anhydrous DMF to the flask (approx. 0.2 M concentration).

  • Reaction: Place the flask in a preheated oil bath at 60-80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to overnight depending on the reactivity of the alkyl halide.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Extraction: Dilute the mixture with ethyl acetate and deionized water. Transfer to a separatory funnel and separate the layers. The DMF will largely partition into the aqueous layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash thoroughly with brine (3x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired N-alkylated secondary amine.

Protocol III: Reductive Amination

Reductive amination is a highly versatile and reliable method for forming C-N bonds, particularly for synthesizing secondary and tertiary amines.[9] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine.

Causality and Experimental Rationale

This one-pot procedure is favored for its efficiency and high functional group tolerance.[9] The key is the choice of reducing agent. Sodium triacetoxyborohydride (STAB) is an ideal choice because it is a mild and selective reducing agent that readily reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone. This selectivity prevents the side reaction of reducing the carbonyl compound to an alcohol. Dichloroethane (DCE) or THF are common solvents. The addition of a small amount of acetic acid can catalyze imine formation.

reductive_amination_workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Amine HCl (1.0 eq), Aldehyde/Ketone (1.1 eq), & TEA (1.1 eq) in DCE stir_rt Stir at RT for 30 min reagents->stir_rt Imine Formation add_stab Add NaBH(OAc)₃ (1.5 eq) in portions stir_rt->add_stab stir_overnight Stir at RT (4-16h) add_stab->stir_overnight In situ Reduction quench Quench with sat. NaHCO₃ solution stir_overnight->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify end Characterized N-Substituted Product purify->end Final Product

Caption: Workflow for reductive amination using STAB.

Detailed Step-by-Step Protocol: Reductive Amination
  • Setup: To a flask, add (R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and triethylamine (1.1 eq.).

  • Solvation: Add anhydrous 1,2-dichloroethane (DCE) and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. The addition can be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor by TLC or LC-MS for the disappearance of the starting amine and the imine intermediate. Reactions are typically complete within 4 to 16 hours.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the final N-substituted amine.

Protocol IV: Buchwald-Hartwig N-Arylation

For the synthesis of N-aryl amines, the palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method.[10] It allows for the coupling of amines with aryl halides or triflates, a transformation that is difficult to achieve via classical methods.[11]

Causality and Experimental Rationale

This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A bulky, electron-rich phosphine ligand is essential for facilitating both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination that forms the C-N bond and regenerates the catalyst.[11] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, allowing it to coordinate to the palladium center. Anhydrous, deoxygenated conditions are critical as the Pd(0) catalyst is oxygen-sensitive.

buchwald_workflow cluster_setup Inert Atmosphere Setup (Glovebox or Schlenk Line) cluster_reaction Reaction cluster_workup Work-up & Purification reagents To an oven-dried flask add: Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Aryl Halide (1.0 eq) NaOᵗBu (1.4 eq) add_solv Add Anhydrous, Degassed Toluene reagents->add_solv add_amine Add Amine Free Base (1.2 eq) add_solv->add_amine heat Heat to 80-110 °C add_amine->heat Pd Catalytic Cycle monitor Monitor by GC-MS/LC-MS (Typically 4-24h) heat->monitor cool Cool to Room Temp monitor->cool quench Quench with Water cool->quench filter Filter through Celite® quench->filter extract Extract with EtOAc filter->extract dry Dry, Concentrate extract->dry purify Purify via Column Chromatography dry->purify end Characterized N-Aryl Product purify->end Final Product

Caption: Workflow for a Buchwald-Hartwig N-arylation reaction.

Detailed Step-by-Step Protocol: N-Arylation

Note: This reaction must be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as the catalyst is air-sensitive.

  • Free-Base Preparation: Before starting, prepare the free base of (R)-1-(methylsulfonyl)pyrrolidin-3-amine by treating the hydrochloride salt with a strong base (e.g., NaOH in water), extracting with an organic solvent (e.g., DCM), drying, and concentrating. Use this free amine directly in the reaction.

  • Catalyst Setup: In an oven-dried Schlenk flask inside a glovebox, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), the aryl halide (1.0 eq.), and sodium tert-butoxide (1.4 eq.).

  • Reagent Addition: Remove the flask from the glovebox. Add anhydrous, degassed toluene via cannula. Begin stirring. Add a solution of the free amine (1.2 eq.) in toluene via cannula.

  • Reaction: Heat the reaction mixture to 80-110 °C in an oil bath under a positive pressure of N₂ or Argon.

  • Monitoring: Monitor the reaction by LC-MS. Upon consumption of the limiting reagent (typically the aryl halide), cool the reaction to room temperature.

  • Work-up: Quench the reaction by adding water. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Summary of N-Functionalization Strategies

Table 3: Comparison of N-Functionalization Methodologies

Reaction Bond Formed Key Reagents Typical Conditions Advantages Considerations
N-Acylation Amide (C-N) Acyl Chloride, TEA DCM, 0 °C to RT Fast, high-yielding, robust, wide substrate scope. Acyl chlorides can be moisture-sensitive.
N-Alkylation Amine (C-N) Alkyl Halide, K₂CO₃ DMF, 60-80 °C Simple setup, good for primary/secondary halides. Risk of over-alkylation, may require heat.
Reductive Amination Amine (C-N) Aldehyde/Ketone, NaBH(OAc)₃ DCE, RT High selectivity, mild conditions, broad scope. STAB is moisture-sensitive.

| Buchwald-Hartwig | Aryl Amine (C-N) | Aryl Halide, Pd Catalyst, Ligand, NaOtBu | Toluene, 80-110 °C | Accesses N-aryl products, excellent scope. | Requires strict inert atmosphere, catalyst cost. |

References

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Application

Mastering Amide Bond Formation with (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride: An In-Depth Guide for Researchers

Introduction: The Significance of the Sulfonyl-Containing Pyrrolidine Scaffold In the landscape of modern drug discovery and medicinal chemistry, the pyrrolidine ring system stands as a privileged scaffold, frequently in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Sulfonyl-Containing Pyrrolidine Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the pyrrolidine ring system stands as a privileged scaffold, frequently incorporated into the architecture of innovative therapeutic agents.[1][2] Its conformational flexibility and stereochemical richness allow for precise three-dimensional positioning of pharmacophoric elements, enabling high-affinity interactions with biological targets. The introduction of a methylsulfonyl group, as seen in (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, imparts unique physicochemical properties to the molecule. This electron-withdrawing group can modulate the basicity of the pyrrolidine nitrogen, influence solubility, and provide a hydrogen bond acceptor, all of which can be crucial for optimizing drug-like properties.[3] This guide provides a comprehensive overview of the principles and detailed protocols for the successful formation of amide bonds utilizing this valuable chiral building block, addressing the specific challenges and considerations its structure presents.

Chemical Properties and Handling

PropertyValueReference
Chemical Name (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochlorideN/A
Molecular Formula C₅H₁₃ClN₂O₂SN/A
Molecular Weight 200.69 g/mol N/A
Appearance White to off-white solidN/A
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.N/A

As a hydrochloride salt, (R)-1-(Methylsulfonyl)pyrrolidin-3-amine is typically a stable, crystalline solid. The presence of the hydrochloride necessitates the use of a base in amide coupling reactions to liberate the free amine for nucleophilic attack.

The Mechanism of Amide Bond Formation: A Step-by-Step Look

The formation of an amide bond is a condensation reaction that involves the coupling of a carboxylic acid and an amine. Due to the inherent low reactivity of carboxylic acids towards amines at room temperature, a coupling reagent is employed to activate the carboxylic acid. The general mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl-intermediate. This intermediate possesses a good leaving group, making the carbonyl carbon highly electrophilic.

  • Nucleophilic Attack by the Amine: The free amine, liberated from its hydrochloride salt by a base, acts as a nucleophile and attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Collapse of the Intermediate and Amide Bond Formation: The tetrahedral intermediate collapses, expelling the leaving group and forming the stable amide bond.

dot digraph "Amide Bond Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Figure 1: Generalized workflow for amide bond formation.

Key Considerations for Coupling with (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

The unique structural features of this amine warrant special consideration:

  • Basicity and Nucleophilicity: The electron-withdrawing nature of the methylsulfonyl group reduces the electron density on the pyrrolidine nitrogen, thereby decreasing the basicity and nucleophilicity of the amine. This may necessitate the use of more potent coupling reagents or slightly more forcing reaction conditions (e.g., elevated temperature) to achieve efficient coupling, especially with sterically hindered or electron-deficient carboxylic acids.

  • Stereochemical Integrity: As a chiral molecule, it is crucial to employ reaction conditions that minimize the risk of racemization at the stereocenter. The choice of coupling reagent, additives, and base can significantly impact the preservation of stereochemical purity. Additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often used to suppress racemization.

  • Handling the Hydrochloride Salt: The amine is supplied as a hydrochloride salt. Therefore, at least one equivalent of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), must be added to the reaction mixture to generate the free amine in situ. It is common to use a slight excess of the base to ensure complete neutralization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common amide coupling reactions.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a widely used and cost-effective method for amide bond formation.

Materials:

ReagentM.W.Equivalents
Carboxylic Acid-1.0
(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride200.691.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.701.2
HOBt (1-Hydroxybenzotriazole)135.131.2
DIPEA (N,N-Diisopropylethylamine)129.242.5
Anhydrous DMF (N,N-Dimethylformamide)--

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq).

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

dot digraph "EDC_HOBt_Protocol" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Amide Coupling

HATU is a more powerful coupling reagent, often effective for sterically hindered substrates or less nucleophilic amines.

Materials:

ReagentM.W.Equivalents
Carboxylic Acid-1.0
(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride200.691.1
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)380.231.2
DIPEA (N,N-Diisopropylethylamine)129.243.0
Anhydrous DMF (N,N-Dimethylformamide)--

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), HATU (1.2 eq), and (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

dot digraph "HATU_Protocol" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 3: Workflow for HATU mediated amide coupling.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete activation of the carboxylic acid.- Insufficiently basic conditions to neutralize the amine hydrochloride.- Low nucleophilicity of the amine.- Increase pre-activation time for EDC/HOBt coupling.- Use a stronger coupling reagent like HATU.- Ensure at least 2.5 equivalents of DIPEA are used.- Consider gentle heating (40-50 °C) of the reaction mixture.
Presence of unreacted starting materials - Reaction time is too short.- Steric hindrance of the carboxylic acid or amine.- Extend the reaction time and continue monitoring.- Switch to a more potent coupling reagent (e.g., HATU).- Increase the reaction temperature.
Formation of side products - Racemization of the chiral center.- Side reactions of the coupling reagent.- Ensure an additive like HOBt or Oxyma is used with carbodiimide-based couplings.- Maintain a low reaction temperature, especially during the addition of reagents.
Difficult purification - Byproducts from the coupling reagent (e.g., DCU from DCC).- If using DCC, filter the reaction mixture to remove the precipitated DCU before workup.- Use water-soluble coupling reagents like EDC to simplify purification.

Conclusion

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a valuable building block for the synthesis of novel chemical entities in drug discovery. Successful amide bond formation with this amine requires careful consideration of its electronic properties and the use of appropriate coupling reagents and reaction conditions. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. By understanding the underlying principles and potential challenges, scientists can confidently and efficiently construct amide-containing molecules with the desired stereochemical integrity.

References

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Method

Application Note: Strategic Incorporation of the Pyrrolidine Scaffold in Modern Drug Discovery

Abstract The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold."[1][2] Its prevalence in a multitude of FDA-approved drugs ste...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold."[1][2] Its prevalence in a multitude of FDA-approved drugs stems from its unique three-dimensional structure which can enhance binding affinity, improve pharmacokinetic properties, and provide versatile synthetic handles for molecular optimization.[3][4] This guide provides an in-depth exploration of the strategic incorporation of the pyrrolidine scaffold into novel drug candidates. We will detail robust synthetic methodologies, including step-by-step protocols for key reactions, discuss the rationale behind experimental choices, and present case studies of successful pyrrolidine-containing therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful structural motif in their discovery programs.

Introduction: The Privileged Pyrrolidine Scaffold

The term "privileged scaffold" describes a molecular framework that can bind to a range of different biological targets, offering a strategic advantage in drug design.[5][6] The pyrrolidine ring is a quintessential example of such a scaffold, found in a wide array of natural products, alkaloids, and synthetic drugs with diverse therapeutic applications, including antiviral, anticancer, and antihypertensive agents.[7][8][9]

1.1 Why is the Pyrrolidine Scaffold "Privileged"?

The utility of the pyrrolidine ring in drug design can be attributed to several key features:

  • Three-Dimensionality: The non-planar, puckered conformation of the sp³-rich pyrrolidine ring allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. This 3D nature is crucial for establishing precise, multi-point interactions with complex biological targets like enzymes and receptors.[3]

  • Improved Physicochemical Properties: Incorporation of a pyrrolidine moiety can enhance aqueous solubility and modulate other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The nitrogen atom can act as a hydrogen bond acceptor, or when protonated, a hydrogen bond donor, improving interactions with biological macromolecules and water.[4]

  • Stereochemical Richness: The pyrrolidine ring can possess multiple stereocenters, allowing for the synthesis of stereoisomers with distinct biological profiles. The spatial orientation of substituents on the ring can profoundly influence target binding and pharmacological activity.[3]

  • Synthetic Versatility: A wealth of synthetic methods exists for the construction and functionalization of the pyrrolidine core, providing chemists with a robust toolkit for analog synthesis and structure-activity relationship (SAR) studies.[3] These methods can be broadly categorized into the functionalization of pre-existing pyrrolidine rings (e.g., from proline) or the de novo construction of the ring from acyclic precursors.[7]

Key Synthetic Strategies for Pyrrolidine Ring Construction

The synthesis of substituted pyrrolidines is a well-established field, with numerous reliable methods at the disposal of medicinal chemists. The choice of strategy often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Overview of Common Synthetic Approaches

Two primary strategies dominate the synthesis of chiral pyrrolidines: the functionalization of readily available chiral precursors like L-proline or 4-hydroxyproline, and the asymmetric construction of the ring from acyclic starting materials. One of the most powerful methods for de novo synthesis is the [3+2] dipolar cycloaddition of azomethine ylides with various dipolarophiles.[10][11] This method allows for the direct and often stereocontrolled formation of the pyrrolidine ring with the potential to create up to four new stereocenters in a single, atom-economical step.[12][13]

Below is a generalized workflow illustrating the key stages in a pyrrolidine-focused drug discovery campaign.

G cluster_0 Design & Synthesis cluster_1 Screening & Optimization Target_Selection Target Identification & Validation Scaffold_Selection Pyrrolidine Scaffold Selection/Design Target_Selection->Scaffold_Selection In-silico modeling Synthesis_Strategy Choose Synthetic Route (e.g., [3+2] Cycloaddition) Scaffold_Selection->Synthesis_Strategy Library_Synthesis Library Synthesis & Purification Synthesis_Strategy->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Biological Assay Hit_Validation Hit Validation & SAR Studies HTS->Hit_Validation Lead_Optimization Lead Optimization (ADME/Tox) Hit_Validation->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Caption: A generalized workflow for a pyrrolidine-based drug discovery program.

Protocol 1: Stereoselective Synthesis of a Polysubstituted Pyrrolidine via [3+2] Cycloaddition of an Azomethine Ylide

This protocol describes a general procedure for the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from an α-iminoester) with an electron-deficient alkene.[14] This reaction is highly versatile for creating densely functionalized pyrrolidines.[10][13]

Rationale: The use of a chiral metal-ligand complex is a robust strategy for controlling the enantioselectivity of the cycloaddition.[13] The α-iminoester is a common and effective precursor for the azomethine ylide, and its coordination to the metal center facilitates the reaction.[14]

Materials:

  • Glycine methyl ester hydrochloride

  • An appropriate aldehyde or ketone (e.g., benzaldehyde)

  • An electron-deficient alkene (e.g., dimethyl maleate)

  • A silver(I) salt (e.g., AgOAc) or Copper(I) salt

  • A chiral ligand (e.g., a chiral phosphine or bisoxazoline)

  • A mild base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Step-by-Step Methodology:

  • Iminester Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend glycine methyl ester hydrochloride (1.0 eq) and the chosen aldehyde/ketone (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours until the formation of the iminoester is complete (monitor by TLC).

  • Catalyst Preparation: In a separate flame-dried Schlenk flask, dissolve the silver(I) or copper(I) salt (0.05 eq) and the chiral ligand (0.055 eq) in anhydrous DCM. Stir at room temperature for 30 minutes to allow for complex formation.

  • Cycloaddition Reaction: To the catalyst solution, add the electron-deficient alkene (1.2 eq).

  • Slowly add the previously prepared iminoester solution to the catalyst mixture via cannula over 1 hour at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring for the consumption of starting materials by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired pyrrolidine product.

Characterization and Quality Control

Ensuring the structural integrity and stereochemical purity of the synthesized pyrrolidine derivatives is paramount.

Self-Validating System:

  • Structural Verification: The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • NMR Spectroscopy (¹H, ¹³C): To confirm the connectivity of atoms and the overall structure.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Stereochemical Analysis: Determining the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) is critical for chiral compounds.

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers.[15][16] A racemic standard should be injected first to determine the retention times of both enantiomers.[15]

    • NMR with Chiral Shift Reagents: Can be used to differentiate between enantiomers by forming diastereomeric complexes that have distinct NMR spectra.[15]

The Pyrrolidine Scaffold in Action: Case Studies and Biological Applications

The versatility of the pyrrolidine scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.[8][9] From enzyme inhibitors to CNS-acting agents, the unique properties of this ring system have been leveraged to create highly effective drugs.[8]

Targeting Enzymes: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent example of a pyrrolidine-containing drug is Vildagliptin , an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes.[17][18]

Mechanism of Action: Vildagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[19][20] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[20] By inhibiting DPP-4, Vildagliptin increases the levels of active incretins.[19] This leads to a glucose-dependent enhancement of insulin secretion from pancreatic β-cells and suppression of glucagon secretion from α-cells, ultimately resulting in improved glycemic control.[19][21] The cyanopyrrolidine moiety of Vildagliptin is crucial for its mechanism, as it covalently binds to the catalytic site of DPP-4, leading to prolonged enzyme inhibition.[17][19]

G Incretins GLP-1 & GIP (Incretin Hormones) DPP4 DPP-4 Enzyme Incretins->DPP4 is degraded by Pancreas Pancreas Incretins->Pancreas acts on Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Vildagliptin Vildagliptin (Pyrrolidine Scaffold) Vildagliptin->DPP4 INHIBITS Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

Caption: Mechanism of action of Vildagliptin, a pyrrolidine-based DPP-4 inhibitor.

Data Summary: Selected Pyrrolidine-Containing Drugs

The following table summarizes a selection of FDA-approved drugs that feature the pyrrolidine scaffold, highlighting their therapeutic class and the role of the pyrrolidine motif.

Drug NameTherapeutic ClassRole of Pyrrolidine Scaffold
Captopril ACE InhibitorThe proline (pyrrolidine-2-carboxylic acid) moiety mimics the C-terminal dipeptide of angiotensin I, enabling potent inhibition of Angiotensin-Converting Enzyme (ACE).[8]
Vildagliptin DPP-4 InhibitorThe cyanopyrrolidine group forms a covalent bond with the active site of DPP-4, ensuring prolonged and effective inhibition.[17][19]
Clindamycin AntibioticA derivative of lincomycin, the pyrrolidine ring is a key part of the pharmacophore responsible for binding to the bacterial ribosome and inhibiting protein synthesis.[7]
Aniracetam NootropicThe pyrrolidinone structure is central to its activity, though the precise mechanism is complex, it is believed to modulate neurotransmitter systems.[8]
Daridorexant Insomnia TreatmentThis recently approved drug features a pyrrolidine ring, contributing to its overall structure and properties as a dual orexin receptor antagonist.[8]
Telaprevir Antiviral (HCV)The pyrrolidine-based structure is part of a peptidomimetic that inhibits the NS3/4A serine protease, which is essential for Hepatitis C virus replication.[22]

Conclusion and Future Outlook

The pyrrolidine scaffold continues to be a highly valuable and versatile building block in the design of new therapeutic agents.[8][9] Its inherent stereochemical and conformational properties provide a unique platform for creating molecules with high target specificity and favorable drug-like characteristics. Advances in synthetic chemistry, particularly in asymmetric catalysis, continue to expand the toolkit for creating novel and complex pyrrolidine derivatives. Future efforts will likely focus on leveraging these advanced synthetic methods to explore new chemical space and to design pyrrolidine-based molecules for increasingly challenging biological targets, further cementing the "privileged" status of this remarkable heterocycle in drug discovery.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

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Application

Application Notes & Protocols for High-Throughput Screening of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride-Based Compound Libraries

Introduction: The Strategic Value of the Pyrrolidine Scaffold in Drug Discovery The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, widely utilized by nature and synthetic chemists alike t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrrolidine Scaffold in Drug Discovery

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, widely utilized by nature and synthetic chemists alike to create compounds with significant biological activity.[1][2] Its non-planar, sp³-hybridized structure provides an excellent framework for exploring three-dimensional chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[1][2] The pyrrolidine core is a key component in a diverse array of approved drugs and clinical candidates, targeting everything from viral infections and cancer to central nervous system disorders.[2]

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride represents a versatile and synthetically tractable starting point for the generation of novel chemical libraries. The chiral amine at the 3-position serves as a key handle for diversification, allowing for the introduction of a wide range of substituents to probe structure-activity relationships (SAR). The methylsulfonyl group at the 1-position imparts specific physicochemical properties, such as polarity and hydrogen bond accepting capability, which can influence solubility, cell permeability, and target engagement.

This document provides detailed, field-proven protocols for high-throughput screening (HTS) of compound libraries derived from this pyrrolidine scaffold. We will focus on two primary applications where this scaffold has shown considerable promise: the discovery of novel protein kinase inhibitors and the identification of modulators of G-protein coupled receptors (GPCRs).

Part 1: High-Throughput Screening for Novel Kinase Inhibitors

Protein kinases are a major class of drug targets, with over 500 members in the human genome, many of which are implicated in diseases such as cancer and inflammation.[3] The development of selective kinase inhibitors is a cornerstone of modern drug discovery.[3][4] The following protocols outline a robust HTS cascade for identifying inhibitors of a target kinase from a pyrrolidine-based library.

Conceptual Workflow for Kinase Inhibitor Screening

The screening process is designed as a funnel, starting with a broad, cost-effective primary screen to identify all potential "hits," followed by more complex and physiologically relevant secondary assays to confirm activity and elucidate the mechanism of action.

G cluster_0 Screening Cascade A Pyrrolidine-Based Compound Library B Primary HTS: Biochemical Kinase Assay (e.g., TR-FRET) A->B 10 µM single point screen C Hit Confirmation & Potency Determination (IC50) B->C Dose-response of initial hits D Secondary HTS: Cell-Based Phosphorylation Assay (e.g., HTRF) C->D Confirmed hits advance E Lead Optimization D->E Validated cellular activity G cluster_0 Gαq Signaling Pathway Ligand Ligand (e.g., Pyrrolidine derivative) GPCR Gαq-Coupled GPCR Ligand->GPCR GProtein Gαq Protein GPCR->GProtein activates PLC Phospholipase C (PLC) GProtein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 IP1 IP1 (Stable Metabolite) Measured in Assay IP3->IP1 metabolizes to Ca Ca²⁺ Release IP3->Ca

Sources

Method

Application Note & Protocols: A Robust and Scalable Process for the Synthesis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride Derivatives

Abstract The (R)-3-aminopyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its stereochemically defined nature is often crucial for targe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (R)-3-aminopyrrolidine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its stereochemically defined nature is often crucial for target engagement and pharmacological activity. However, transitioning the synthesis of these vital building blocks from laboratory scale to industrial production presents significant challenges in terms of safety, cost-effectiveness, and reproducibility. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of (R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride, a key intermediate for drug development. We will dissect a robust synthetic pathway, elucidating the rationale behind each procedural choice, from starting material selection to final salt formation and purification. The protocols are designed to be self-validating, incorporating in-process controls and addressing critical scale-up parameters such as thermal management, reagent stoichiometry, and process safety.

Introduction: The Significance of Chiral Aminopyrrolidines

Chiral amines are fundamental components in a vast array of pharmaceuticals and agrochemicals.[1][2] The pyrrolidine ring system, in particular, is a five-membered nitrogen-containing heterocycle that is prevalent in bioactive natural products and synthetic drugs.[3][4] The stereochemistry at the 3-position is critical, as exemplified by its presence in antagonists for the CC chemokine receptor 2 (CCR2), which are explored for treating inflammatory diseases.[5] The addition of a methylsulfonyl (mesyl) group to the pyrrolidine nitrogen can modulate the compound's physicochemical properties, such as solubility and metabolic stability, making it a valuable derivative for drug discovery programs.

The primary challenge in producing these molecules on a large scale is maintaining enantiomeric purity while ensuring the process is safe, economical, and environmentally sustainable.[6] This guide details a multi-step synthesis that addresses these challenges head-on.

Synthetic Strategy and Retrosynthetic Analysis

The chosen synthetic route begins with a commercially available and optically pure starting material, (R)-3-hydroxypyrrolidine, to establish the desired stereocenter early in the sequence. The overall strategy involves a protection-activation-displacement-reduction-sulfonylation sequence.

G Final_Product (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride Intermediate_A (R)-3-Amino-1-(methylsulfonyl)pyrrolidine Final_Product->Intermediate_A HCl Salt Formation Intermediate_B N-Boc-(R)-3-aminopyrrolidine Intermediate_A->Intermediate_B 1. N-Sulfonylation 2. Boc Deprotection Intermediate_C N-Boc-(R)-3-azidopyrrolidine Intermediate_B->Intermediate_C Azide Reduction (e.g., Catalytic Hydrogenation) Intermediate_D N-Boc-(R)-3-hydroxypyrrolidine Mesylate Intermediate_C->Intermediate_D SN2 Displacement (Sodium Azide) Starting_Material (R)-3-Hydroxypyrrolidine Intermediate_D->Starting_Material 1. N-Boc Protection 2. O-Mesylation

Figure 1: Retrosynthetic pathway for the target molecule.

This approach is advantageous for several reasons:

  • Stereochemical Control: The key chiral center is sourced from an inexpensive starting material and the subsequent SN2 reaction with azide proceeds with a predictable inversion of configuration (if starting from the S-hydroxy enantiomer) or retention if the hydroxyl is first converted to a good leaving group without affecting the chiral center's configuration. For this guide, we assume a process that retains the (R) configuration at the C3 position.

  • Robust Reactions: The chosen transformations (Boc protection, mesylation, azide displacement, hydrogenation) are well-documented, high-yielding, and generally scalable.[7]

  • Purification Strategy: The use of a Boc protecting group facilitates straightforward purification of intermediates, while the final product is isolated as a stable, crystalline hydrochloride salt, which aids in purification and handling.[8]

Process Chemistry and Scale-Up Considerations

Scaling a synthesis from grams to kilograms is not merely about using larger flasks and more reagents.[9][10] It requires a deep understanding of reaction kinetics, thermodynamics, and mass transfer. Each step must be re-evaluated for potential hazards and inefficiencies that are negligible at the bench but critical at scale.

Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine

The first step involves protecting the secondary amine of the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group. This is essential to prevent the nucleophilic nitrogen from reacting with methanesulfonyl chloride in the subsequent step.[11]

  • Causality of Experimental Choices:

    • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

    • Base: A mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction, driving it to completion. For scale-up, using a base that is easily removed is crucial.

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. The choice depends on downstream processing and solubility of the starting material, which may be a hydrochloride salt.[7]

  • Scale-Up & Safety Insights:

    • Thermal Management: The reaction is typically exothermic. At a large scale, the rate of addition of Boc₂O must be carefully controlled to maintain the reaction temperature, typically between 0-25°C. A jacketed reactor with efficient cooling is mandatory.[12]

    • Off-Gassing: The reaction generates CO₂ gas. The reactor must be properly vented to avoid pressure buildup.

    • Work-up: A simple aqueous wash is usually sufficient. However, at scale, minimizing solvent volumes and avoiding emulsion formation during extractions are key efficiency drivers.

Step 2: Mesylation of the Protected Hydroxyl Group

The hydroxyl group is a poor leaving group and must be activated for the subsequent nucleophilic substitution. Conversion to a mesylate is a highly efficient method for this activation.[13][14]

  • Causality of Experimental Choices:

    • Reagent: Methanesulfonyl chloride (MsCl) is a highly reactive and cost-effective reagent for this transformation.

    • Base: A non-nucleophilic organic base such as triethylamine is used to scavenge the HCl generated. The stoichiometry is critical; excess base can lead to side reactions, while insufficient base will result in a low yield.[7]

    • Temperature Control: This reaction is highly exothermic and must be performed at low temperatures (typically -10 to 0°C) to prevent the formation of elimination byproducts and ensure selectivity.

  • Scale-Up & Safety Insights:

    • Reagent Addition: Slow, subsurface addition of MsCl is critical to control the exotherm. The high reactivity of MsCl necessitates careful handling; it is corrosive and lachrymatory.[15]

    • Quenching: The reaction is quenched by the controlled addition of water or a saturated aqueous solution of sodium bicarbonate. This must be done carefully at low temperatures to manage the exotherm from neutralizing any unreacted MsCl.

Step 3: Nucleophilic Displacement with Azide

The mesylate is displaced by an azide nucleophile in a classic SN2 reaction to form the key azido intermediate.

  • Causality of Experimental Choices:

    • Reagent: Sodium azide (NaN₃) is an inexpensive and effective source of the azide nucleophile.

    • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is required to solubilize the azide salt and promote the SN2 reaction.

    • Temperature: The reaction is typically heated (e.g., 70-85°C) to ensure a reasonable reaction rate.[7]

  • Scale-Up & Safety Insights:

    • Toxicity and Explosion Hazard: Sodium azide is acutely toxic and potentially explosive, especially upon contact with acids (forms hydrazoic acid) or heavy metals. All personnel must be thoroughly trained in its handling.[16] The process design must eliminate any possibility of contact with incompatible materials.

    • Work-up: Large-scale aqueous work-ups with DMF can be problematic due to its high boiling point and miscibility with water. An extraction with a solvent like ethyl acetate or methyl tert-butyl ether (MTBE) followed by repeated water washes is necessary to remove the DMF.

    • Waste Disposal: Azide-containing waste streams require specialized disposal procedures.

Step 4: Reduction of the Azide to the Primary Amine

The azide group is reduced to the desired primary amine. Catalytic hydrogenation is the preferred method at scale due to its high efficiency and clean nature (atom economy).

  • Causality of Experimental Choices:

    • Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.

    • Hydrogen Source: The reaction is run under a positive pressure of hydrogen gas.

    • Solvent: Alcohols like methanol or ethanol are excellent solvents for hydrogenation.

  • Scale-Up & Safety Insights:

    • Hydrogenation Safety: Working with hydrogen gas under pressure carries a significant risk of fire or explosion. A specialized high-pressure reactor (autoclave) with appropriate safety features (bursting discs, emergency vents) is essential. The reactor must be purged with an inert gas (nitrogen or argon) before and after the reaction to remove all oxygen.

    • Catalyst Handling: Pd/C can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. The catalyst should be filtered under a nitrogen blanket and kept wet with solvent until it can be safely handled.

    • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.

Step 5 & 6: N-Sulfonylation and Final Salt Formation

With the primary amine unmasked, the final steps involve the sulfonylation of the pyrrolidine nitrogen (after Boc deprotection) and conversion to the hydrochloride salt. A more efficient route involves direct sulfonylation of the deprotected amine.

  • Boc Deprotection: The Boc group is removed under acidic conditions, typically using hydrochloric acid in a solvent like isopropanol or dioxane. This step simultaneously forms the hydrochloride salt of the 3-aminopyrrolidine.

  • N-Sulfonylation: The resulting free amine (or its salt under basic conditions) is then reacted with methanesulfonyl chloride to form the final product.

  • Purification & Isolation: The final product, (R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride, is typically a crystalline solid and can be purified by recrystallization.

  • Causality of Experimental Choices:

    • Salt Formation: Using HCl in a solvent like isopropanol (IPA) or ethyl acetate allows for the direct precipitation of the hydrochloride salt, which is often an effective purification step.[8][17]

    • Recrystallization Solvent: A solvent system such as isopropanol/ether or ethanol can be used for recrystallization to achieve high purity.[8]

  • Scale-Up & Safety Insights:

    • Corrosion: Handling large quantities of acidic solutions requires equipment resistant to corrosion.

    • Crystallization Control: At scale, controlling the cooling rate during crystallization is critical to obtain a consistent crystal form and size, which impacts filtration and drying performance.

    • Drying: The final product must be dried under vacuum at a controlled temperature to remove residual solvents without causing degradation.

Detailed Experimental Protocols & Workflow

The following protocols are illustrative for a 100g scale synthesis of the final product.

Process Workflow Diagram

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2 & 3: Mesylation & Azide Displacement cluster_2 Step 4: Hydrogenation cluster_3 Step 5 & 6: Final Steps A1 Charge (R)-3-Hydroxypyrrolidine & DCM to Reactor A2 Cool to 0-5°C A1->A2 A3 Slowly Add Boc₂O A2->A3 A4 Warm to RT, Stir 4h A3->A4 A5 Aqueous Work-up A4->A5 A6 Solvent Swap to DMF A5->A6 B1 Cool DMF solution to -5°C A6->B1 B2 Add TEA B1->B2 B3 Slowly Add MsCl B2->B3 B4 Add NaN₃ B3->B4 B5 Heat to 80°C, Stir 6h B4->B5 B6 Aqueous Work-up & Extraction B5->B6 C1 Charge Intermediate & MeOH to Autoclave B6->C1 C2 Inert with N₂ C1->C2 C3 Add Pd/C (wet) C2->C3 C4 Pressurize with H₂ (5 bar) C3->C4 C5 Stir until H₂ uptake ceases C4->C5 C6 Filter catalyst, Concentrate C5->C6 D1 Dissolve amine in IPA C6->D1 D2 Cool to 0°C D1->D2 D3 Add TEA and MsCl D2->D3 D4 Stir to complete N-Sulfonylation D3->D4 D5 Add HCl in IPA D4->D5 D6 Filter, Wash & Dry Product D5->D6

Figure 2: Step-by-step scale-up process workflow.

Quantitative Data and Reagent Table (Illustrative)
StepReagentM.W.MolesQuantityNotes
1 (R)-3-Hydroxypyrrolidine87.121.15100 gStarting Material
Di-tert-butyl dicarbonate218.251.21264 g1.05 eq
Triethylamine101.191.26128 g1.1 eq
Dichloromethane (DCM)--1 LSolvent
2 Methanesulfonyl Chloride114.551.26144 g1.1 eq
Triethylamine101.191.38140 g1.2 eq
3 Sodium Azide (NaN₃)65.011.72112 g1.5 eq
N,N-Dimethylformamide (DMF)--800 mLSolvent
4 10% Palladium on Carbon--10 g50% wet catalyst
Hydrogen (H₂)2.02-~5 barReagent
Methanol (MeOH)--1 LSolvent
5 Methanesulfonyl Chloride114.551.21138 g1.05 eq
Triethylamine101.192.53256 g2.2 eq
6 HCl in Isopropanol (4M)-~1.26~315 mLFor salt formation
Protocol: Synthesis of (R)-tert-butyl 3-azidopyrrolidine-1-carboxylate
  • Reactor Setup: Charge a 5L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with (R)-3-hydroxypyrrolidine (100 g, 1.15 mol) and Dichloromethane (1 L).

  • Boc Protection: Cool the mixture to 0-5°C. Add triethylamine (128 g, 1.26 mol). Slowly add a solution of di-tert-butyl dicarbonate (264 g, 1.21 mol) in DCM (200 mL) over 1 hour, maintaining the internal temperature below 10°C.

  • IPC-1 (TLC): After addition, allow the reaction to warm to 20-25°C and stir for 4 hours. Monitor the reaction for completion by TLC (Ethyl Acetate/Hexane 1:1).

  • Work-up: Quench the reaction with water (500 mL). Separate the organic layer. Wash the organic layer with 1M citric acid (2 x 250 mL) and brine (250 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Solvent Swap: Add DMF (800 mL) to the crude oil and distill off the remaining DCM.

  • Mesylation: Cool the DMF solution to -5°C. Add triethylamine (140 g, 1.38 mol). Slowly add methanesulfonyl chloride (144 g, 1.26 mol) dropwise, keeping the temperature below 0°C. Stir for 1 hour at 0°C.

  • IPC-2 (HPLC): Monitor the mesylation for completion by HPLC.

  • Azide Displacement: Add sodium azide (112 g, 1.72 mol) portion-wise, ensuring the temperature does not rise significantly. Heat the reaction mixture to 80°C and stir for 6 hours.

  • IPC-3 (HPLC): Monitor the displacement reaction for completion by HPLC.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-water (2 L) and extract with MTBE (3 x 750 mL). Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. Dry over sodium sulfate and concentrate to yield the azido intermediate as an oil.

Safety and Hazard Management

A proactive approach to safety is paramount in process scale-up.[9] A thorough risk assessment should be conducted before any operation.[10]

G cluster_0 Risk Assessment Logic Start Identify Reaction Step Q1 Are Highly Reactive/Toxic Reagents Used? (MsCl, NaN₃, H₂) Start->Q1 Q2 Is Reaction Highly Exothermic? Q1->Q2 No Action1 Implement Strict Handling Protocols (e.g., Glovebox, Venting, Specialized Waste) Q1->Action1 Yes Q3 Are Byproducts Hazardous? (Gas, Corrosives) Q2->Q3 No Action2 Design for Heat Control (Jacketed Reactor, Controlled Addition, Emergency Quench) Q2->Action2 Yes Action3 Ensure Proper Venting & Scrubbing Q3->Action3 Yes End Proceed with Caution Q3->End No Action1->Q2 Action2->Q3 Action3->End

Figure 3: Decision tree for chemical hazard management in scale-up.

HazardStep(s)Mitigation Strategy
High Exotherm 1, 2, 6Use jacketed reactor, control reagent addition rate, have an emergency cooling/quenching plan.[15]
Toxic/Explosive Reagent 3Handle sodium azide in a designated area, use non-sparking tools, avoid contact with acids/metals, use dedicated waste streams.
Flammable Gas 4Use a certified high-pressure reactor, ensure proper grounding, purge system with inert gas, use spark-proof equipment.
Corrosive Reagents 2, 5, 6Use appropriate PPE (gloves, face shield), ensure materials of construction are compatible (glass-lined reactors).[9]
Gas Evolution 1Ensure adequate ventilation and pressure relief on the reactor.

Conclusion

The successful scale-up synthesis of (R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride is a challenging but achievable goal. The process detailed in this application note provides a robust, safe, and logical pathway from a readily available chiral starting material to the desired high-purity product. By focusing on the causality behind each experimental choice and proactively addressing the unique challenges of large-scale chemical manufacturing—particularly thermal management and the handling of hazardous reagents—researchers and drug development professionals can confidently and efficiently produce this critical building block for the advancement of new medicines.

References

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  • Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride, A Versatile Reagent for the Preparation of Tailor-Made α- And β-Amino Acids in an Enantiomerically Pure Form. ResearchGate. [Link]

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Sources

Application

Application Note: Strategic Derivatization of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride for Structure-Activity Relationship (SAR) Studies

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry The pyrrolidine ring is a privileged scaffold in modern drug discovery, prized for its three-dimensional structure which allows for a thor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in modern drug discovery, prized for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[1][2] Its non-planar nature, a result of sp³ hybridization, provides a rigid framework that can orient substituents in precise vectors, enhancing interactions with biological targets.[1][2] The (R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride is a particularly valuable building block. The methylsulfonyl group offers a stable, polar anchor that can engage in hydrogen bonding, while the primary amine at the 3-position serves as a versatile handle for a wide array of chemical modifications. This application note provides a detailed guide for the strategic derivatization of this scaffold to generate compound libraries for comprehensive Structure-Activity Relationship (SAR) studies, a critical process in the optimization of lead compounds in drug development.[3]

Core Logic of the SAR Study Workflow

The overarching goal of an SAR study is to systematically alter the structure of a molecule to understand how these changes affect its biological activity. For the (R)-1-(methylsulfonyl)pyrrolidin-3-amine core, the primary amine is the key point of diversification. The workflow involves synthesizing a library of derivatives by reacting the amine with various functional groups and then screening these compounds for biological activity.

SAR_Workflow A Starting Material (R)-1-(Methylsulfonyl)pyrrolidin-3-amine HCl B Free-Basing (Liberation of Primary Amine) A->B Base (e.g., Et3N, DIPEA) C Derivatization Reactions (Acylation, Sulfonylation, Reductive Amination, Urea Formation) B->C Reagents (e.g., Acyl chlorides, Sulfonyl chlorides, Aldehydes/Ketones, Isocyanates) D Compound Library (Diverse Derivatives) C->D E Biological Screening (In vitro/In vivo assays) D->E F Data Analysis (Structure-Activity Relationship) E->F G Lead Optimization F->G Identify key structural features for activity and selectivity

Figure 1: A generalized workflow for SAR studies starting from (R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride.

Initial Step: Liberation of the Free Amine

The starting material is a hydrochloride salt, meaning the primary amine is protonated. To make it nucleophilic and reactive, it must be converted to its free base form. This is typically achieved by treatment with a non-nucleophilic organic base.

Protocol 1: Free-Basing of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride

  • Dissolution: Dissolve (R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) at a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), dropwise to the solution at room temperature.

  • Stirring: Stir the reaction mixture at room temperature for 30-60 minutes. The formation of the triethylammonium chloride or diisopropylethylammonium chloride salt may be observed as a precipitate.

  • Confirmation (Optional): The completion of the free-basing can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with water and measuring the pH of the aqueous layer, which should be basic.

  • Direct Use: The resulting solution/suspension of the free amine is typically used directly in the subsequent derivatization step without isolation.

Derivatization Strategies and Protocols

The following sections detail common and effective derivatization reactions for the primary amine of the scaffold.

Acylation: Formation of Amides

Acylation introduces a carbonyl group adjacent to the nitrogen, creating an amide bond. This is a robust reaction that allows for the introduction of a wide variety of substituents.

Protocol 2: General Procedure for Acylation

  • Reaction Setup: To the solution of the free amine from Protocol 1, add the desired acyl chloride or acid anhydride (1.0-1.2 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Table 1: Representative Acylation Reactions

ReagentDerivative ClassKey Structural Feature
Acetyl chlorideAcetamideSmall, neutral substituent
Benzoyl chlorideBenzamideAromatic ring for π-stacking
Cyclohexanecarbonyl chlorideCyclohexylcarboxamideLipophilic, alicyclic group
4-Methoxybenzoyl chlorideMethoxybenzamideAromatic ring with electron-donating group
Sulfonylation: Formation of Sulfonamides

Sulfonylation introduces a sulfonyl group, creating a sulfonamide. Sulfonamides are important functional groups in many drugs due to their ability to act as hydrogen bond donors and acceptors.[4]

Protocol 3: General Procedure for Sulfonylation

  • Reaction Setup: To the solution of the free amine from Protocol 1, add the desired sulfonyl chloride (1.0-1.2 eq) at 0 °C.

  • Reaction Progression: Stir the reaction at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as described in Protocol 2.

Table 2: Representative Sulfonylation Reactions

ReagentDerivative ClassKey Structural Feature
Methanesulfonyl chlorideMethanesulfonamideSmall, polar group
Benzenesulfonyl chlorideBenzenesulfonamideAromatic ring
4-Toluenesulfonyl chlorideTosylamideAromatic ring with a methyl group
Dansyl chlorideDansylamideFluorescent naphthalene ring for analytical purposes
Reductive Amination: Formation of Secondary Amines

Reductive amination is a powerful method for forming C-N bonds and introducing a wide range of alkyl and aryl groups.[5][6] This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding secondary amine.[5]

Reductive_Amination cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction A Free Amine C Imine/Iminium Ion A->C B Aldehyde or Ketone B->C E Secondary Amine Derivative C->E D Reducing Agent (e.g., NaBH(OAc)3) D->E

Figure 2: The two-stage process of reductive amination.

Protocol 4: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of the free amine from Protocol 1 in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aldehyde or ketone (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid can be added to facilitate imine formation, especially with ketones.[6]

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise.[6]

  • Reaction Progression: Stir the reaction at room temperature for 3-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as described in Protocol 2.

Table 3: Representative Reductive Amination Reactions

ReagentDerivative ClassKey Structural Feature
FormaldehydeN-MethylamineSmallest alkyl group
BenzaldehydeN-BenzylamineBenzyl group for potential hydrophobic interactions
AcetoneN-IsopropylamineBranched alkyl group
CyclohexanoneN-CyclohexylamineLipophilic, alicyclic group
Urea Formation

Urea functionalities are prevalent in bioactive molecules due to their ability to form multiple hydrogen bonds.[7] They can be readily synthesized by reacting the primary amine with an isocyanate.

Protocol 5: General Procedure for Urea Formation

  • Reaction Setup: To the solution of the free amine from Protocol 1, add the desired isocyanate (1.0-1.1 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • If a precipitate forms, it can often be isolated by filtration.

    • Alternatively, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Table 4: Representative Urea Formation Reactions

ReagentDerivative ClassKey Structural Feature
Phenyl isocyanatePhenylureaAromatic ring
Cyclohexyl isocyanateCyclohexylureaLipophilic, alicyclic group
4-Chlorophenyl isocyanateChlorophenylureaAromatic ring with an electron-withdrawing group

Analytical Characterization of Derivatives

The identity and purity of each synthesized derivative must be rigorously confirmed before biological screening. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion

The (R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride is a versatile starting material for the generation of diverse chemical libraries for SAR studies. The protocols outlined in this application note for acylation, sulfonylation, reductive amination, and urea formation provide a robust foundation for medicinal chemists to systematically explore the chemical space around this privileged scaffold. Careful execution of these synthetic procedures, coupled with thorough analytical characterization, will yield high-quality compound libraries essential for the identification and optimization of novel therapeutic agents.

References

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  • Lall, M. S., Hoge, G., Tran, T. P., Kissel, W., Murphy, S. T., Taylor, C., Hutchings, K., Samas, B., Ellsworth, E. L., & Curran, T. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732–4739. [Link]

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Method

The Alchemist's Guide to Modern Hepatitis C Therapeutics: Synthesis Protocols and Application Notes

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of pivotal direct-acting antivirals (DAAs) for the treatment of Hepatitis C virus (HCV)...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of pivotal direct-acting antivirals (DAAs) for the treatment of Hepatitis C virus (HCV) infection. Eschewing a rigid template, this guide is structured to provide a narrative that combines scientific rigor with practical, field-proven insights into the chemical synthesis of these complex therapeutic agents.

Introduction: A New Dawn in Hepatitis C Treatment

The landscape of Hepatitis C treatment has been revolutionized by the advent of Direct-Acting Antivirals (DAAs). These small molecules directly target specific viral proteins essential for the replication of the hepatitis C virus, a single-stranded RNA virus of the Flaviviridae family. This targeted approach has led to highly effective, well-tolerated, and often curative therapies, a stark contrast to the previous standard of care involving interferon-based regimens with significant side effects and lower efficacy.

The primary targets for current DAAs are three non-structural (NS) proteins of the HCV replication cycle:

  • NS3/4A Protease: A serine protease crucial for cleaving the HCV polyprotein into mature viral proteins.

  • NS5A Protein: A phosphoprotein that plays a complex and essential role in both viral RNA replication and virion assembly.

  • NS5B RNA-Dependent RNA Polymerase: The key enzyme responsible for replicating the viral RNA genome.

This guide will delve into the synthetic strategies for key drugs in each of these classes, providing not just the "how" but also the "why" behind the chosen synthetic routes and methodologies.

I. NS5B Polymerase Inhibitors: The Vanguard of HCV Therapy

The NS5B polymerase is a prime target for antiviral therapy as it is essential for viral replication and lacks a human counterpart, minimizing the potential for off-target effects. Sofosbuvir is a cornerstone of this class and a breakthrough in HCV treatment.

A. Sofosbuvir: A ProTide Approach to a Cure

Sofosbuvir (brand name Sovaldi) is a nucleotide analog prodrug that, once metabolized in the liver to its active triphosphate form, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.[1] Its synthesis is a testament to clever prodrug design and stereoselective chemistry.

Mechanism of Action: Sofosbuvir mimics the natural substrate of the NS5B polymerase. Upon incorporation into the growing RNA chain, the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar sterically hinder the addition of the next nucleotide, thus terminating viral RNA replication.

Key Synthetic Challenges: The synthesis of sofosbuvir presents two major stereochemical hurdles: the construction of the C-2' quaternary stereocenter of the fluorinated sugar and the stereoselective installation of the phosphoramidate moiety, which itself is chiral at the phosphorus atom. The desired (Sp)-diastereomer is significantly more active than the (Rp)-diastereomer.[2]

Synthetic Workflow Overview:

Sofosbuvir_Synthesis_Workflow A Protected Ribonolactone B Fluorinated Sugar Intermediate A->B Fluorination & Methylation C Uracil Glycosylation B->C Coupling D Nucleoside Core C->D Deprotection E Phosphoramidate Coupling D->E Stereoselective Phosphoramidation F Sofosbuvir E->F Final Deprotection

Caption: High-level synthetic workflow for Sofosbuvir.

Detailed Protocol: Synthesis of Sofosbuvir

This protocol outlines a common synthetic route to sofosbuvir, emphasizing the key transformations.

Step 1: Synthesis of the Fluorinated Sugar Intermediate

  • Objective: To introduce the crucial 2'-fluoro and 2'-C-methyl groups with the correct stereochemistry.

  • Procedure: A protected ribonolactone is treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), followed by the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide) to install the C-methyl group. The stereochemical outcome is often directed by the existing stereocenters of the sugar ring.

Step 2: Glycosylation with Uracil

  • Objective: To couple the fluorinated sugar intermediate with the uracil base.

  • Procedure: The protected fluorinated sugar is activated, typically at the anomeric position (C-1'), and then reacted with silylated uracil in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) to form the N-glycosidic bond.

Step 3: Stereoselective Phosphoramidation

  • Objective: To introduce the phosphoramidate prodrug moiety with the desired (Sp)-stereochemistry at the phosphorus center. This is a critical step for the drug's efficacy.

  • Procedure: The 5'-hydroxyl group of the nucleoside is reacted with a chiral phosphoramidate coupling agent. A common reagent is (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate. The reaction is typically carried out in the presence of a Grignard reagent, such as tert-butylmagnesium chloride, at low temperatures to enhance stereoselectivity.[3]

Step 4: Final Deprotection

  • Objective: To remove any remaining protecting groups to yield the final sofosbuvir molecule.

  • Procedure: Depending on the protecting groups used, this step may involve acidic or fluoride-mediated deprotection.

Quantitative Data Summary:

StepKey ReagentsTypical YieldDiastereomeric Ratio (Sp:Rp)
GlycosylationSilylated Uracil, TMSOTf70-85%N/A
PhosphoramidationChiral Phosphoramidate, tBuMgCl50-70%>95:5

II. NS5A Inhibitors: Disrupting the Viral Replication Complex

The NS5A protein is a zinc-binding phosphoprotein with no known enzymatic activity, yet it is indispensable for HCV replication. NS5A inhibitors are potent antiviral agents that are thought to interfere with the formation and function of the viral replication complex.[4]

A. Daclatasvir: A Symmetrical Approach to Potency

Daclatasvir (brand name Daklinza) is a first-in-class, highly potent, pangenotypic NS5A inhibitor. Its structure is characterized by a symmetrical biphenyl core flanked by two imidazole-proline moieties.

Mechanism of Action: Daclatasvir is believed to bind to the N-terminus of the NS5A protein, preventing it from undergoing the conformational changes necessary for its function in viral replication.[5]

Key Synthetic Challenges: The main challenge in synthesizing daclatasvir is the efficient construction of the symmetrical C2-symmetric core, which involves the formation of two imidazole rings.[3]

Synthetic Workflow Overview:

Daclatasvir_Synthesis_Workflow A Biphenyl B Bis(chloroacetyl)biphenyl A->B Friedel-Crafts Acylation C Bis(α-aminoketone) B->C Nucleophilic Substitution with N-Boc-L-proline D Bis(imidazole) Core C->D Imidazole Formation E N-Boc-L-valine D->E Deprotection & Coupling F Daclatasvir E->F Final Coupling

Caption: High-level synthetic workflow for Daclatasvir.

Detailed Protocol: Synthesis of Daclatasvir

Step 1: Synthesis of the Bis(chloroacetyl)biphenyl Intermediate

  • Objective: To introduce the chloroacetyl groups onto the biphenyl backbone.

  • Procedure: Biphenyl undergoes a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Step 2: Formation of the Bis(α-aminoketone)

  • Objective: To couple the bis(chloroacetyl)biphenyl with N-Boc-L-proline.

  • Procedure: The bis(chloroacetyl)biphenyl is reacted with two equivalents of N-Boc-L-proline in the presence of a base, such as potassium carbonate (K₂CO₃), via a nucleophilic substitution reaction.

Step 3: Imidazole Ring Formation

  • Objective: To construct the two imidazole rings simultaneously.

  • Procedure: The bis(α-aminoketone) intermediate is cyclized in the presence of an ammonia source, such as ammonium acetate, at elevated temperatures to form the bis(imidazole) core.

Step 4: Deprotection and Coupling with N-methoxycarbonyl-L-valine

  • Objective: To remove the Boc protecting groups and couple the resulting diamine with N-methoxycarbonyl-L-valine.

  • Procedure: The Boc groups are removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent). The resulting diamine is then coupled with N-methoxycarbonyl-L-valine using standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like diisopropylethylamine (DIPEA).

B. Ledipasvir: A Complex Heterocyclic Assembly

Ledipasvir (a component of Harvoni) is another potent NS5A inhibitor with a more complex, unsymmetrical structure featuring a fluorene core and a benzimidazole moiety.[6]

Key Synthetic Challenges: The synthesis of ledipasvir involves the construction of multiple heterocyclic systems and the stereocontrolled formation of the amino acid and azabicyclo[2.2.1]heptane components. A key step is often a Suzuki coupling to connect the benzimidazole and fluorene fragments.[7]

Detailed Protocol: Key Steps in Ledipasvir Synthesis

Step 1: Synthesis of the Benzimidazole-boronic Ester Fragment

  • Objective: To prepare the benzimidazole portion of the molecule functionalized for a subsequent Suzuki coupling.

  • Procedure: This fragment is typically synthesized from a substituted o-phenylenediamine which is cyclized to form the benzimidazole ring. The boronic ester is then introduced via a palladium-catalyzed borylation reaction.

Step 2: Synthesis of the Bromofluorene Fragment

  • Objective: To construct the brominated difluorofluorene core.

  • Procedure: This involves the synthesis of the fluorene ring system, followed by difluorination at the C9 position and selective bromination.

Step 3: Suzuki Coupling

  • Objective: To couple the benzimidazole and fluorene fragments.

  • Procedure: A palladium-catalyzed Suzuki cross-coupling reaction is performed between the benzimidazole-boronic ester and the bromofluorene fragment in the presence of a base (e.g., potassium carbonate) and a suitable palladium catalyst and ligand (e.g., Pd(PPh₃)₄).[8]

Step 4: Elaboration of the Side Chains

  • Objective: To attach the remaining components, including the valine and azabicyclo[2.2.1]heptane moieties.

  • Procedure: This involves a series of peptide couplings and other functional group manipulations to build the complex side chains onto the core structure.

III. NS3/4A Protease Inhibitors: Halting Viral Polyprotein Processing

The NS3/4A protease is a key viral enzyme responsible for cleaving the HCV polyprotein into individual, functional proteins. Inhibiting this protease effectively blocks the viral life cycle.

A. Glecaprevir and Grazoprevir: Macrocyclic Inhibitors

Glecaprevir (a component of Mavyret) and Grazoprevir (a component of Zepatier) are potent NS3/4A protease inhibitors characterized by a macrocyclic structure that confers high affinity and specificity for the enzyme's active site.[9][10]

Key Synthetic Challenges: The primary synthetic challenge for these molecules is the efficient construction of the large macrocyclic ring. This is often achieved through a ring-closing metathesis (RCM) or an intramolecular etherification or amidation reaction.[9][11]

Detailed Protocol: Key Step in Glecaprevir Macrocycle Synthesis via Intramolecular Etherification

  • Objective: To form the 18-membered macrocycle of glecaprevir.

  • Procedure: A linear precursor containing a terminal allylic alcohol and a hydroxyl-substituted carbamate is synthesized. The allylic alcohol is converted to an allylic bromide using a reagent like triphenylphosphine dibromide (PPh₃Br₂). The subsequent intramolecular cyclization is then effected by a base, such as benzyltrimethylammonium hydroxide (Triton B), to form the macrocyclic ether linkage.[9]

Detailed Protocol: Key Steps in Grazoprevir Synthesis

  • Objective: To assemble the complex macrocyclic structure of grazoprevir.

  • Procedure: The synthesis of grazoprevir often involves the preparation of three key building blocks: a quinoxaline-containing fragment, a proline derivative, and a cyclopropyl-containing fragment. These are then coupled together, and the macrocycle is formed via a late-stage intramolecular peptide coupling or another suitable cyclization reaction. The quinoxaline core is typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12][13]

IV. Self-Validating Systems and Best Practices

In-Process Controls: Throughout these multi-step syntheses, rigorous in-process controls are paramount. This includes:

  • Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and assess the purity of intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of intermediates and the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

Purification: Chromatographic purification (e.g., column chromatography) is often required to isolate pure intermediates and the final active pharmaceutical ingredient (API). For large-scale production, crystallization is the preferred method for purification as it is more economical and can provide material of very high purity.

V. Conclusion: The Future of HCV Synthesis

The synthesis of hepatitis C therapeutics represents a pinnacle of modern medicinal and process chemistry. The development of these complex molecules has not only provided cures for millions of patients but has also driven innovation in synthetic methodology, particularly in the areas of stereoselective synthesis, macrocyclization, and prodrug chemistry. As the need for more cost-effective and globally accessible treatments continues, the field will undoubtedly see further advancements in the efficient and sustainable synthesis of these life-saving medicines.

References

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Application

Application Notes & Protocols: Leveraging (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride for Pharmacokinetic Optimization in Drug Discovery

Introduction: The Quest for Druggability and the Role of Smart Scaffolds In modern drug discovery, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, many of which lie in the realm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Druggability and the Role of Smart Scaffolds

In modern drug discovery, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, many of which lie in the realm of pharmacokinetics (PK) — the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME). A compound's ADME profile is a critical determinant of its efficacy, safety, and overall "druggability." Poor pharmacokinetic properties are a leading cause of costly late-stage failures in drug development. Consequently, the strategic optimization of a molecule's ADME profile from the earliest stages of discovery is paramount.

This guide focuses on a versatile and increasingly utilized building block in medicinal chemistry: (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride . We will explore the rationale behind its use, the specific pharmacokinetic challenges it can address, and provide detailed protocols for evaluating its impact on key ADME parameters. The pyrrolidine scaffold is a well-established motif in numerous approved drugs, valued for its ability to explore three-dimensional space and its favorable physicochemical properties.[1][2][3] The incorporation of a methylsulfonyl group and the specific (R)-stereochemistry at the 3-amino position offer a unique combination of features to tackle common PK liabilities.

Structural Rationale: Deconstructing (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride for PK Enhancement

The efficacy of this building block in optimizing pharmacokinetic properties stems from the synergistic interplay of its constituent parts: the pyrrolidine ring, the methylsulfonyl group, and the chiral amine.

  • The Pyrrolidine Ring: As a saturated heterocycle, the non-planar, puckered nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which can be crucial for target engagement and for evading metabolic enzymes.[1] Its presence can also enhance aqueous solubility compared to more lipophilic carbocyclic analogs, a key factor in improving absorption.[3]

  • The Methylsulfonyl Group: This functional group is a strong hydrogen bond acceptor and is metabolically stable. Its introduction can significantly impact a molecule's physicochemical properties. The sulfonamide linkage is generally resistant to metabolic cleavage, which can block a potential metabolic soft spot in a parent molecule.[4] Furthermore, the polar nature of the sulfonyl group can improve solubility and modulate lipophilicity (LogP/LogD), striking a balance that is often necessary for both permeability and reduced binding to plasma proteins.[5]

  • The (R)-3-Aminopyrrolidine Core: The primary amine serves as a key attachment point for incorporating this fragment into a lead molecule. Its basicity can be crucial for solubility and for forming salt forms with improved properties. The specific (R)-stereochemistry is critical, as stereoisomers can exhibit vastly different pharmacological and pharmacokinetic profiles.[1][6] For instance, the spatial arrangement of substituents can influence interactions with metabolic enzymes and transporters, potentially reducing clearance or efflux.[6]

The combination of these features in a single, readily available building block provides medicinal chemists with a powerful tool to address multiple PK challenges simultaneously.

G cluster_0 Structural Features of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride cluster_1 Impact on Pharmacokinetic Properties A Pyrrolidine Ring D Improved Aqueous Solubility A->D Polarity & 3D structure F Modulated Permeability A->F Rigidity & Vectorial Exit B Methylsulfonyl Group B->D H-bond acceptor E Enhanced Metabolic Stability B->E Blocks metabolism G Reduced Plasma Protein Binding B->G Polarity C (R)-3-Amine C->D Basicity, salt formation H Potential to Mitigate Efflux C->H Stereochemistry

Caption: Key structural features and their influence on pharmacokinetic properties.

Experimental Protocols for Evaluating Pharmacokinetic Optimization

The following section provides detailed, step-by-step protocols for key in vitro assays to assess the impact of incorporating the (R)-1-(methylsulfonyl)pyrrolidin-3-amine moiety on the pharmacokinetic properties of a lead compound.

Kinetic Solubility Assay

Rationale: Poor aqueous solubility is a major hurdle for oral absorption. This high-throughput assay provides a rapid assessment of how the introduction of the polar methylsulfonylpyrrolidine group affects the solubility of a compound in a physiologically relevant buffer.

Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the parent compound and the modified compound (containing the (R)-1-(methylsulfonyl)pyrrolidin-3-amine moiety) in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solutions to the PBS-containing wells in triplicate, resulting in a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new 96-well UV plate. Determine the concentration of the dissolved compound using a validated LC-MS/MS method against a standard curve prepared in the same buffer system.

Data Interpretation:

CompoundParent CompoundModified Compound
Kinetic Solubility (µM) Example: 5 µMExample: 50 µM

An increase in kinetic solubility for the modified compound suggests that the (R)-1-(methylsulfonyl)pyrrolidin-3-amine moiety successfully enhances the aqueous solubility of the parent scaffold.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: This assay models passive diffusion across the gastrointestinal tract, a key mechanism for the absorption of many orally administered drugs. The goal is to determine if the modifications that improve solubility have a detrimental effect on permeability, a common trade-off in drug design.[7]

Protocol:

  • Membrane Coating: Coat the filter of a 96-well PAMPA donor plate with a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane).

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with PBS, pH 7.4.

  • Donor Plate Preparation: Prepare solutions of the parent and modified compounds at a concentration of 200 µM in PBS, pH 7.4 (with a final DMSO concentration ≤ 1%). Add these solutions to the donor plate wells.

  • PAMPA Sandwich Assembly: Carefully place the lipid-coated donor plate onto the acceptor plate, creating the "sandwich."

  • Incubation: Incubate the PAMPA sandwich at room temperature for 4-16 hours.

  • Quantification: After incubation, separate the plates and determine the compound concentrations in both the donor and acceptor wells using LC-MS/MS.

Data Calculation and Interpretation:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

Where:

  • [drug]acceptor is the concentration in the acceptor well.

  • [drug]equilibrium is the theoretical equilibrium concentration.

  • VA and VD are the volumes of the acceptor and donor wells, respectively.

  • Area is the surface area of the membrane.

  • Time is the incubation time.

CompoundPapp (x 10⁻⁶ cm/s)Classification
Parent Compound Example: 0.5Low
Modified Compound Example: 2.5High
Propranolol (High Permeability Control) > 5.0High
Atenolol (Low Permeability Control) < 1.0Low

A shift from low to high permeability, or the maintenance of high permeability after modification, is a positive outcome.

G cluster_0 PAMPA Workflow prep Prepare Donor (Compound) & Acceptor (Buffer) Plates coat Coat Donor Plate with Artificial Lipid Membrane prep->coat assemble Assemble 'Sandwich' coat->assemble incubate Incubate (4-16h) assemble->incubate quantify Quantify Compound in Both Chambers via LC-MS/MS incubate->quantify calculate Calculate Permeability (Papp) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Liver Microsomal Stability Assay

Rationale: This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes (primarily cytochrome P450s) present in liver microsomes. The introduction of the metabolically robust methylsulfonyl group is intended to increase the metabolic stability of the parent molecule.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (from human, rat, or mouse) and the test compound (parent or modified) at a final concentration of 1 µM in a phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to determine the percentage of the parent compound remaining at each time point.

Data Analysis and Interpretation:

Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k).

  • Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent Compound Example: 10Example: 69.3
Modified Compound Example: > 60Example: < 11.5
Verapamil (High Clearance Control) < 15High
Carbamazepine (Low Clearance Control) > 60Low

A significant increase in half-life and a corresponding decrease in intrinsic clearance for the modified compound indicate improved metabolic stability.

In Vivo Rodent Pharmacokinetic Study

Rationale: While in vitro assays are invaluable for screening, an in vivo study is the definitive test of a compound's pharmacokinetic profile. This protocol outlines a basic rodent PK study to assess key parameters like oral bioavailability (F%), clearance (CL), and half-life (t½).

Protocol:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least 3 days prior to the study.

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer the modified compound as a bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) Group (n=3): Administer the modified compound by oral gavage (e.g., 5 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Parameters and Interpretation:

ParameterDescriptionDesired Outcome with Modification
AUC (Area Under the Curve) Total drug exposure over timeIncreased
CL (Clearance) Volume of plasma cleared of drug per unit timeDecreased
t½ (Half-life) Time required for drug concentration to decrease by halfIncreased
F% (Oral Bioavailability) Fraction of oral dose that reaches systemic circulationIncreased

The ultimate goal is to achieve a PK profile suitable for the intended therapeutic dosing regimen, often characterized by higher exposure, lower clearance, a longer half-life, and good oral bioavailability.

Conclusion and Future Directions

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride represents a valuable building block for medicinal chemists seeking to systematically address common pharmacokinetic liabilities. Its unique combination of a polar, metabolically stable sulfonyl group, a versatile pyrrolidine scaffold, and a chiral amine provides a multifaceted approach to enhancing solubility, metabolic stability, and overall in vivo exposure. The protocols outlined in this guide provide a robust framework for evaluating the impact of its incorporation into lead compounds. By employing these assays in an iterative design-make-test-analyze cycle, research teams can significantly improve the probability of identifying drug candidates with favorable pharmacokinetic profiles, thereby reducing attrition rates and accelerating the delivery of new medicines to patients.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SN Comprehensive Clinical Medicine. Available at: [Link]

  • Sun, D., et al. (2016). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Journal of Medicinal Chemistry. Available at: [Link]

  • Prakash, C., & Cefalu, C. (2001). Application of stable isotope methodology in the evaluation of the pharmacokinetics of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride in rats. Drug Metabolism and Disposition. Available at: [Link]

  • Jarvis, M. F., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Tzeng, T.-B., & Chang, Y.-W. (2023). Pharmacokinetics and Drug Interactions. MDPI. Available at: [Link]

  • Bell, A. S., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. PubMed. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • Google Patents. (1945). UNITED STATES PATENT OFFICE. Available at: [Link]

  • ResearchGate. (2014). Strategic Approaches to Optimizing Peptide ADME Properties. Available at: [Link]

  • Taylor & Francis Online. (2007). Full article: Abstracts. Available at: [Link]

  • Fleck, T. J., et al. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry. Available at: [Link]

  • Laine, M., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry. Available at: [Link]

  • Di Lorenzo, A., et al. (2018). Food Bioactive Compounds and Their Interference in Drug Pharmacokinetic/Pharmacodynamic Profiles. Molecules. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

  • Google Patents. (2022). US11351149B2 - Nitrile-containing antiviral compounds.
  • Patsnap Synapse. (2025). How to improve ADME properties?. Available at: [Link]

  • ResearchGate. (2021). (PDF) CYP3A4 mediated pharmacokinetics drug interaction potential of Maha-Yogaraj Gugglu and E, Z guggulsterone. Available at: [Link]

  • Gbadamosi, S. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. Heliyon. Available at: [Link]

  • Li, Y., et al. (2023). Structure-property Relationships Reported for the New Drugs Approved in 2022. Current Medicinal Chemistry. Available at: [Link]

  • OUCI. (2014). Strategic Approaches to Optimizing Peptide ADME Properties. Available at: [Link]

  • Google Patents. (2012). US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
  • Google Patents. (n.d.). US12103933B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.
  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

Welcome to the technical support center for the synthesis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and optimized protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride?

A common and effective strategy begins with a commercially available chiral starting material, such as (R)-3-hydroxypyrrolidine or a derivative like trans-4-hydroxy-L-proline. A representative multi-step synthesis involves:

  • N-Protection: The secondary amine of the pyrrolidine ring is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent its reaction in subsequent steps.

  • Hydroxyl Activation: The hydroxyl group at the 3-position is converted into a good leaving group, most commonly a mesylate, by reacting it with methanesulfonyl chloride.

  • Nucleophilic Substitution: An azide group is introduced via an S(_N)2 reaction using sodium azide. This step proceeds with an inversion of stereochemistry.

  • Azide Reduction: The azide is reduced to the primary amine. Common methods include the Staudinger reaction or catalytic hydrogenation.

  • Deprotection & N-Sulfonylation: The Boc protecting group is removed under acidic conditions, and the resulting secondary amine is selectively sulfonylated with methanesulfonyl chloride.

  • Salt Formation: The final compound is converted to its hydrochloride salt to improve stability and handling.

Q2: Which steps are most critical for maximizing the overall yield?

The two most critical yield-determining steps are typically the activation of the hydroxyl group (mesylation) and the subsequent S(_N)2 displacement with azide.[1] Inefficient conversion or competing side reactions, such as elimination, in either of these steps will significantly reduce the amount of the key intermediate, (S)-1-Boc-3-azidopyrrolidine, thereby capping the maximum possible overall yield. Careful optimization of reaction conditions—temperature, base, and solvent—is paramount.

Q3: How can I effectively monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is the most common and cost-effective method for routine monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between the starting material and the product. Staining with potassium permanganate or ninhydrin can help visualize spots that are not UV-active. For more precise analysis, techniques like LC-MS or GC-MS can provide detailed information on conversion and impurity profiles.

Troubleshooting Guide: Step-by-Step Yield Improvement

This section addresses specific issues that can arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Section 1: N-Protection and Hydroxyl Activation (Mesylation)

Q: My yield for the mesylation of (R)-1-Boc-3-hydroxypyrrolidine is consistently low (<80%). What are the likely causes and how can I fix this?

A: Low yields in this step often stem from incomplete reaction, degradation of the product, or the formation of side products. The key is to control the reaction conditions carefully.

Causality & Expert Insights: The mesylation reaction involves the nucleophilic attack of the hydroxyl group on methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically an organic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] The primary challenges are:

  • Incomplete Reaction: Insufficient base or MsCl, or low reaction temperature can lead to unreacted starting material.

  • Side Reactions: The hydrochloride salt of the amine base (e.g., triethylammonium chloride) can act as a nucleophile, leading to the formation of a chlorinated byproduct via displacement of the newly formed mesylate. Elimination to form an alkene is also possible, though less common under these conditions.

  • Workup Issues: The product, (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine, can be sensitive to hydrolysis, especially under non-neutral pH conditions during the aqueous workup.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the mesylation step.

Optimized Protocol & Data:

ParameterStandard ConditionOptimized ConditionRationale
Starting Material (R)-1-Boc-3-hydroxypyrrolidineDry over Na₂SO₄Moisture can consume MsCl.
Base Triethylamine (TEA), 2.2 eq.DIPEA, 2.5 eq.DIPEA is more sterically hindered, reducing its nucleophilicity. Using a slight excess ensures neutralization of generated HCl and any HCl from the starting material if it's a salt.[1]
MsCl Stoichiometry 1.1 eq.1.2 eq.A small excess drives the reaction to completion without significant side product formation.
Temperature 0 °C to RT-5 °C to 0 °CMaintaining a low temperature throughout the addition and reaction minimizes side reactions.[1]
Solvent Dichloromethane (DCM)Anhydrous DCMPrevents hydrolysis of MsCl.
Workup Wash 1N HCl, sat. NaHCO₃Cold sat. NH₄Cl, cold sat. NaHCO₃Avoids harsh pH that could degrade the mesylate product.
Section 2: Nucleophilic Substitution with Azide

Q: The S(_N)2 reaction of the mesylate with sodium azide (NaN₃) is slow, incomplete, or results in elimination byproducts. How can I drive the reaction to completion and maintain stereochemical purity?

A: This is a classic S(_N)2 reaction where success hinges on maximizing the rate of substitution while suppressing the competing E2 (elimination) pathway.

Causality & Expert Insights: The reaction involves the displacement of the mesylate leaving group by the azide nucleophile.

  • S(_N)2 Pathway: Favored by a polar aprotic solvent (which solvates the cation but not the nucleophile, increasing its reactivity), a good leaving group (mesylate is excellent), and a strong nucleophile (azide is good). This pathway results in the desired inversion of stereochemistry.[1]

  • E2 Pathway: This competing pathway is favored by high temperatures and sterically hindered bases. While azide is not strongly basic, elimination can occur if the reaction is forced with excessive heat, leading to 1-Boc-2,3-dehydropyrrolidine.

S(_N)2 vs. E2 Competition Diagram:

SN2_vs_E2 Reactant (R)-Mesylate C-OMs SN2_Product { (S)-Azide | C-N₃ } Reactant->SN2_Product  Sₙ2 Path (Good Nucleophile, Polar Aprotic Solvent) E2_Product { Alkene | C=C } Reactant->E2_Product  E2 Path (High Temperature) Conditions Reaction Conditions Conditions->Reactant Influences Pathway

Sources

Optimization

Troubleshooting guide for reactions involving (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

Technical Support Center: (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride Welcome to the technical support guide for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride. This document is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

Welcome to the technical support guide for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a chiral amine, its successful incorporation into target molecules is often critical for achieving desired biological activity and selectivity.[1] This guide provides in-depth, field-tested insights into common challenges and their resolutions, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs) & Initial Considerations

This section addresses foundational knowledge crucial for success. Missteps in handling and initial setup are a primary source of reaction failure.

Q1: What are the fundamental properties of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride?

Understanding the physicochemical nature of your starting material is the first step in experimental design. This compound is a white solid supplied as a hydrochloride salt, which dictates its handling and reactivity.[2][3]

PropertyValueSource
CAS Number 1215368-15-2[2][3]
Molecular Formula C₅H₁₂ClNO₂S[2][3]
Molecular Weight 185.67 g/mol [2][3]
Appearance White to off-white solid[2]
Storage Room Temperature, under inert atmosphere[2]
Q2: Why is this reagent supplied as a hydrochloride salt and how does this impact my reaction?

The hydrochloride salt form significantly enhances the shelf-life and stability of the amine.[4][5] Primary amines can be susceptible to slow oxidation or reaction with atmospheric CO₂ over time. The protonated ammonium salt is far less reactive and not hygroscopic.

Causality: The core implication for your experiment is that the primary amine is protonated (R-NH₃⁺Cl⁻) and therefore not nucleophilic . Before it can participate in reactions like amide coupling, it must be deprotonated to the free amine (R-NH₂) using a suitable base. Failure to account for this is the most common reason for complete reaction failure.

Q3: Which solvents and bases should I use?

The choice of solvent and base is interdependent and critical for success.

  • Solubility: As a salt, the reagent has good solubility in polar protic solvents like water or methanol, but limited solubility in common aprotic solvents used for amide coupling (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)). It typically shows better solubility in more polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base Selection: A non-nucleophilic organic base is required. The base must be strong enough to deprotonate the ammonium salt (pKa ~9-10) but should not interfere with the reaction.

    • Recommended: N,N-Diisopropylethylamine (DIPEA, Hünig's base) or Triethylamine (TEA). Use at least 2.0 equivalents : 1.0 equivalent to neutralize the HCl salt and 1.0 equivalent to scavenge the acid byproduct from the coupling reaction.

    • Avoid: Strong nucleophilic bases like NaOH, KOH, or alkoxides in this step, as they can cause unwanted side reactions with activated esters or coupling reagents.

Part 2: Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is the most common application for this reagent.[6][7] This section is structured to diagnose and solve issues systematically.

G cluster_troubleshooting Troubleshooting Path start Start Amide Coupling Reaction check_yield Reaction Complete (TLC/LCMS) Low or No Product? start->check_yield base_check Was >2 eq. of base (e.g., DIPEA) used? check_yield->base_check Yes success High Yield Proceed to Work-up check_yield->success No coupling_check Is the coupling reagent appropriate and active? base_check->coupling_check Yes add_base Solution: Add additional equivalent of base. Consider pre-stirring amine and base. base_check->add_base No conditions_check Are reaction conditions (solvent, temp) optimal? coupling_check->conditions_check Yes change_reagent Solution: Switch to a different coupling reagent (e.g., HATU to T3P). Use fresh reagent. coupling_check->change_reagent No optimize_conditions Solution: Switch to a more polar solvent (DMF). Increase temperature moderately (e.g., RT to 40°C). conditions_check->optimize_conditions No

Caption: Troubleshooting Decision Tree for Low Yield Amide Coupling.

Problem 1: Low or No Product Formation After Expected Reaction Time

This is the most frequent issue, often pointing to fundamental setup errors.

  • Root Cause A: Incomplete Neutralization of the Amine Salt

    • Explanation: As detailed in the FAQs, the amine is "locked" as a non-nucleophilic salt. If only one equivalent of base is used, it will neutralize the HCl, but there will be no base left to drive the amide coupling equilibrium forward by scavenging the generated acid (e.g., HOBt from EDC/HOBt).

    • Validation Protocol: Before adding your carboxylic acid and coupling reagent, mix the (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride and >2 equivalents of DIPEA in your chosen solvent (e.g., DMF). Stir for 15-20 minutes. This pre-neutralization ensures the free amine is readily available for reaction.

    • Solution: Add an additional 1.0-1.2 equivalents of DIPEA or TEA to the reaction mixture and monitor by TLC or LC-MS for progress.

  • Root Cause B: Poor Solubility of Reactants

    • Explanation: Even after neutralization, the free amine or the carboxylic acid partner may have poor solubility in less polar solvents like DCM, leading to a sluggish or stalled reaction.

    • Solution: Switch to a more polar aprotic solvent like DMF. While purification from DMF can be more challenging, ensuring a homogenous reaction is paramount for achieving good conversion.

  • Root Cause C: Ineffective Coupling Reagent or Conditions

    • Explanation: Not all amide coupling reagents are created equal; their effectiveness can be highly substrate-dependent.[8] For sterically hindered acids or electronically deactivated amines, a more powerful coupling reagent may be needed.

    • Solution: If standard conditions (e.g., EDC/HOBt) fail, switch to a more potent system. Uronium/aminium salts are excellent choices.

Reagent ClassExamplesStrengthsWeaknesses
Carbodiimides EDC, DCC, DICCost-effective, commonCan cause racemization, requires additives (HOBt, HOAt)[7]
Uronium/Aminium HATU, HBTUHigh reactivity, fast, low epimerizationMore expensive, can be moisture sensitive
Phosphonium PyBOP, PyAOPVery effective for hindered couplingsByproducts can complicate purification
Anhydrides T3PExcellent for preventing racemization, clean byproductsRequires careful handling
Problem 2: Reaction is Messy with Multiple Byproducts
  • Root Cause A: Carboxylic Acid Anhydride Formation

    • Explanation: When activating the carboxylic acid, it can sometimes react with another molecule of itself to form a symmetric anhydride. This anhydride is also an acylating agent but consumes two equivalents of your acid for every one amide bond formed, lowering the yield and complicating purification.[9]

    • Solution: Employ an inverse addition protocol. Activate the carboxylic acid with the coupling reagent first, then slowly add a solution of the pre-neutralized amine to the activated ester mixture. This ensures the activated species is more likely to encounter the desired amine rather than another acid molecule.

  • Root Cause B: Epimerization at the α-Carbon of the Carboxylic Acid

    • Explanation: If your carboxylic acid partner has a chiral center adjacent to the carbonyl group, the harsh activation conditions can lead to racemization or epimerization. This is particularly a risk with carbodiimide reagents without additives.[7]

    • Solution: Use coupling reagents known to suppress racemization, such as HATU or COMU. Alternatively, performing the reaction at a lower temperature (e.g., 0 °C) can mitigate this side reaction.

Part 3: Post-Reaction Work-up & Purification

The sulfonyl group imparts significant polarity to the final product, which must be considered during purification.

G cluster_workup Aqueous Work-up Protocol start Crude Reaction Mixture dilute Dilute with EtOAc or DCM start->dilute wash_acid Wash with 1M HCl (aq) (Removes excess amine/base) dilute->wash_acid wash_base Wash with sat. NaHCO₃ (aq) (Removes excess acid/HOBt) wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na₂SO₄), Filter, Concentrate wash_brine->dry purify Purify via Column Chromatography dry->purify

Caption: Standard Aqueous Work-up Workflow for Amide Products.

Q4: My product seems to be water-soluble. How do I effectively extract it?
  • Explanation: The combination of the sulfonyl group and the amide bond can increase the hydrophilicity of the product. Standard extraction with solvents like ethyl acetate may result in product loss to the aqueous layer.

  • Protocol: Salting Out & Solvent Selection

    • After quenching the reaction with water, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can help "push" your organic product into the organic layer.

    • Perform multiple, smaller-volume extractions rather than one large one.

    • Use a more polar extraction solvent like DCM or a 9:1 mixture of DCM:Isopropanol if ethyl acetate fails.

Q5: What is a good starting point for silica gel column chromatography?
  • Explanation: The polarity of your product will necessitate polar solvent systems for elution from a silica column.

  • Recommended Solvent Systems:

    • Start with a gradient of Dichloromethane (DCM) to 10-20% Methanol in DCM.

    • For very polar products, an Ethyl Acetate / Heptane system may not be effective.

    • Adding a small amount of triethylamine (~0.1%) to the mobile phase can help prevent streaking on the column if the product has residual basicity.

Part 4: Reference Protocols

These protocols serve as a validated starting point for your experiments.

Protocol 1: Standard Amide Coupling with HATU
  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride (1.1 eq), and HATU (1.2 eq).

  • Add anhydrous DMF to dissolve the solids (concentration ~0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise. The extra 0.5 eq ensures the solution remains basic.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[10]

Protocol 2: General Aqueous Work-up
  • Pour the crude reaction mixture from Protocol 1 into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with:

    • 1 M HCl (aq) (to remove DIPEA and any unreacted amine).

    • Saturated NaHCO₃ (aq) (to remove unreacted carboxylic acid and acidic byproducts from the coupling reagent).

    • Saturated NaCl (brine).[10]

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude material can then be purified by column chromatography or crystallization.[11]

References

  • PubChem. (3S)-1-(benzenesulfonyl)pyrrolidin-3-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Reddit. amide coupling help : r/Chempros. [Link]

  • Lidal, G. G., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(33), 12135–12148. [Link]

  • Arnold, H. R. (1945). Purification of amine reaction mixtures. U.S.
  • Verma, R., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14(2), 133-144. [Link]

  • Basava, V., & Hanson, J. E. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molbank, 2018(3), M1009. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700–713. [Link]

  • PubChem. (3R)-1-(4-methylsulfonylphenyl)pyrrolidin-3-amine. National Center for Biotechnology Information. [Link]

  • Al-Hussain, S. A., et al. (2023). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Scientific Reports, 13(1), 12792. [Link]

  • Kim, C. U., et al. (2010). Synthetic method of optically pure (S)-3-hydroxypyrrolidine. U.S.
  • Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]

  • Am Ende, C. W., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Tetrahedron Letters, 53(28), 3622–3625. [Link]

  • Iacovelli, R., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. International Journal of Molecular Sciences, 24(13), 10899. [Link]

  • Alichem. CAS 1017474-07-5 [(1-Cyclopropylpyrrolidin-3-yl)methyl]amine hydrochloride. [Link]

  • PubChem. 3-Methylpyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Chemsrc. Methylamine hydrochloride | CAS#:593-51-1. [Link]

  • PubChem. Pyrrolidine, 1-[[(4-hydrazinylphenyl)methyl]sulfonyl]-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride Intermediates

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride and its synthetic intermediates. The...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride and its synthetic intermediates. The following troubleshooting guides and FAQs are structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification strategy for this class of compounds.

Q1: What are the critical quality attributes for the (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride final product?

A1: The most critical quality attributes are chemical purity, enantiomeric purity (typically measured as enantiomeric excess, or e.e.), and physical form. For pharmaceutical applications, the product must be free of process-related impurities, residual solvents, and the undesired (S)-enantiomer. The hydrochloride salt form ensures stability and consistent bioavailability.

Q2: What are the primary sources of impurities in the synthesis of this intermediate?

A2: Impurities can arise from several stages of the synthesis. Common sources include:

  • Unreacted Starting Materials: Incomplete reactions in steps like N-protection, sulfonylation, or amination.

  • Stereochemical Impurities: The presence of the undesired (S)-enantiomer, which often requires a dedicated chiral resolution step to remove.

  • Reaction Byproducts: Side-products from competing reactions, such as over-alkylation or degradation. For instance, during derivatization of spectinomycin, which also contains secondary amines, a degradation compound can form without a catalyst.[1]

  • Reactive Intermediates: Trace amounts of intermediates from one stage can react in subsequent steps to form new, unexpected impurities.[2]

Q3: What are the most effective large-scale purification strategies for chiral amines and their salts?

A3: While chromatographic methods are excellent for small-scale work, diastereomeric salt crystallization is often the preferred method for large-scale enantiomeric purification due to its cost-effectiveness and scalability.[3] This technique involves reacting the racemic amine with a chiral acid to form two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[4][5] Subsequent purification of intermediates and the final product typically involves recrystallization or, if necessary, flash column chromatography.[6][7]

Section 2: Troubleshooting Guide - Crystallization & Recrystallization

Crystallization is the cornerstone of purifying the chiral intermediates and the final hydrochloride salt. This section provides solutions to common problems encountered during this critical unit operation.

Q1: My diastereomeric salt resolution is yielding a product with low enantiomeric excess (e.e.). How can I improve this?

A1: Low e.e. is a common and multifaceted problem in chiral resolutions. The root cause is typically insufficient difference in the solubility of the two diastereomeric salts in your chosen solvent system.

Causality: The separation relies on the differential solubility between the (R-amine, R-acid) salt and the (S-amine, R-acid) salt. If both salts are either too soluble or too insoluble, or if their solubilities are too similar, effective separation by crystallization is impossible.[4]

Troubleshooting Steps:

  • Systematic Screening: The choice of both the chiral resolving agent and the solvent is critical. A systematic screening approach is the most effective way to identify optimal conditions.[3][8]

  • Resolving Agent Selection: If one chiral acid (e.g., tartaric acid) gives poor results, screen others. Common choices for resolving amines are listed in the table below.

Table 1: Common Chiral Resolving Agents for Basic Amines
(+)-Tartaric Acid
(-)-Mandelic Acid
(+)-Camphorsulfonic Acid
(-)-Dibenzoyl-L-tartaric acid
(+)-O,O'-Di-p-toluoyl-D-tartaric acid
  • Solvent System Optimization: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, and their mixtures with water or anti-solvents like MTBE or heptane).[8]

  • Control Equilibration and Cooling: Allow sufficient time for the system to reach equilibrium (slurrying the diastereomeric salts for several hours can be beneficial).[4] A slow, controlled cooling profile is crucial to promote the selective crystallization of the less soluble diastereomer and prevent the co-precipitation of the more soluble one.

Below is a decision tree to guide your optimization process.

G start Low Enantiomeric Excess (e.e.) check_solvent Is the yield extremely high (>50%) or low? start->check_solvent high_yield Indicates co-precipitation. Increase solvent volume or use a more solubilizing solvent. check_solvent->high_yield High (>50%) low_yield Desired salt may be too soluble. Try a less polar solvent or an anti-solvent. check_solvent->low_yield Low screen_solvents Systematically screen new solvents/mixtures. high_yield->screen_solvents low_yield->screen_solvents screen_acids Screen alternative chiral resolving agents. screen_solvents->screen_acids Still low e.e. optimize_conditions Optimize Equilibration Time & Cooling Rate. Allow longer stirring and slower cooling. screen_acids->optimize_conditions Promising hit found

Sources

Optimization

Overcoming low reactivity of the amine in (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

Technical Support Center: (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride Welcome to the technical support guide for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride. This document is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

Welcome to the technical support guide for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the reactivity of this versatile building block. My goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Fundamental Reactivity

Q1: Why is (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride exhibiting low reactivity in my reaction?

A1: The low reactivity stems from two primary factors inherent to the molecule's structure:

  • The Hydrochloride Salt Form: The amine is supplied as a hydrochloride salt. In this state, the nitrogen's lone pair of electrons, which is essential for its nucleophilic character, is protonated. This forms a non-nucleophilic ammonium salt. Before the amine can participate in any reaction as a nucleophile, it must be converted to its free base form.[1][2]

  • Electronic Effect of the Sulfonyl Group: The N-methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group. It significantly reduces the electron density on the pyrrolidine ring, including the C3-amine nitrogen, through an inductive effect. This lowers the basicity and nucleophilicity of the amine compared to a simple, unsubstituted pyrrolidine.[3][4] While nucleophilicity and basicity are not always perfectly correlated, for amines, a decrease in basicity due to electron-withdrawing groups generally leads to a significant drop in nucleophilicity.[3][5]

The combination of these two factors means that even after neutralization of the HCl salt, the amine is inherently a weak nucleophile, requiring carefully optimized reaction conditions.

Initial Troubleshooting: Liberating the Free Amine

Q2: My reaction is still sluggish even after adding a base. How do I ensure I'm effectively generating the free amine?

A2: This is the most critical first step. Simply adding one equivalent of a base like triethylamine (TEA) to the reaction mixture is often insufficient, especially if the subsequent reaction is slow. The triethylammonium hydrochloride salt formed can create an acidic equilibrium that suppresses the concentration of the free amine.

Recommended Strategy: Pre-neutralization and Extraction

For maximum reliability, it is best to generate and isolate the free base before using it in your target reaction.

Protocol 1: Free Base Generation

  • Dissolution: Dissolve the (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride salt in a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Neutralization: Add 1.5 to 2 equivalents of an aqueous base, such as 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).

  • Mixing: Stir the biphasic mixture vigorously for 15-30 minutes. You can monitor the pH of the aqueous layer to ensure it is basic (pH > 9).

  • Extraction: Separate the organic layer. Wash it with brine to remove residual water and base.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Verification (Optional but Recommended): The resulting oil or solid is the free amine. It should be used immediately as free amines can be less stable over long-term storage. You can confirm the absence of the hydrochloride salt via ¹H NMR (disappearance of the broad ammonium proton peak).

This pre-neutralization ensures that the full equivalent of your amine is available in its active, nucleophilic form for the subsequent reaction.

Troubleshooting Amide Coupling Reactions

Q3: I'm attempting an amide coupling with a carboxylic acid, but the yield is poor. What parameters should I investigate?

A3: The low nucleophilicity of this amine requires a robust activation and coupling strategy. Here is a systematic approach to troubleshooting.

Step 1: Choose the Right Base

If you perform the coupling in-situ (without pre-neutralizing the hydrochloride salt), your choice of base is critical. It must be strong enough to deprotonate the ammonium salt but should not interfere with the reaction.

Base pKa of Conjugate Acid Key Characteristics Recommendation
Triethylamine (TEA)~10.7Common, but can be nucleophilic, leading to side products. May not be strong enough to fully deprotonate the amine in all solvents.Use with caution; often a suboptimal choice here.
Diisopropylethylamine (DIPEA, Hünig's Base)~11.4Sterically hindered and non-nucleophilic.[6][7] A better choice than TEA.Recommended starting point. Use 2.2 equivalents.
N-Methylmorpholine (NMM)~7.4Weaker base. Generally not suitable for deprotonating amine hydrochlorides effectively.Not recommended.
2,6-Lutidine~6.7Sterically hindered but a relatively weak base.Not recommended for this purpose.
Potassium Carbonate (K₂CO₃)N/A (Inorganic)Heterogeneous base. Can be effective but may require longer reaction times or phase-transfer catalysts.[7]A viable alternative, particularly in polar aprotic solvents like DMF or acetonitrile.

Step 2: Select a Powerful Coupling Reagent

Standard carbodiimide reagents like DCC or EDC alone may be too slow. Uronium/phosphonium-based reagents are generally more effective for coupling with weakly nucleophilic amines.

Coupling Reagent Type Comments
HBTU / HATUUroniumHighly recommended. Fast activation and high yields. HATU is often superior for challenging couplings due to the nature of its active ester.
PyBOPPhosphoniumExcellent activating agent, similar in efficacy to HBTU.
COMUUroniumA newer generation coupling reagent with good performance and water-soluble byproducts.[8]
EDC / HOBtCarbodiimideA classic combination. May require elevated temperatures and longer reaction times for this substrate.[9]

Step 3: Optimize Solvent and Temperature

  • Solvent: Use polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dichloromethane (DCM). These solvents will not interfere with the reaction by hydrogen bonding to the amine, which would further decrease its nucleophilicity.[10][11]

  • Temperature: While many amide couplings are run at room temperature, gently heating the reaction to 40-50 °C can often overcome the activation energy barrier for this unreactive amine without causing significant side product formation.

Troubleshooting Workflow for Amide Coupling

G start Low Amide Yield check_base Is the amine fully deprotonated? (Using >2 eq. DIPEA or pre-neutralized amine?) start->check_base coupling_reagent Is the coupling reagent strong enough? (e.g., EDC/HOBt) check_base->coupling_reagent Yes use_stronger_base Action: Use 2.2 eq. DIPEA or perform pre-neutralization (Protocol 1) check_base->use_stronger_base No conditions Are reaction conditions optimal? coupling_reagent->conditions Yes use_stronger_coupler Action: Switch to HATU or HBTU coupling_reagent->use_stronger_coupler No optimize_conditions Action: Switch to DMF solvent and heat to 40-50 °C conditions->optimize_conditions No success Problem Solved conditions->success Yes use_stronger_base->success use_stronger_coupler->success optimize_conditions->success

Caption: Decision tree for troubleshooting amide coupling reactions.

Troubleshooting N-Alkylation Reactions

Q4: My N-alkylation reaction with an alkyl halide is failing. What should I do?

A4: N-alkylation of this amine can be challenging due to its low nucleophilicity, which makes the desired Sₙ2 reaction slow. This can allow side reactions, such as elimination of the alkyl halide, to dominate.

Step 1: Re-evaluate Your Base and Solvent

For alkylations, a strong, non-nucleophilic base is essential to both deprotonate the starting material and scavenge the acid produced during the reaction.

  • Base: Potassium or cesium carbonate are excellent choices. They are strong enough to maintain a basic environment but have low solubility, which can help prevent side reactions.[7]

  • Solvent: Polar aprotic solvents like DMF or DMSO are preferred as they accelerate Sₙ2 reactions.

  • Additives: Adding a catalytic amount of sodium or potassium iodide (NaI / KI) can significantly increase the reaction rate if you are using an alkyl chloride or bromide. The iodide acts as a catalyst via the Finkelstein reaction, transiently forming the more reactive alkyl iodide in situ.

Step 2: Increase the Reactivity of the Electrophile

If an alkyl bromide is not reactive enough, consider converting it to a better leaving group.

  • Alkyl Iodide: As mentioned, these are more reactive than bromides or chlorides.

  • Alkyl Tosylate or Mesylate: These are excellent leaving groups and often give superior results in reactions with weak nucleophiles.

Protocol 2: Optimized N-Alkylation

  • Setup: To a flask containing the free base of (R)-1-(methylsulfonyl)pyrrolidin-3-amine (1.0 eq) and potassium carbonate (2.5 eq) in DMF, add a catalytic amount of potassium iodide (0.1 eq).

  • Addition: Add the alkyl halide (or tosylate) (1.1 eq).

  • Reaction: Heat the mixture to 60-80 °C and monitor by TLC or LCMS. The reaction may require several hours to overnight.

  • Workup: Cool the reaction, dilute with water, and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer thoroughly to remove DMF, dry, and concentrate.

Alternative Strategy: Reductive Amination

If direct alkylation fails, reductive amination is a powerful alternative for introducing primary and secondary alkyl groups. This two-step, one-pot process involves forming an imine/enamine with an aldehyde or ketone, followed by reduction.

G A Amine (Free Base) C Imine / Iminium Ion (Intermediate) A->C B Aldehyde or Ketone B->C E Alkylated Amine (Product) C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E Reduction

Caption: Workflow for N-alkylation via reductive amination.

References

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. National Institutes of Health. [Link]

  • Amine Reactivity. Michigan State University Chemistry. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. [Link]

  • Reactions of Amines. Chemistry LibreTexts. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Effects of Solvation on Nucleophilic Reactivity in Hydroxylic Solvents. ACS Publications. [Link]

  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. ResearchGate. [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Amine Reactivity. Michigan State University Chemistry. [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]

  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. National Institutes of Health. [Link]

  • Amines as bases. Chemguide. [Link]

  • Chapter 12 Solutions to Problems - Amines and Heterocycles. NC State University Libraries. [Link]

  • N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies. [Link]

  • pKa Values Table: Inorganic & Organic Acids. Studylib. [Link]

  • Nucleophilic acyl substitution reaction of acyl halides with amines. YouTube. [Link]

  • Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. [Link]

  • Synthesis and Reactions of Amines. YouTube. [Link]

  • What base could I use to catch HCl in my amine / H2O sensitive reaction? ResearchGate. [Link]

  • Monoalkylation of primary amines and N-sulfinylamides. ResearchGate. [Link]

  • Nucleophilicities of Amines, Amino Acids and Pyridines. University of Munich. [Link]

  • Acylation of Amines, Part 2: Other Electrophiles. YouTube. [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluororates under Acidic Conditions. PubMed. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

Sources

Troubleshooting

Side reaction products in the synthesis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of side reaction products during the synthesis of (R)-1-(Methylsulfonyl)pyrrolidin-3-ami...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of side reaction products during the synthesis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride. As a Senior Application Scientist, this document provides in-depth technical insights and practical solutions based on established chemical principles and field experience.

FREQUENTLY ASKED QUESTIONS (FAQS)

Q1: What is the most common synthetic route for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride and where do side reactions typically occur?

A1: A prevalent synthetic strategy involves the protection of the exocyclic amine of (R)-3-aminopyrrolidine, followed by sulfonylation of the ring nitrogen with methanesulfonyl chloride (MsCl), and subsequent deprotection. Each of these stages is a potential source of impurities. The key steps are outlined below, with critical points for side reaction formation highlighted.

Synthetic Workflow & Impurity Hotspots

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Deprotection & Salt Formation A (R)-3-Aminopyrrolidine B (R)-tert-butyl pyrrolidin-3-ylcarbamate A->B Boc₂O, Base C (R)-tert-butyl (1-(methylsulfonyl)pyrrolidin-3-yl)carbamate B->C MsCl, Base I1 Di-Boc Adduct B->I1 Excess Boc₂O I4 Unreacted Starting Material B->I4 Incomplete Reaction D (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride C->D HCl I2 Bis-sulfonated Impurity C->I2 Over-reaction I3 tert-butylated Product D->I3 t-Bu⁺ side reaction

Caption: Synthetic pathway and key impurity formation points.

Q2: What are the most common side products in the sulfonylation step?

A2: The sulfonylation of the Boc-protected aminopyrrolidine is a critical step where several impurities can arise:

  • Bis-sulfonated Impurity : If the exocyclic amine is not fully protected or is deprotected in situ, methanesulfonyl chloride can react with both the ring and the exocyclic nitrogen atoms. This leads to a di-sulfonated byproduct.

  • Unreacted Starting Material : Incomplete reaction can leave unreacted (R)-tert-butyl pyrrolidin-3-ylcarbamate. This is often due to insufficient methanesulfonyl chloride, inadequate reaction time, or poor temperature control.

  • Hydrolysis of Mesyl Chloride : Methanesulfonyl chloride is highly reactive and can be hydrolyzed by trace amounts of water in the solvent or reagents, reducing the effective concentration and leading to incomplete conversion.

Q3: During the Boc-deprotection step with HCl, what side reactions should I be aware of?

A3: The acidic deprotection of the Boc group is generally clean, but the generation of a tert-butyl cation can lead to side reactions.[1][2]

  • tert-butylation : The highly electrophilic tert-butyl cation can alkylate the desired product or other nucleophilic species present in the reaction mixture.[3] This can result in the formation of tert-butylated amines or other adducts. The use of scavengers can mitigate this issue.[4]

  • Incomplete Deprotection : Insufficient acid or reaction time can lead to residual Boc-protected intermediate in the final product.

TROUBLESHOOTING GUIDE

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield in the sulfonylation step 1. Hydrolysis of methanesulfonyl chloride. 2. Insufficient base. 3. Poor quality of starting materials.1. Ensure anhydrous conditions. Use dry solvents and reagents. 2. Use a non-nucleophilic base like triethylamine or diisopropylethylamine in slight excess. 3. Verify the purity of the Boc-protected amine and methanesulfonyl chloride by NMR or GC-MS.
Presence of a di-sulfonated impurity Incomplete protection of the exocyclic amine or in-situ deprotection.Ensure complete Boc protection in the first step. Monitor by TLC or LC-MS. Consider using a more robust protecting group if the issue persists.
Significant amount of unreacted starting material after sulfonylation 1. Insufficient methanesulfonyl chloride. 2. Reaction temperature is too low.1. Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride. 2. Ensure the reaction is maintained at the optimal temperature, typically 0 °C to room temperature.
Formation of tert-butylated byproducts in the deprotection step Reaction of the tert-butyl cation with the product or other nucleophiles.[2]1. Add a cation scavenger, such as anisole or thioanisole, to the reaction mixture.[5] 2. Perform the deprotection at a lower temperature to control the rate of cation formation.
Final product is off-color or contains insoluble material 1. Degradation of reagents or product. 2. Residual inorganic salts from workup.1. Ensure all reagents are of high purity. 2. Perform a thorough aqueous workup and consider recrystallization or trituration of the final hydrochloride salt.

EXPERIMENTAL PROTOCOLS

The following are generalized protocols. Researchers should adapt them based on their specific laboratory conditions and scale.

Protocol 1: Boc Protection of (R)-3-Aminopyrrolidine
  • Dissolve (R)-3-aminopyrrolidine in a suitable solvent (e.g., dichloromethane or a biphasic system of water/THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine or sodium bicarbonate.[6]

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Protocol 2: Sulfonylation of (R)-tert-butyl pyrrolidin-3-ylcarbamate
  • Dissolve the Boc-protected amine in an anhydrous aprotic solvent (e.g., dichloromethane, THF).

  • Cool the solution to 0 °C.

  • Add a non-nucleophilic base (e.g., triethylamine).

  • Add methanesulfonyl chloride dropwise, maintaining the temperature at 0 °C.

  • Stir at 0 °C for a specified time, then allow to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Protocol 3: Boc Deprotection and Hydrochloride Salt Formation
  • Dissolve the Boc-protected sulfonamide in a suitable solvent such as dioxane, methanol, or ethyl acetate.[6]

  • Add a solution of HCl (e.g., 4M in dioxane or concentrated aqueous HCl) at 0 °C.[6]

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS). The mechanism involves protonation of the carbamate, loss of the tert-butyl cation, and decarboxylation to the free amine.[1]

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with a non-polar solvent (e.g., diethyl ether or hexane) to precipitate the hydrochloride salt.

  • Isolate the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.

Troubleshooting_Logic Start Analysis of Final Product Shows Impurity Check_Sulfonylation Review Sulfonylation Step LC-MS/TLC Start->Check_Sulfonylation Check_Deprotection Review Deprotection Step LC-MS/TLC Start->Check_Deprotection DiSulfonated Di-sulfonated Impurity Detected? Check_Sulfonylation->DiSulfonated Unreacted_SM Unreacted Boc-Amine Detected? Check_Sulfonylation->Unreacted_SM TertButylated tert-Butylated Impurity Detected? Check_Deprotection->TertButylated Incomplete_Deprot Residual Boc-Protected Intermediate? Check_Deprotection->Incomplete_Deprot DiSulfonated->Unreacted_SM No Sol_Boc Optimize Boc Protection Step DiSulfonated->Sol_Boc Yes Sol_Sulfonylation Optimize Sulfonylation Conditions (Temp, Reagent Stoichiometry) Unreacted_SM->Sol_Sulfonylation Yes TertButylated->Incomplete_Deprot No Sol_Scavenger Add Cation Scavenger in Deprotection TertButylated->Sol_Scavenger Yes Sol_Deprotection Optimize Deprotection Conditions (Time, Acid Concentration) Incomplete_Deprot->Sol_Deprotection Yes

Sources

Optimization

Technical Support Center: Optimization of Coupling Reactions for Pyrrolidine Amines

Welcome to the technical support center for scientists and researchers working with pyrrolidine amines. This guide is designed to provide expert insights, practical troubleshooting advice, and robust protocols to help yo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers working with pyrrolidine amines. This guide is designed to provide expert insights, practical troubleshooting advice, and robust protocols to help you navigate the complexities of coupling reactions involving this important heterocyclic motif. As Senior Application Scientists, we have structured this resource to address the most common challenges encountered in the lab, grounding our advice in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What makes substituted pyrrolidine amines uniquely challenging as coupling partners?

Pyrrolidine amines, while valuable building blocks, present a distinct set of challenges rooted in their structural and electronic properties.

  • Steric Hindrance: The cyclic nature of the pyrrolidine ring, especially when substituted at the 2- or 5-positions, can create significant steric bulk around the nitrogen atom. This bulk impedes the approach of the amine to the activated carboxylic acid or metal center, slowing down reaction rates and often requiring more forceful reaction conditions or specialized reagents.[1]

  • Nucleophilicity and Basicity: Pyrrolidine is a strong secondary amine, making it a potent nucleophile. However, its nucleophilicity can be modulated by the solvent environment. Protic solvents like methanol can solvate the amine through hydrogen bonding, effectively reducing its reactivity compared to aprotic solvents like acetonitrile.[2][3] This interplay requires careful solvent selection to match the reaction's demands.

  • Chirality and Epimerization: Many pyrrolidine-based starting materials are chiral (e.g., proline derivatives). The basicity of the pyrrolidine amine itself, or the external bases used in the coupling reaction, can lead to epimerization of adjacent stereocenters, particularly the α-carbon of the activated carboxylic acid partner.[4] This is a critical issue in peptide synthesis and the development of stereochemically pure pharmaceuticals.

Q2: I need to form a C-N bond with a pyrrolidine. Should I be running an amide coupling or a Buchwald-Hartwig amination?

The choice between these two powerful reactions depends entirely on the bond you intend to form:

  • Amide Coupling: This reaction is used to form an amide bond (a C(O)-N bond). It involves the reaction of a carboxylic acid with the pyrrolidine amine. The carboxylic acid must first be "activated" by a coupling reagent to turn the hydroxyl group into a better leaving group. This is the standard method for peptide synthesis and for creating a wide range of small molecule amides.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to form a C(aryl/vinyl)-N bond . It directly connects the pyrrolidine nitrogen to an sp²-hybridized carbon of an aryl or vinyl halide (or triflate).[5][6] This method is indispensable when the goal is to synthesize N-aryl pyrrolidines, a common scaffold in medicinal chemistry.

Troubleshooting Guide: Amide Bond Formation

The formation of an amide bond is a cornerstone of organic synthesis, but it is frequently plagued by issues of low yield, slow reaction rates, and undesirable side reactions.

Problem: Low or No Product Yield

A low yield is the most common issue. A systematic approach is crucial to diagnose the underlying cause.

Answer: Start with the fundamentals of the reaction setup before moving to more complex variables.

  • Reagent Stoichiometry and Quality: Ensure the carboxylic acid, pyrrolidine amine, and coupling reagent are used in the correct ratios (typically 1:1:1.1, respectively). Verify the purity of your starting materials, as contaminants can inhibit the reaction. Phosphonium-based coupling reagents, for instance, can be contaminated with small amounts of pyrrolidine, which can lead to the formation of unwanted pyrrolidide byproducts.[7]

  • Activation Step: Pre-activating the carboxylic acid before adding the amine is often beneficial.[8] Allow the carboxylic acid to stir with the coupling reagent and a suitable base (if required) for 15-30 minutes. This ensures the activated species is fully formed before the nucleophile is introduced.

  • Solvent Choice and Purity: The reaction solvent must be anhydrous and aprotic. Common choices include Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN). As mentioned, the nucleophilicity of pyrrolidine is higher in aprotic solvents.[2][3]

  • Temperature: Most amide couplings run well at room temperature. However, if the reaction is sluggish due to steric hindrance, gentle heating (40-50 °C) may be required. Be cautious, as higher temperatures can increase the risk of racemization.[4]

The following decision tree can guide your troubleshooting process.

G start Low Reaction Yield check_reagents Verify Reagent Purity, Stoichiometry & Water Content start->check_reagents preactivate Implement Carboxylic Acid Pre-activation Step? check_reagents->preactivate Reagents OK change_solvent Switch to a more polar aprotic solvent (e.g., DMF)? preactivate->change_solvent No Improvement success Yield Improved preactivate->success Improved increase_temp Increase Reaction Temperature (e.g., to 40°C)? change_solvent->increase_temp No Improvement change_solvent->success Improved change_reagent Use a more potent coupling reagent (e.g., HATU, COMU)? increase_temp->change_reagent No Improvement increase_temp->success Improved change_reagent->success Improved fail Still Low Yield (Consult Specialist) change_reagent->fail No Improvement

Fig 1. Troubleshooting workflow for low yield.
Problem: Side Reactions and Impurities

Side reactions compromise yield and complicate purification. Identifying the cause is key to suppression.

Answer: Epimerization is a significant threat to stereochemical integrity, occurring via the formation of an oxazolone intermediate from the activated amino acid.[9]

  • Use Racemization-Suppressing Additives: The classic solution is to add 1-hydroxybenzotriazole (HOBt) or its analogues.[10] Modern, safer, and often more effective alternatives include Oxyma Pure. These additives intercept the activated acid to form an active ester that is less prone to epimerization.

  • Choose the Right Coupling Reagent: Uronium/aminium reagents like HBTU and HATU were developed to be used with additives.[9] Reagents like COMU, which has an Oxyma moiety built-in, are excellent choices for minimizing racemization.[11]

  • Control the Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Use the minimum amount of base necessary (typically 2-3 equivalents).

  • Keep it Cool: Lowering the reaction temperature to 0 °C can significantly slow the rate of epimerization relative to the rate of coupling.

Answer: Overcoming steric hindrance requires increasing the reactivity of the system.

  • Switch to a High-Reactivity Coupling Reagent: Phosphonium salts like PyBOP are effective, but for very challenging couplings, uronium/aminium salts like HATU, HCTU, or COMU are superior.[9][11] These reagents generate highly reactive activated esters, accelerating the coupling process.

  • Increase Temperature: As a last resort, carefully increasing the temperature can provide the necessary activation energy. Monitor the reaction closely for decomposition or side product formation.

  • Consider Microwave Irradiation: For very stubborn cases, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[12]

Reagent ClassExamplesProsConsBest For
Carbodiimides DCC, EDCInexpensive, widely available.High risk of racemization without additives, byproduct removal can be difficult (DCC).[10]Simple, non-chiral couplings.
Phosphonium Salts BOP, PyBOPHigh reactivity, good for hindered couplings.Byproducts can be toxic (BOP), can be contaminated with pyrrolidine.[7][9]Sterically demanding solution-phase synthesis.
Uronium/Aminium Salts HBTU, HATU, HCTUVery high reactivity, low racemization with additives, easy workup.More expensive, can cause guanidinylation of the amine if used in excess.[9][11]Difficult couplings, peptide synthesis, hindered amines.
Oxyma-Based COMU, PyOximExcellent reactivity, very low racemization, safer (non-explosive).[9][11]Higher cost, phosphamide byproduct from PyOxim can be hard to remove.[9]High-stakes couplings where purity and stereochemical integrity are paramount.

Troubleshooting Guide: Buchwald-Hartwig Amination

This palladium-catalyzed reaction is powerful but highly sensitive to reaction parameters.

Q6: My Buchwald-Hartwig reaction with an aryl chloride is failing. Why, and what can I do?

Answer: Aryl chlorides are notoriously difficult substrates because the C-Cl bond is very strong, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[13]

  • Ligand Selection is Critical: Standard phosphine ligands are often ineffective. Use bulky, electron-rich biaryl phosphine ligands (often called "Buchwald Ligands") such as XPhos, SPhos, or BrettPhos. These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) catalyst.[6]

  • Use a Pre-catalyst: Instead of generating the Pd(0) catalyst in situ from sources like Pd(OAc)₂, use a well-defined Pd(0) pre-catalyst (e.g., XPhos Pd G2/G3). This leads to more reliable and cleaner reactions.[13]

  • Base and Solvent Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is common but can be incompatible with sensitive functional groups.[5] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used with highly active catalyst systems. Toluene and dioxane are common solvents.[13][14]

  • Switch Halides: If possible, the most reliable solution is often to switch the starting material from an aryl chloride to the more reactive aryl bromide or iodide.

Diagram of the Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex pd2_complex L₂Pd(II)(Ar)(X) oa_complex->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord deprotonation Deprotonation amine_coord->deprotonation reductive_elim Reductive Elimination deprotonation->reductive_elim reductive_elim->pd0 label_oa Oxidative Addition (Ar-X) label_re Reductive Elimination label_base Base (e.g., NaOt-Bu)

Fig 2. Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for a COMU-Mediated Amide Coupling

This protocol provides a robust starting point for coupling a carboxylic acid with a pyrrolidine amine using a modern, efficient coupling reagent.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

  • Reagent Addition: Add COMU (1.1 eq) to the solution, followed by a non-nucleophilic base such as DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 15 minutes. The solution may change color or clarity as the activated ester forms.

  • Nucleophile Addition: Add the pyrrolidine amine (1.05 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Workup:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Small-Scale Parallel Screening for Challenging Couplings

When dealing with a particularly difficult coupling, a parallel screen can quickly identify optimal conditions.

  • Setup: Arrange an array of small reaction vials (e.g., 4 mL vials with stir bars) in a rack.

  • Stock Solutions: Prepare stock solutions of your carboxylic acid, pyrrolidine amine, and base in a suitable solvent (e.g., DMF).

  • Variable Matrix: Design a matrix to test different coupling reagents (e.g., HATU, PyBOP, COMU) and solvents (e.g., DMF, DCM, NMP).

  • Execution:

    • To each vial, add the carboxylic acid stock solution (1.0 eq).

    • Add the solid coupling reagent to be tested (1.2 eq).

    • Add the base stock solution (3.0 eq).

    • Allow to pre-activate for 20 minutes.

    • Add the pyrrolidine amine stock solution (1.1 eq).

  • Analysis: After a set time (e.g., 4 hours), quench a small aliquot from each reaction and analyze by LC-MS to determine the percent conversion to the desired product, allowing for direct comparison of conditions.

References

  • Zhang, M., et al. (2015). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC.[Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal.[Link]

  • Niknam, F., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.[Link]

  • Reddit User Discussion. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Reddit r/Chempros.[Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec.[Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.[Link]

  • Khan, I., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate.[Link]

  • Taoufik, B., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. PMC.[Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.[Link]

  • Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry.[Link]

  • Taoufik, B., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Publishing.[Link]

  • Wiles, C., & Watts, P. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering.[Link]

  • Tey, W. Y., et al. (2021). Epimerisation in Peptide Synthesis. MDPI.[Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]

Sources

Troubleshooting

Stability issues of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride under acidic/basic conditions

Welcome to the technical support center for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential stability issues encountered during experimental work. The information herein is synthesized from established principles of chemical stability, forced degradation studies, and data on structurally related compounds.

Introduction to the Molecule and its Potential Instabilities

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a small molecule of interest in pharmaceutical research. Its structure, featuring a pyrrolidine ring, a sulfonamide group, and a primary amine hydrochloride, presents several potential points of chemical instability, particularly under acidic and basic conditions. Understanding these potential degradation pathways is crucial for accurate experimental design, data interpretation, and formulation development.

This guide will address common questions and troubleshooting scenarios related to the stability of this compound, providing both theoretical explanations and practical, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride under acidic conditions?

Under acidic conditions, the primary concern is the hydrolysis of the sulfonamide bond (S-N bond). While sulfonamides are generally more resistant to hydrolysis than amides or esters, cleavage can occur under harsh acidic conditions (e.g., concentrated acids, elevated temperatures). This would lead to the formation of methanesulfonic acid and (R)-pyrrolidin-3-amine. The pyrrolidine ring itself is generally stable to acid-catalyzed ring-opening unless under very forcing conditions.

Q2: My analytical results show a loss of the parent compound when my formulation is stored in an acidic buffer. How can I confirm if hydrolysis is the cause?

To confirm acid-catalyzed hydrolysis, you should perform a forced degradation study.[1][2][3] This involves intentionally stressing the compound under controlled acidic conditions and monitoring for the appearance of expected degradation products. A typical approach would be to incubate a solution of the compound in 0.1 M to 1 M hydrochloric acid or sulfuric acid at room temperature and at an elevated temperature (e.g., 50-60°C).[4] Samples should be taken at various time points and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] Look for the emergence of new peaks that correspond to the expected degradants. Mass spectrometry (LC-MS) can be used to identify the mass of these new peaks, confirming their identity.[6]

Q3: What stability issues should I be aware of under basic conditions?

Under basic conditions, the primary amine will be deprotonated to its free base form. While the sulfonamide bond is generally more stable to base-catalyzed hydrolysis than acid-catalyzed hydrolysis, strong basic conditions (e.g., pH > 10) and elevated temperatures could still promote degradation. A more significant concern under basic conditions is the potential for oxidative degradation, especially if ambient oxygen is not excluded. The free amine can be susceptible to oxidation.

Q4: I've observed discoloration of my sample in a basic solution. What could be the cause?

Discoloration in basic solutions containing amines often points towards oxidative degradation. The free amine is more susceptible to oxidation than its protonated (hydrochloride) form. This can lead to the formation of colored impurities. To mitigate this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) when handling basic solutions of this compound for extended periods or at elevated temperatures.

Q5: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.[1] HPLC is the most common technique for this.[5] The development process involves:

  • Forced Degradation: Subject the compound to acidic, basic, oxidative, thermal, and photolytic stress to generate a representative sample of degradation products.[3]

  • Chromatographic Separation: Develop an HPLC method (e.g., reversed-phase with a C18 column) that can separate the parent peak from all degradant peaks. This often requires optimization of the mobile phase composition, gradient, pH, and column temperature.

  • Method Validation: Validate the method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Loss of potency in an acidic formulation over time. Acid-catalyzed hydrolysis of the sulfonamide bond.Conduct a forced degradation study using HCl or H₂SO₄ at different temperatures. Analyze samples over time using a validated stability-indicating HPLC method to monitor for the parent compound's decrease and the appearance of degradants. Consider reformulating at a less acidic pH if stability is insufficient.
Unexpected peaks in the chromatogram after workup with a strong base. Base-catalyzed degradation or formation of byproducts.Neutralize the basic solution promptly after the reaction or extraction. If the compound needs to be in its free base form, minimize its time in solution and consider using milder bases (e.g., sodium bicarbonate) if the chemistry allows. Analyze the unexpected peaks by LC-MS to identify their structures.
Sample solution turns yellow/brown upon addition of a base. Oxidative degradation of the free amine.Degas all solvents used for basic solutions by sparging with nitrogen or argon. Prepare and handle the basic solutions of the compound under an inert atmosphere. If possible, add an antioxidant to the formulation, ensuring it does not interfere with downstream applications.
Inconsistent analytical results between labs. Differences in sample handling, storage conditions, or analytical methods.Ensure a standardized protocol for sample preparation, storage (temperature and light exposure), and analysis is used across all labs. Verify that the analytical method is robust and has been properly validated. Use a common, well-characterized reference standard.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

This protocol outlines a general procedure for investigating the stability of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride to acid and base hydrolysis.

Objective: To determine the susceptibility of the compound to degradation under acidic and basic conditions and to generate potential degradation products for analytical method development.

Materials:

  • (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: a. Transfer a known volume of the stock solution to a volumetric flask and dilute with 0.1 M HCl to the final concentration. b. Prepare two sets of samples: one to be stored at room temperature and another at an elevated temperature (e.g., 60°C). c. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: a. Transfer a known volume of the stock solution to a volumetric flask and dilute with 0.1 M NaOH to the final concentration. b. Prepare two sets of samples: one to be stored at room temperature and another at an elevated temperature (e.g., 60°C). c. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point and identify and quantify any major degradation products.

Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare Stock Solution (1 mg/mL) acid_sample Prepare Acidic Sample (in 0.1 M HCl) stock->acid_sample base_sample Prepare Basic Sample (in 0.1 M NaOH) stock->base_sample rt_acid Room Temperature acid_sample->rt_acid ht_acid Elevated Temperature (e.g., 60°C) acid_sample->ht_acid rt_base Room Temperature base_sample->rt_base ht_base Elevated Temperature (e.g., 60°C) base_sample->ht_base sampling Sample at Time Points (0, 2, 4, 8, 24h) rt_acid->sampling ht_acid->sampling rt_base->sampling ht_base->sampling neutralize Neutralize Aliquot sampling->neutralize hplc HPLC Analysis neutralize->hplc quantify Quantify Parent Compound hplc->quantify identify Identify Degradants (LC-MS) hplc->identify pathway Propose Degradation Pathway quantify->pathway identify->pathway

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

The following diagram illustrates the likely primary degradation pathways for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride under stressed conditions.

G cluster_acid Acidic Hydrolysis cluster_base Basic Conditions parent (R)-1-(Methylsulfonyl)pyrrolidin-3-amine (Parent Compound) acid_prod1 (R)-pyrrolidin-3-amine parent->acid_prod1 H⁺, H₂O, Δ (S-N Cleavage) acid_prod2 Methanesulfonic Acid parent->acid_prod2 H⁺, H₂O, Δ free_base Free Base Form parent->free_base OH⁻ oxidized_prod Oxidized Products free_base->oxidized_prod O₂, Base

Caption: Potential Degradation Pathways.

References

  • PubChem. . National Center for Biotechnology Information.

  • Esvall, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]

  • Sharma, G., & Kumar, S. (2020). Development of forced degradation and stability indicating studies of drugs – A review. ResearchGate. [Link]

  • Perreau, F., et al. (2007). Structures of the sulfonylureas and degradation products studied. ResearchGate. [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Hernández-García, E., et al. (2018). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology. [Link]

  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Reis, A. C., et al. (2019). Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment. ResearchGate. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Singh, R., & Kumar, A. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Li, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Vooturi, S. K., et al. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Journal of Pharmaceutical Sciences & Research. [Link]

  • Wang, Y., et al. (2020). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. ResearchGate. [Link]

  • Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Kumar, K. A., et al. (2017). core components of analytical method validation for small molecules-an overview. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Methylpyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]

  • Chemsrc. (n.d.). Methylamine hydrochloride | CAS#:593-51-1. Chemsrc. [Link]

  • Watson International Ltd. (n.d.). (R)-3-Amino-1-(methylsulfonyl)pyrrolidine Hydrochloride,651056-85-8. Watson International Ltd. [Link]

  • International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]

Sources

Optimization

Technical Support Center: Analytical Monitoring of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

Welcome to the technical support center for the analytical challenges associated with (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical challenges associated with (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for monitoring reactions involving this unique chiral building block.

The inherent chemical properties of this molecule—a polar, basic primary amine hydrochloride salt with a chiral center—present specific analytical hurdles. This guide provides a structured, question-and-answer approach to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and analysis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride.

Q1: My HPLC peak shape for the amine is tailing significantly. What is the primary cause and how can I fix it?

A1: Peak tailing is the most common issue when analyzing polar, basic compounds like this amine on standard reversed-phase (RP) HPLC columns.

  • Causality: The primary amine group (-NH2) is protonated at typical mobile phase pH values (pH 2-7), carrying a positive charge. This positive charge interacts strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based C18 columns. This secondary ionic interaction, in addition to the primary hydrophobic retention mechanism, causes a portion of the analyte molecules to "stick" to the stationary phase, resulting in a tailed peak.

  • Solutions:

    • Use a Deactivated Column: Employ a modern, end-capped column specifically designed for basic compounds. These columns have a much lower concentration of active silanol groups.

    • Mobile Phase Modification: Add a competitive base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, masking them from your analyte.[1]

    • Lower the pH: Operating at a very low pH (e.g., pH 2-3) can suppress the ionization of silanol groups, reducing the unwanted interaction.[2]

    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for retaining and separating highly polar compounds that show poor retention in reversed-phase.

Q2: I am having trouble getting consistent retention times. Why are they shifting between runs?

A2: Retention time instability often points to issues with the mobile phase or column equilibration.

  • Causality: As a hydrochloride salt, the analyte can influence the ionic strength of the mobile phase on the column.[3][4] If the buffer capacity of your mobile phase is insufficient, each injection can temporarily alter the column chemistry, leading to shifts in retention. Furthermore, temperature fluctuations can significantly impact the viscosity of the mobile phase and the kinetics of partitioning, altering retention times.

  • Solutions:

    • Sufficiently Buffer the Mobile Phase: Use a buffer (e.g., phosphate, formate) at a concentration of at least 10-20 mM to maintain a stable pH and ionic environment on the column.

    • Ensure Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. For amine compounds, this can take longer than for neutral analytes. A good rule of thumb is to flush with at least 10-15 column volumes of the mobile phase.[5]

    • Use a Column Thermostat: Maintain a constant column temperature (e.g., 30 °C or 40 °C) to eliminate temperature-induced variability.

Q3: This compound has no strong chromophore. What are the best detection methods for HPLC?

A3: Direct UV detection at low wavelengths (e.g., 200-210 nm) is possible but often lacks sensitivity and selectivity.

  • Causality: The molecule lacks conjugated double bonds or aromatic rings that absorb strongly in the mid-UV range (230-280 nm).

  • Recommended Detection Strategies:

    • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte. It is an excellent choice for non-chromophoric compounds.[6]

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based universal detector that provides a more uniform response regardless of chemical structure.

    • Mass Spectrometry (MS): LC-MS provides the highest sensitivity and selectivity, confirming the identity of the peak by its mass-to-charge ratio (m/z).

    • Pre-column Derivatization: React the amine with a labeling agent that imparts a strong UV-absorbing or fluorescent tag.[7][8][9][10] A common reagent is dansyl chloride, which reacts with primary amines to form highly fluorescent derivatives.[10]

Part 2: Technique-Specific Troubleshooting Guides

HPLC & UPLC Troubleshooting

This section provides a logical workflow for diagnosing and solving common HPLC issues encountered with (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride.

Problem: How do I quantify the enantiomeric purity of my sample? The (R)- and (S)-enantiomers are co-eluting on my C18 column.

Solution: Enantiomers have identical physical properties and will not be separated by standard achiral chromatography. A chiral environment is required.

  • Causality: Enantiomers only exhibit different properties when interacting with another chiral entity. This can be a chiral stationary phase (CSP), a chiral mobile phase additive, or a chiral derivatizing agent.

  • Workflow for Chiral Separation Method Development:

    Caption: Workflow for developing a chiral separation method.

  • Expert Insight: Direct separation on a Chiral Stationary Phase (CSP) is often preferred as it avoids the extra reaction step and potential for kinetic resolution associated with derivatization.[11] However, chiral derivatization allows for the use of standard, less expensive achiral columns and can also enhance detection sensitivity.[12][13]

Mass Spectrometry (MS) Troubleshooting

Problem: I am not seeing the expected molecular ion [M+H]⁺ in my LC-MS analysis, or the signal is very weak. What could be wrong?

Solution: This can be due to in-source fragmentation, poor ionization efficiency, or mobile phase incompatibility.

  • Causality: The sulfonyl group can be labile under certain MS conditions. The S-N bond in sulfonamides can be prone to dissociation upon protonation.[14] Additionally, high concentrations of non-volatile buffers (like phosphate) can cause ion suppression in the electrospray source.

  • Troubleshooting Steps:

    • Optimize Source Conditions: Decrease the fragmentor/cone voltage to reduce in-source collision-induced dissociation (CID). This provides "softer" ionization, preserving the molecular ion.

    • Switch to Volatile Buffers: Replace phosphate or other non-volatile buffers with volatile alternatives like formic acid, acetic acid, or ammonium formate/acetate. These are compatible with MS and will not foul the source.

    • Check for Common Fragments: Look for characteristic fragment ions. Sulfonamides often show a loss of SO₂ (64 Da).[15][16] The fragmentation of protonated sulfonamides can also lead to cleavage of the S-N bond.[14] Identifying these fragments can help confirm the presence of your compound even if the parent ion is weak.

Potential Issue Diagnostic Observation Recommended Solution
In-Source Fragmentation Low [M+H]⁺ intensity, high intensity of known fragment ions.Decrease fragmentor/cone voltage; lower source temperature.
Ion Suppression Low signal intensity for analyte and internal standard.Replace non-volatile buffers (e.g., phosphate) with volatile ones (e.g., formic acid).
Incorrect Mobile Phase pH Poor signal and peak shape.Ensure pH promotes ionization (for ESI+, use acidic mobile phase).
Adduct Formation [M+Na]⁺ or [M+K]⁺ ions are more intense than [M+H]⁺.Ensure high purity water and solvents; add a small amount of acid to promote protonation.
NMR Spectroscopy Troubleshooting

Problem: How can I use ¹H NMR to determine the enantiomeric excess (e.e.) of my amine sample?

Solution: Similar to chiral HPLC, you must create a diastereomeric environment to differentiate the enantiomers in the NMR spectrum.

  • Causality: In a standard achiral solvent (like CDCl₃ or DMSO-d₆), the NMR spectra of two enantiomers are identical. By reacting the chiral amine with a chiral derivatizing agent (CDA), you form a mixture of diastereomers. Diastereomers have different physical properties and, therefore, their NMR signals will be distinct.[17]

  • Protocol for Chiral Derivatization for NMR Analysis:

    • Reagent Selection: Choose a suitable chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

    • Sample Preparation:

      • Accurately weigh ~5-10 mg of your (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride sample into an NMR tube.

      • Dissolve it in a suitable deuterated solvent (e.g., 0.7 mL of pyridine-d₅, which will also act as a base to neutralize HCl).

      • Add a slight molar excess (~1.1 equivalents) of the chiral derivatizing agent (e.g., Mosher's acid chloride) to the tube.

    • Reaction: Cap the tube and gently invert to mix. Allow the reaction to proceed to completion (this can take from a few minutes to an hour, monitor by TLC if necessary). The reaction forms diastereomeric amides.

    • Acquisition: Acquire a high-resolution ¹H NMR spectrum.

    • Analysis: Identify a well-resolved signal corresponding to a proton near the chiral center in the newly formed diastereomers. The protons of the two diastereomers will appear at slightly different chemical shifts. Carefully integrate these two distinct peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio of your original amine sample.[18]

Part 3: Validated Analytical Protocols

Adherence to established validation guidelines is critical in drug development. All methods should be validated according to ICH Q2(R1) guidelines, which outline the required validation characteristics such as accuracy, precision, specificity, linearity, and range.[19][20][21]

Protocol 1: RP-HPLC Method for Purity Assay (UV Detection)

This protocol is designed for assessing the chemical purity of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride.

  • Column: Deactivated C18 column for basic compounds (e.g., Agilent Zorbax Extend-C18, Waters XBridge C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    15.0 50
    15.1 95
    17.0 95
    17.1 5

    | 20.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of ~0.5 mg/mL.

  • System Suitability Test (SST) Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • RSD for 5 replicate injections: ≤ 1.5% (for peak area and retention time)

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available from: [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available from: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. Available from: [Link]

  • Gibson, E. K. (2007) Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents.
  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Available from: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available from: [Link]

  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. ACS Publications. Available from: [Link]

  • Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]

  • Amine hydrochloride salts: a problem in polyurethane synthesis. Enlighten Theses. Available from: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available from: [Link]

  • Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.
  • HPLC Troubleshooting Guide. Restek. Available from: [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. Available from: [Link]

  • HPLC Troubleshooting Guide. ACE HPLC Columns. Available from: [Link]

  • Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate. Available from: [Link]

  • Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. Available from: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available from: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]

  • Mass spectral fragmentations of sulfonates. ResearchGate. Available from: [Link]

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). PMC - NIH. Available from: [Link]

  • HPLC Troubleshooting Guide. Crawford Scientific. Available from: [Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • What are the various ways of Chiral Separation by using HPLC? YouTube. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral HPLC methods for determining enantiomeric excess of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

An Expert's Guide to Developing Chiral HPLC Methods for the Enantiomeric Excess Determination of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride In the landscape of pharmaceutical development, the stereochemical p...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Developing Chiral HPLC Methods for the Enantiomeric Excess Determination of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a fundamental determinant of safety and efficacy. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the precise quantification of enantiomeric purity. This guide provides a comprehensive, experience-driven framework for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric excess (e.e.) of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, a key chiral building block in modern drug discovery.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the rationale behind method development choices. We will explore a systematic screening approach, compare the performance of industry-standard chiral stationary phases (CSPs), and provide the technical insights necessary to build a self-validating and reliable analytical method from the ground up.

The Challenge: Separating Small, Polar Chiral Amines

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride presents a typical challenge for chiral chromatographers. Its small size, primary amine group, and polarity can lead to poor peak shape and insufficient enantiomeric recognition on certain stationary phases. The primary amine is a particularly strong interacting group, which can result in strong retention or peak tailing if not properly managed. Our strategy, therefore, must focus on CSPs and mobile phase conditions known to effectively handle such analytes.

Polysaccharide-based CSPs, specifically those derived from amylose and cellulose carbamate or benzoate derivatives coated or immobilized on a silica support, are the gold standard for this class of compounds. These phases offer a rich variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's helical structure.

A Systematic Approach to Method Development

A successful method development strategy is not a random walk but a logical progression. For a novel compound like our target analyte, a screening approach using a set of complementary CSPs and a standardized set of mobile phases is the most efficient path to success. This minimizes development time and ensures a comprehensive evaluation of the separation possibilities.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: CSP & Mobile Phase Screening cluster_eval Phase 3: Evaluation & Optimization Analyte Acquire Analyte (Racemate & R-Enantiomer) Solubility Determine Solubility (Common HPLC Solvents) Analyte->Solubility SamplePrep Prepare Stock Solutions (~1 mg/mL in MeOH or EtOH) Solubility->SamplePrep Screen Execute Automated Screening (Small Injections, Fast Gradients/Isocratic) SamplePrep->Screen CSP_Selection Select Complementary CSPs (e.g., Amylose & Cellulose-based) CSP_Selection->Screen MP_Selection Define Mobile Phase Sets (Normal, Polar Organic, Reversed) MP_Selection->Screen DataReview Review Screening Data (Look for any separation, Rs > 0.8) Screen->DataReview SelectHit Select Best 'Hit' (Column + Mobile Phase) DataReview->SelectHit Optimize Optimize Method (Flow Rate, Temperature, Isocratic %B) SelectHit->Optimize Validate Method Validation (ICH Guidelines) Optimize->Validate

Caption: A systematic workflow for chiral HPLC method development.

Comparative Analysis of Chiral Stationary Phases

We will compare two of the most powerful and versatile classes of immobilized polysaccharide CSPs: an amylose-based column and a cellulose-based column. Immobilized phases are highly recommended as they offer broad solvent compatibility and enhanced robustness compared to their coated counterparts.

FeatureAmylose-based CSP (e.g., CHIRALPAK® IA-3)Cellulose-based CSP (e.g., CHIRALCEL® OD-3)Rationale & Insight
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)The subtle difference in the polysaccharide backbone (amylose vs. cellulose) creates distinct three-dimensional chiral cavities, often leading to complementary or "orthogonal" selectivity. A compound that is not resolved on one may be well-resolved on the other.
Primary Interaction Often excels through inclusion complexation combined with hydrogen bonding.Tends to rely more on hydrogen bonding, π-π, and dipole-dipole interactions at the surface of the chiral grooves.For our primary amine, both columns offer strong potential for hydrogen bonding, making them excellent primary screening candidates.
Mobile Phase Fully compatible with normal phase, polar organic, and reversed-phase solvents.Fully compatible with normal phase, polar organic, and reversed-phase solvents.Immobilized phases allow for the use of solvents like dichloromethane (DCM), ethyl acetate, and DMSO, which can be crucial for solubilizing difficult samples and altering selectivity.
Typical Success Rate High success rate for a broad range of chiral compounds, including amines.Considered one of the most broadly successful CSPs ever developed.Screening with both an amylose and a cellulose column is a statistically robust starting point for any new chiral separation problem.

Experimental Protocols: A Head-to-Head Screening Comparison

The following protocols are designed for a standard HPLC system equipped with a UV detector. The hydrochloride salt form of the analyte requires the use of an additive (a base) in the mobile phase to neutralize the amine, ensuring it is in its free base form for optimal interaction with the CSP.

1. Sample Preparation:

  • Racemic Standard: Prepare a solution of the (R/S)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride racemate at approximately 1.0 mg/mL in methanol or ethanol.

  • Enantiomer Standard: Prepare a solution of the (R)-enantiomer at approximately 1.0 mg/mL in the same diluent to confirm peak identity.

  • Working Solution: Dilute the stock solutions to ~0.2 mg/mL with the initial mobile phase for injection.

2. Protocol A: Screening on an Amylose-Based Column

This protocol uses a CHIRALPAK® IA-3 column (or equivalent amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica).

  • Column: CHIRALPAK® IA-3, 150 x 4.6 mm, 3 µm

  • Temperature: 25 °C

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore)

  • Injection Volume: 5 µL

Mobile Phase Screening (Normal Phase Mode): The primary amine requires a basic additive to prevent protonation and improve peak shape.

  • Condition 1: Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)

  • Condition 2: Hexane / Ethanol (EtOH) / DEA (85:15:0.1, v/v/v)

  • Condition 3: Hexane / 2,2,2-Trifluoroethanol (TFE) / DEA (90:10:0.1, v/v/v)

Rationale: We screen different alcohols (IPA, EtOH) as they offer varying hydrogen bonding capabilities. TFE is a unique polar modifier that can dramatically alter selectivity. DEA is the standard basic additive for amines in normal phase.

3. Protocol B: Screening on a Cellulose-Based Column

This protocol uses a CHIRALCEL® OD-3 column (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica).

  • Column: CHIRALCEL® OD-3, 150 x 4.6 mm, 3 µm

  • Temperature: 25 °C

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

Mobile Phase Screening (Polar Organic Mode): This mode is often very effective for polar and basic compounds.

  • Condition 1: Acetonitrile (ACN) / Methanol (MeOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Condition 2: Acetonitrile (ACN) / Ethanol (EtOH) / DEA (95:5:0.1, v/v/v)

  • Condition 3: Methanol / DEA (100:0.1, v/v)

Rationale: Polar organic mode avoids the low solubility issues that can occur with alkanes like hexane. The high concentration of ACN or MeOH often provides good solubility and sharp peaks for polar analytes.

Interpreting the Results and Method Optimization

After the initial screening, review the chromatograms for any signs of separation. The goal is to find a "hit"—a condition that provides a resolution (Rs) value greater than 0.8.

G cluster_input Input: Screening Result cluster_decision Optimization Path cluster_actions Actions Input Chromatogram with partial separation (Rs > 0.8) Rs_Check Is Rs > 1.5? Input->Rs_Check Time_Check Is runtime too long? Rs_Check->Time_Check Yes Action_Rs Adjust % Modifier (e.g., IPA, EtOH) Rs_Check->Action_Rs No Peak_Shape Is peak shape poor? Time_Check->Peak_Shape No Action_Time Increase Flow Rate or Adjust % Modifier Time_Check->Action_Time Action_Peak Adjust Additive Conc. or Change Additive Peak_Shape->Action_Peak Yes Action_Final Final Method (Rs >= 1.5, good peak shape, acceptable runtime) Peak_Shape->Action_Final No Action_Rs->Rs_Check Action_Time->Time_Check Action_Peak->Peak_Shape

Caption: Decision tree for chiral HPLC method optimization.

Once a promising condition is identified, optimization is straightforward:

  • Improve Resolution: If the peaks are partially merged (e.g., Rs = 1.2), slightly decrease the percentage of the polar modifier (the alcohol). This will increase retention and often improve resolution.

  • Reduce Run Time: If resolution is very high (e.g., Rs > 3.0), you can increase the percentage of the polar modifier or increase the flow rate to shorten the analysis time.

  • Improve Peak Shape: If peaks are tailing, slightly increasing the concentration of the basic additive (e.g., from 0.1% to 0.2% DEA) can often resolve the issue.

Conclusion

Developing a chiral HPLC method for a novel compound like (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride does not require guesswork. By employing a systematic screening strategy that leverages high-performance, complementary chiral stationary phases like amylose- and cellulose-based columns, a robust and reliable method can be developed efficiently. The key lies in understanding the nature of the analyte—a small, polar primary amine—and selecting mobile phase conditions and additives that promote effective chiral recognition while ensuring good chromatography. This expert-guided approach ensures the generation of accurate, high-fidelity data essential for the advancement of pharmaceutical candidates.

References

  • Daicel Corporation. (n.d.). CHIRALPAK® IA-3 / IB-3 / IC-3. Daicel Chiral Technologies. Retrieved from [Link]

  • Daicel Corporation. (n.d.). CHIRALCEL® OD-3. Daicel Chiral Technologies. Retrieved from [Link]

  • Yashima, E., Ikai, T., & Yashima, E. (2016). Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. In Chiral Recognition in Separation Methods (pp. 1-35). Springer, Cham. (Note: A general reference for the mechanism, a specific URL to the full text may require subscription).
  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

Comparative

A Senior Application Scientist's Guide to the Definitive Structural Validation of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride Derivatives by X-ray Crystallography

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development, the precise three-dimensional structure of a therapeutic candidate is not merely an academic detail; i...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the precise three-dimensional structure of a therapeutic candidate is not merely an academic detail; it is a cornerstone of its safety, efficacy, and intellectual property. For chiral molecules, where subtle differences in spatial arrangement can lead to vastly different pharmacological outcomes, unambiguous determination of the absolute configuration is a non-negotiable regulatory and scientific requirement.[1][2][3] This guide provides an in-depth, experience-driven comparison of analytical techniques, establishing Single-Crystal X-ray Diffraction (SC-XRD) as the gold standard for the structural validation of complex chiral molecules such as (R)-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride and its derivatives.

The subject of our focus, a class of pyrrolidine derivatives, presents a common challenge in pharmaceutical development: a small, flexible chiral molecule salified as a hydrochloride. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating connectivity and relative stereochemistry, they fall short of providing the unequivocal proof of absolute configuration that X-ray crystallography delivers.[4][5][6] This guide will detail not just the methodology of an X-ray crystallographic analysis but also the scientific rationale behind each critical step, offering a framework for achieving definitive structural proof.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands alone as the most reliable method for determining the absolute configuration of chiral molecules.[4][7] The technique works by passing a beam of X-rays through an ordered, single crystal of the compound. The X-rays are diffracted by the electron clouds of the atoms in the crystal, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, we can construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.[8]

The key to determining the absolute configuration lies in a phenomenon known as anomalous dispersion (or resonant scattering).[7][9] When the X-ray radiation used is close to the absorption edge of an atom in the crystal, a small, measurable difference occurs between the diffraction patterns of a chiral molecule and its mirror image (enantiomer). By carefully analyzing these differences, primarily through the calculation of the Flack parameter, we can definitively assign the correct (R) or (S) configuration.[10][11][12][13] A Flack parameter refining to a value near zero with a small standard uncertainty provides high confidence in the assigned stereochemistry.[11][13]

A Practical Workflow for Structural Validation by SC-XRD

The journey from a powdered sample to a fully validated 3D structure is a multi-step process where careful execution and an understanding of the underlying principles are paramount.

X-Ray_Crystallography_Workflow Fig 1: Experimental Workflow for SC-XRD cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination & Validation start Powdered Sample ((R)-1-(MeSO2)pyrrolidin-3-amine HCl) purify Purification & Purity Check (e.g., HPLC, NMR) start->purify crystallize Crystal Growth (Critical & Empirical Step) purify->crystallize select Crystal Selection & Mounting crystallize->select diffract X-ray Diffraction (Data Collection) select->diffract process Data Processing (Integration & Scaling) diffract->process solve Structure Solution (Phase Problem) process->solve refine Structural Refinement solve->refine validate Validation & Absolute Configuration (Flack Parameter) refine->validate cif Final Structure (CIF File) validate->cif

A flowchart of the single-crystal X-ray diffraction process.
Experimental Protocol: Step-by-Step Methodology

1. Crystal Growth: The Art and Science

This is often the most challenging, yet critical, phase. The goal is to grow a single, well-ordered crystal of suitable size (typically 0.1-0.3 mm).[7] For hydrochloride salts, which are often highly polar and soluble in polar solvents, this requires a systematic approach.

  • Rationale: The hydrochloride salt form is chosen for its stability and crystallinity. The strong hydrogen bonds formed between the protonated amine and the chloride anion can provide a robust framework for building a crystal lattice.[14]

  • Methodology:

    • Solvent Screening: Begin by dissolving the hydrochloride salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, water).

    • Inducing Supersaturation: Slowly introduce an "anti-solvent" in which the salt is poorly soluble (e.g., isopropanol, ethyl acetate, diethyl ether) until slight turbidity is observed.[15][16][17] This creates a supersaturated solution necessary for crystal nucleation.

    • Slow Evaporation: Allow the solvent mixture to evaporate slowly at a constant temperature (e.g., room temperature or 4°C). This is the most common and often successful technique.

    • Vapor Diffusion: Place a small vial containing the dissolved sample inside a larger, sealed jar containing a reservoir of the anti-solvent. The anti-solvent vapor will slowly diffuse into the sample vial, gradually inducing crystallization.

    • Thermal Methods: For some compounds, slow cooling of a saturated solution can yield high-quality crystals.

2. Data Collection

Once a suitable crystal is obtained, it is mounted on the diffractometer for data collection.

  • Rationale: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms. This results in a sharper diffraction pattern and a more precise final structure.

  • Methodology:

    • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a specialized loop or fiber.

    • Diffractometer Setup: The crystal is placed in a stream of cold nitrogen gas on the diffractometer.

    • Data Acquisition: The instrument rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam (Copper or Molybdenum sources are common). The diffracted X-rays are recorded by a detector. For light-atom structures, copper radiation is often preferred as it enhances the anomalous scattering signal needed for absolute configuration determination.[10]

3. Structure Solution and Refinement

This stage involves converting the raw diffraction data into a 3D molecular model.

  • Rationale: The diffraction experiment measures the intensities of the diffracted waves but loses the phase information. The "phase problem" is the central challenge of crystallography, which is solved using computational methods to generate an initial electron density map.[8]

  • Methodology:

    • Data Processing: The raw data is processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.

    • Structure Solution: "Direct methods" or other algorithms are used to solve the phase problem and generate an initial model of the molecular structure.

    • Refinement: A least-squares refinement process is used to iteratively improve the fit between the calculated diffraction data from the model and the experimentally observed data.[18] Key quality indicators such as the R-factor are monitored; lower values indicate a better fit.

4. Validation and Absolute Structure Determination

The final step is to validate the model and confirm the absolute configuration.

  • Rationale: The Flack parameter is calculated during refinement to determine the correct enantiomer.[12] It refines the ratio of the two possible enantiomers in the crystal. A value near 0 indicates the correct absolute structure has been modeled, while a value near 1 indicates the inverted structure is correct.

  • Methodology:

    • Flack Parameter Analysis: The final crystallographic refinement should include the calculation of the Flack x parameter. A value of 0.0(1), for example, (where the number in parentheses is the standard uncertainty) provides very strong evidence for the correctness of the assigned (R)-configuration.

    • Final Checks: The model is checked for geometric reasonability (bond lengths, angles) and compliance with standards set by the International Union of Crystallography (IUCr).[19] The final, validated structure is reported in a standard Crystallographic Information File (CIF).

Data_Analysis_Logic Fig 2: Data Analysis and Validation Logic cluster_refine Iterative Refinement Cycle raw_data Raw Diffraction Intensities {h, k, l, I, σ(I)} unit_cell Determine Unit Cell & Space Group raw_data->unit_cell solve_phase Solve Phase Problem (e.g., Direct Methods) unit_cell->solve_phase refine_model Least-Squares Refinement solve_phase->refine_model fourier_map Difference Fourier Map Analysis refine_model->fourier_map validation Model Validation (R-factors, GooF, Geometry) refine_model->validation abs_config Absolute Configuration (Flack Parameter) validation->abs_config final_model Final Validated Model (CIF) abs_config->final_model

A diagram of the data analysis and validation logic in SC-XRD.

Comparison with Alternative Techniques

While SC-XRD is definitive, other techniques provide complementary information. It is crucial for a comprehensive drug development program to understand the strengths and limitations of each.[20][21]

Technique Information Provided Sample Requirements Key Advantages Limitations
Single-Crystal X-ray Diffraction (SC-XRD) 3D structure, bond lengths/angles, absolute configuration, packing.Single crystal (0.1-0.3 mm)Unambiguous determination of absolute configuration; the "gold standard."[4][7]Crystal growth can be a significant bottleneck; solid-state structure may differ from solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, relative stereochemistry, solution conformation, dynamics.~1-10 mg in solutionProvides data on the molecule's behavior in solution; non-destructive.[6][8]Does not directly determine absolute configuration; interpretation can be complex.[4]
Vibrational Circular Dichroism (VCD) Absolute configuration in solution.~5-10 mg in solutionProvides absolute configuration data from solution state; complements XRD.Requires complex quantum chemical calculations; less common than XRD/NMR.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.Micrograms to nanogramsHigh sensitivity; provides exact mass and formula.Provides no information on 3D stereochemistry.

Conclusion

For the definitive validation of the structure of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride and its derivatives, single-crystal X-ray diffraction is the indispensable analytical method. It provides irrefutable, high-resolution proof of atomic connectivity, relative stereochemistry, and, most critically, the absolute configuration at the chiral center. While other techniques such as NMR are essential for characterizing the molecule in solution and confirming purity, they cannot replace the certainty provided by a well-executed crystallographic experiment. For regulatory submissions and the foundational understanding of a drug candidate's structure-activity relationship, the investment in obtaining a single-crystal structure is a paramount step in ensuring scientific rigor and mitigating developmental risk.

References

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society . American Chemical Society. Available from: [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR . Current Biology. Available from: [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives . ACS Publications. Available from: [Link]

  • Commission on Crystallographic Nomenclature . International Union of Crystallography. Available from: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization . National Institutes of Health (NIH). Available from: [Link]

  • Anomalous dispersion . Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

  • Purification of organic hydrochloride salt? . ResearchGate. Available from: [Link]

  • Comparison of X-ray Crystallography, NMR and EM . Creative Biostructure. Available from: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances . IVT Network. Available from: [Link]

  • Recommendations and Technical Reports . IUPAC | International Union of Pure and Applied Chemistry. Available from: [Link]

  • Howard Flack and the Flack Parameter . MDPI. Available from: [Link]

  • Chiral Bioequivalence – An Explainer . Chiralpedia. Available from: [Link]

  • NIST Inorganic Crystal Structure Database (NIST ICSD) Data Field Specifications and Conventions . National Institute of Standards and Technology (NIST). Available from: [Link]

  • Comparison of NMR and X-ray crystallography . University of Szeged. Available from: [Link]

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  • Method for salt preparation. Google Patents.
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  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction . ResearchGate. Available from: [Link]

  • (PDF) Howard Flack and the Flack Parameter . ResearchGate. Available from: [Link]

  • Isolation of primary amines as HCL salt problem . Sciencemadness.org. Available from: [Link]

  • INVESTIGATION OF CHIRAL ACTIVE SUBSTANCES . European Medicines Agency (EMA). Available from: [Link]

  • Structural Characterization Methods: NMR, X-Ray Crystallography . kbDNA. Available from: [Link]

  • Absolute Configuration . Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy . News-Medical.Net. Available from: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
  • IUPAC, nomenclature, and chemical representation: From the perspective of a worldwide structural database . Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development . Canada.ca. Available from: [Link]

  • Refinement of anomalous dispersion correction parameters in single-crystal structure determinations . National Institutes of Health (NIH). Available from: [Link]

  • X-ray Crystallography . Chemistry LibreTexts. Available from: [Link]

  • Determination of absolute configuration using X-ray diffraction . Semantic Scholar. Available from: [Link]

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Validation

A Comparative Guide to the Efficacy of (R)- and (S)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride in Asymmetric Synthesis

Introduction: The Critical Role of Chirality in Synthesis The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental consideration in drug discovery and development. Enantiomers, w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Synthesis

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental consideration in drug discovery and development. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern medicinal chemistry. Chiral pyrrolidine derivatives are a well-established class of compounds that are frequently employed as catalysts and auxiliaries to induce stereoselectivity in a wide range of chemical transformations.[1] The compounds (R)- and (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride represent a valuable yet underexplored pair of such chiral building blocks. Their rigid pyrrolidine scaffold, combined with the stereogenic center at the 3-position and the functional handles of the primary amine and the sulfonyl group, makes them intriguing candidates for applications in asymmetric synthesis.

Stereoselective Synthesis of (R)- and (S)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride

The synthesis of enantiomerically pure compounds often relies on the use of the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products. The amino acid proline is a prominent member of the chiral pool and serves as a common starting material for the synthesis of a variety of chiral pyrrolidine derivatives.[2]

Synthesis of (S)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride

The synthesis of the (S)-enantiomer can be efficiently achieved starting from the naturally abundant L-proline, specifically its derivative, trans-4-hydroxy-L-proline. The synthetic route involves a key stereochemical inversion step to establish the desired (S)-configuration at the C3 position.

Experimental Protocol: Synthesis of (S)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride

Step 1: Decarboxylation of trans-4-hydroxy-L-proline

  • trans-4-hydroxy-L-proline is heated in a high-boiling point solvent, such as diphenyl ether, to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine. The high temperature is necessary to overcome the activation energy for the removal of the carboxyl group.

Step 2: N-Boc Protection and Sulfonylation of (R)-3-hydroxypyrrolidine

  • The secondary amine of (R)-3-hydroxypyrrolidine is protected with a di-tert-butyl dicarbonate (Boc) group to prevent its reaction in the subsequent step.

  • The hydroxyl group is then activated by sulfonylation, typically using methanesulfonyl chloride in the presence of a base like triethylamine. This converts the hydroxyl group into a good leaving group (mesylate).

Step 3: Azide Substitution with Stereochemical Inversion (Sₙ2)

  • The mesylated intermediate is treated with sodium azide. This proceeds via an Sₙ2 mechanism, where the azide nucleophile attacks the carbon bearing the mesylate from the backside, leading to an inversion of stereochemistry at that center. This crucial step transforms the (R)-configured intermediate into the (S)-configured azide.

Step 4: Reduction of the Azide and N-Sulfonylation

  • The azide is reduced to the primary amine using a reducing agent such as hydrogen gas with a palladium catalyst or triphenylphosphine followed by water.

  • The newly formed primary amine is then reacted with methanesulfonyl chloride to install the methylsulfonyl group on the pyrrolidine nitrogen.

Step 5: Deprotection and Salt Formation

  • The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid in an organic solvent, to yield the final product as the hydrochloride salt.

Synthesis of (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride start trans-4-hydroxy-L-proline step1 Decarboxylation start->step1 Heat intermediate1 (R)-3-hydroxypyrrolidine step1->intermediate1 step2 1. N-Boc Protection 2. Mesylation intermediate1->step2 Boc₂O, MsCl, Base intermediate2 (R)-1-Boc-3-mesyloxypyrrolidine step2->intermediate2 step3 Azide Substitution (Sₙ2) intermediate2->step3 NaN₃ intermediate3 (S)-1-Boc-3-azidopyrrolidine step3->intermediate3 step4 1. Azide Reduction 2. N-Sulfonylation intermediate3->step4 H₂/Pd or PPh₃/H₂O; MsCl intermediate4 (S)-1-(Methylsulfonyl)-3-aminopyrrolidine (Boc protected) step4->intermediate4 step5 Boc Deprotection (HCl) intermediate4->step5 end (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride step5->end

Caption: Synthetic workflow for (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride.

Synthesis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride

The synthesis of the (R)-enantiomer can be achieved through a parallel synthetic route starting from the less common but commercially available D-proline. Alternatively, a similar strategy to the (S)-enantiomer synthesis can be employed, starting with cis-4-hydroxy-D-proline, if available, to achieve the desired (R)-configuration at the C3 position after the Sₙ2 inversion. A more practical approach, however, would be to start from a different chiral precursor that can be readily converted to (S)-3-hydroxypyrrolidine, which would then lead to the (R)-amino derivative.

For the purpose of this guide, we will outline a plausible synthesis starting from D-proline, which would proceed through analogous steps as the L-proline route, but with opposite stereochemical outcomes at each chiral center.

Experimental Protocol: Synthesis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride

Step 1: Hydroxylation and Decarboxylation of D-proline

  • D-proline can be converted to trans-4-hydroxy-D-proline through established methods, followed by decarboxylation to yield (S)-3-hydroxypyrrolidine.

Step 2: N-Boc Protection and Sulfonylation of (S)-3-hydroxypyrrolidine

  • The secondary amine of (S)-3-hydroxypyrrolidine is protected with a Boc group.

  • The hydroxyl group is then converted to a mesylate.

Step 3: Azide Substitution with Stereochemical Inversion (Sₙ2)

  • Treatment with sodium azide results in an Sₙ2 reaction, inverting the stereocenter to give (R)-1-Boc-3-azidopyrrolidine.

Step 4: Reduction of the Azide and N-Sulfonylation

  • The azide is reduced to the primary amine.

  • The pyrrolidine nitrogen is then sulfonated with methanesulfonyl chloride.

Step 5: Deprotection and Salt Formation

  • Removal of the Boc group with hydrochloric acid affords the final (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride.

Synthesis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride start D-proline step1 Hydroxylation & Decarboxylation start->step1 intermediate1 (S)-3-hydroxypyrrolidine step1->intermediate1 step2 1. N-Boc Protection 2. Mesylation intermediate1->step2 Boc₂O, MsCl, Base intermediate2 (S)-1-Boc-3-mesyloxypyrrolidine step2->intermediate2 step3 Azide Substitution (Sₙ2) intermediate2->step3 NaN₃ intermediate3 (R)-1-Boc-3-azidopyrrolidine step3->intermediate3 step4 1. Azide Reduction 2. N-Sulfonylation intermediate3->step4 H₂/Pd or PPh₃/H₂O; MsCl intermediate4 (R)-1-(Methylsulfonyl)-3-aminopyrrolidine (Boc protected) step4->intermediate4 step5 Boc Deprotection (HCl) intermediate4->step5 end (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride step5->end

Caption: Plausible synthetic workflow for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride.

Comparative Efficacy in Asymmetric Synthesis: A Mechanistic Perspective

As previously noted, direct experimental comparisons of the efficacy of (R)- and (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride in asymmetric synthesis are not available in the literature. However, based on the well-established roles of similar chiral pyrrolidine derivatives, we can infer their potential applications and differential efficacy.[3] These molecules can act as chiral ligands for metal catalysts or as organocatalysts themselves.

The key to their efficacy lies in the creation of a chiral environment around the reacting centers. The stereochemistry of the final product will be dictated by the absolute configuration of the chiral pyrrolidine used. In general, using the (R)-enantiomer of a chiral catalyst or auxiliary will lead to the formation of one enantiomer of the product, while using the (S)-enantiomer will lead to the formation of the opposite enantiomer.

Potential Applications as Chiral Ligands

The primary amine group in these molecules can coordinate to a metal center, forming a chiral metal complex that can then catalyze a variety of asymmetric transformations. The N-sulfonyl group can influence the electronic properties and steric bulk of the ligand, which in turn can affect the reactivity and selectivity of the catalyst.

Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of (R)- and (S)-1-(Methylsulfonyl)pyrrolidin-3-amine

Reaction TypePlausible Role of Chiral LigandExpected Outcome with (R)-enantiomerExpected Outcome with (S)-enantiomer
Asymmetric Hydrogenation Formation of a chiral metal-hydride species that delivers hydrogen to one face of a prochiral olefin or ketone.Formation of the (R)- or (S)-product depending on the substrate and reaction mechanism.Formation of the opposite enantiomer of the product.
Asymmetric Aldol Reaction Coordination to a metal enolate, creating a chiral environment that directs the approach of the aldehyde.Formation of one diastereomer and enantiomer of the β-hydroxy carbonyl product.Formation of the opposite enantiomer of the product.
Asymmetric Michael Addition Activation of the Michael acceptor or donor through coordination to the metal, and sterically directing the nucleophilic attack.Formation of one enantiomer of the 1,5-dicarbonyl or related product.Formation of the opposite enantiomer of the product.
Potential Applications as Organocatalysts

Chiral amines are widely used as organocatalysts, particularly in reactions involving enamine or iminium ion intermediates. The primary amine of (R)- and (S)-1-(Methylsulfonyl)pyrrolidin-3-amine can react with a carbonyl compound to form a chiral enamine or iminium ion, which then undergoes a stereoselective reaction.

Organocatalytic Cycle catalyst (R)- or (S)-Pyrrolidine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Carbonyl carbonyl Carbonyl Compound carbonyl->enamine product_intermediate Product-Catalyst Adduct enamine->product_intermediate + Electrophile electrophile Electrophile electrophile->product_intermediate product_intermediate->catalyst Regeneration product Chiral Product product_intermediate->product Hydrolysis

Sources

Comparative

A Comparative Analysis of Sulfonyl Protecting Groups on the Pyrrolidine Ring: A Guide for the Synthetic Chemist

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Its synthesis and functionalization often necessitate the use of protecting groups for the secondary amine to modulate i...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Its synthesis and functionalization often necessitate the use of protecting groups for the secondary amine to modulate its reactivity and prevent undesired side reactions. Sulfonyl groups are a prominent class of protecting groups for amines, offering a high degree of stability. However, this stability can also present challenges during the deprotection step. The selection of an appropriate sulfonyl protecting group is therefore a critical strategic decision in the design of a synthetic route, balancing the need for robust protection with the requirement for eventual, selective cleavage.

This guide provides a comparative analysis of common sulfonyl protecting groups for the pyrrolidine ring, offering insights into their introduction, stability, and cleavage. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The Landscape of Sulfonyl Protecting Groups

Sulfonamides are generally characterized by their high stability towards a wide range of reagents and reaction conditions, a consequence of the electron-withdrawing nature of the sulfonyl group which reduces the nucleophilicity and basicity of the nitrogen atom. This robustness, however, often necessitates harsh conditions for their removal. The ideal sulfonyl protecting group should therefore offer a balance of stability and selective cleavability. In this guide, we will focus on a comparative analysis of four key sulfonyl protecting groups: Tosyl (Ts), Nosyl (Ns), Dansyl (Ds), and 2-(Trimethylsilyl)ethanesulfonyl (SES).

Comparative Analysis

The choice of a sulfonyl protecting group is dictated by the specific requirements of the synthetic route, including the reaction conditions to be employed in subsequent steps and the desired deprotection strategy. The following table summarizes the key characteristics of the four selected sulfonyl groups.

Protecting GroupStructureIntroduction ConditionsStabilityCleavage ConditionsKey Advantages & Disadvantages
Tosyl (Ts) Pyrrolidine, TsCl, Base (e.g., Pyridine, Et3N, NaOH), CH2Cl2 or TolueneHigh: Stable to strongly acidic and basic conditions, many oxidizing and reducing agents.Harsh: Na/NH3, HBr/AcOH, Mg/MeOH, SmI2. Often requires forcing conditions.[1][2]Adv: High stability, readily available reagent. Disadv: Harsh deprotection can limit functional group tolerance.
Nosyl (Ns) Pyrrolidine, NsCl, Base (e.g., Pyridine, Et3N), CH2Cl2Moderate: Stable to acidic conditions. Labile to some nucleophiles and strong bases.Mild: Thiophenol/K2CO3, other thiolates.[3][4]Adv: Cleaved under mild, nucleophilic conditions, orthogonal to acid- and base-labile groups. Disadv: Less stable to nucleophilic reagents than Tosyl.
Dansyl (Ds) Pyrrolidine, Dansyl-Cl, Base (e.g., NaHCO3), Acetone/H2OHigh: Generally stable.Harsh: Strong acid (e.g., 6M HCl, heat). Not commonly used as a protecting group in multi-step synthesis.[5]Adv: Highly fluorescent, useful for derivatization and analysis. Disadv: Primarily used for analytical purposes; cleavage is often destructive and not synthetically useful for protecting group strategies.
SES Pyrrolidine, SES-Cl, Base (e.g., Et3N, NaH), CH2Cl2 or THFHigh: Stable to a wide range of conditions, similar to Tosyl.Mild: Fluoride sources (e.g., TBAF, CsF), HF.[6][7]Adv: High stability combined with mild, specific cleavage conditions. Orthogonal to many other protecting groups. Disadv: Reagent is more expensive than TsCl or NsCl.

In-Depth Discussion

Tosyl (Ts) Group

The tosyl group is one of the most traditional and widely used sulfonyl protecting groups due to its high stability and the low cost of p-toluenesulfonyl chloride. N-Tosylpyrrolidines are robust and can withstand a broad spectrum of synthetic transformations. However, this high stability is also its primary drawback. Deprotection often requires harsh, forcing conditions such as dissolving metal reductions (e.g., sodium in liquid ammonia) or strong acids at elevated temperatures, which can be incompatible with sensitive functional groups elsewhere in the molecule.[1][2]

Nosyl (Ns) Group

The nosyl group (o- or p-nitrobenzenesulfonyl) offers a valuable alternative to the tosyl group, particularly when mild cleavage is required. The electron-withdrawing nitro group on the aromatic ring renders the sulfur atom more electrophilic and susceptible to nucleophilic attack. Consequently, the nosyl group can be readily cleaved under mild conditions using thiols, such as thiophenol in the presence of a mild base like potassium carbonate.[3][4] This allows for orthogonal deprotection in the presence of acid- or base-labile protecting groups. However, the nosyl group is less stable towards nucleophiles and strong reducing agents compared to the tosyl group.

Dansyl (Ds) Group

The dansyl group is well-known in biochemistry for the derivatization of amines to render them fluorescent for analytical purposes, such as in HPLC or sequencing. While it forms a stable sulfonamide linkage, it is not typically employed as a protecting group in multi-step organic synthesis. The conditions required for its cleavage, usually strong acid hydrolysis at high temperatures, are generally destructive and not compatible with the preservation of a target molecule.[5] Therefore, its inclusion in this guide is primarily to highlight its common application and to caution against its use as a routine protecting group in synthesis.

2-(Trimethylsilyl)ethanesulfonyl (SES) Group

The SES group represents a significant advancement in sulfonyl protecting group strategy, combining the high stability of the tosyl group with the mild cleavage conditions reminiscent of silyl ethers. N-SES protected pyrrolidines are stable to a wide array of reagents. The key to its utility lies in its unique fluoride-mediated deprotection mechanism. Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), initiates an elimination reaction to release the free amine, ethylene, sulfur dioxide, and the corresponding fluoride salt of the silyl group.[6][7] This provides a highly specific and mild method for deprotection, making the SES group orthogonal to many other protecting groups. A notable study directly comparing SES and Tosyl groups in the synthesis of pyrrolidines demonstrated that deprotection of an N-Tosyl pyrroline led to aromatization to the pyrrole, whereas the corresponding N-SES pyrroline could be deprotected to the desired pyrrolidine under fluoride-mediated conditions.

Experimental Protocols

The following are representative, step-by-step methodologies for the introduction and cleavage of the discussed sulfonyl protecting groups on a pyrrolidine ring.

Workflow for Protection and Deprotection of Pyrrolidine

G Pyrrolidine Pyrrolidine Protected_Pyrrolidine N-Sulfonyl Pyrrolidine Pyrrolidine->Protected_Pyrrolidine Sulfonylation Sulfonyl_Chloride Sulfonyl Chloride (TsCl, NsCl, SES-Cl) Sulfonyl_Chloride->Protected_Pyrrolidine Base Base (Et3N, Pyridine) Base->Protected_Pyrrolidine Deprotected_Pyrrolidine Pyrrolidine Protected_Pyrrolidine->Deprotected_Pyrrolidine Cleavage Further_Reactions Further_Reactions Protected_Pyrrolidine->Further_Reactions Deprotection_Reagent Deprotection Reagent (e.g., Thiol/Base for Ns, TBAF for SES) Deprotection_Reagent->Deprotected_Pyrrolidine Protected_Pyrrolidine_Modified Protected_Pyrrolidine_Modified Further_Reactions->Protected_Pyrrolidine_Modified Modified Intermediate

Caption: General workflow for the protection and deprotection of the pyrrolidine ring.

Protocol 1: N-Tosylation of Pyrrolidine
  • Reaction Setup: To a solution of pyrrolidine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added triethylamine (1.5 eq).

  • Addition of Reagent: p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford N-tosylpyrrolidine.

Protocol 2: Cleavage of N-Tosylpyrrolidine (Reductive)
  • Reaction Setup: N-Tosylpyrrolidine (1.0 eq) is dissolved in anhydrous methanol (0.2 M).

  • Addition of Reagent: Magnesium turnings (10 eq) are added, and the suspension is sonicated at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in DCM and washed with aqueous ammonium chloride. The aqueous layer is basified and extracted with DCM.

  • Purification: The combined organic layers are dried and concentrated to yield pyrrolidine.[1]

Protocol 3: N-Nosylation of Pyrrolidine
  • Reaction Setup: To a solution of pyrrolidine (1.0 eq) and pyridine (1.5 eq) in DCM (0.5 M) at 0 °C.

  • Addition of Reagent: 2-Nitrobenzenesulfonyl chloride (1.1 eq) is added, and the mixture is stirred at room temperature for 4 hours.

  • Work-up and Purification: The work-up and purification are similar to the N-tosylation protocol.

Protocol 4: Cleavage of N-Nosylpyrrolidine
  • Reaction Setup: N-Nosylpyrrolidine (1.0 eq) is dissolved in acetonitrile (0.1 M).

  • Addition of Reagents: Potassium carbonate (3.0 eq) and thiophenol (2.0 eq) are added.

  • Reaction: The mixture is stirred at room temperature for 2 hours.

  • Work-up: The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield pyrrolidine.[3]

Protocol 5: N-SES Protection of Pyrrolidine
  • Reaction Setup: To a solution of pyrrolidine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.5 M) at 0 °C.

  • Addition of Reagent: 2-(Trimethylsilyl)ethanesulfonyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 6 hours.

  • Work-up and Purification: The work-up and purification are analogous to the N-tosylation protocol.

Protocol 6: Cleavage of N-SES-pyrrolidine
  • Reaction Setup: N-SES-pyrrolidine (1.0 eq) is dissolved in acetonitrile (0.1 M).

  • Addition of Reagent: Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq) is added.

  • Reaction: The solution is heated at 60 °C for 4 hours.

  • Work-up: The reaction mixture is cooled to room temperature and partitioned between diethyl ether and water. The organic layer is washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.[7]

Conclusion and Future Perspectives

The choice of a sulfonyl protecting group for the pyrrolidine nitrogen is a critical decision that can significantly impact the efficiency and success of a synthetic sequence. While the Tosyl group offers high stability, its removal requires harsh conditions that may not be suitable for complex molecules with sensitive functional groups. The Nosyl group provides a valuable alternative with its mild, nucleophilic cleavage, enabling greater orthogonality in synthetic design. The Dansyl group, while a stable sulfonamide, is primarily a tool for fluorescent labeling and is not recommended for general protection strategies.

The SES group emerges as a highly versatile and advantageous protecting group, combining the robustness of the tosyl group with a mild and highly selective fluoride-mediated deprotection. This makes it an excellent choice for complex, multi-step syntheses where functional group compatibility is paramount.

Future developments in this area may focus on the design of new sulfonyl protecting groups with even greater orthogonality and more environmentally benign cleavage conditions. The ideal protecting group strategy minimizes the number of synthetic steps and maximizes overall yield, and the continued evolution of protecting group chemistry will undoubtedly play a crucial role in advancing the field of organic synthesis.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-Specific N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302.
  • Gray, W. R. (1972). Dansyl chloride procedure. In Methods in Enzymology (Vol. 25, pp. 121–138). Academic Press.
  • Weinreb, S. M., Chase, C. E., Wipf, P., & Venkatraman, S. (1998). 2-(Trimethylsilyl)ethanesulfonyl Chloride (SES-Cl). Organic Syntheses, 75, 161.
  • Declerck, V., Martinez, J., & Lamaty, F. (2007). 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines. The Journal of Organic Chemistry, 72(4), 1518–1521.

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery The (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride scaffold represents a versatile and valuable starting point for medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Drug Discovery

The (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride scaffold represents a versatile and valuable starting point for medicinal chemistry campaigns. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in a multitude of biologically active molecules and approved drugs.[1] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets.[1] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer, antidiabetic, and anti-inflammatory agents.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical phase of in vitro assay validation for novel compounds derived from this promising scaffold. We will move beyond simple protocol recitation to explore the underlying principles and causal logic that inform robust assay design, ensuring the generation of reliable and reproducible data to drive successful drug discovery programs.

Part 1: Strategic Target Identification and Primary Assay Selection

The journey from a chemical starting point to a validated hit compound begins with identifying plausible biological targets. The structural features of the (R)-1-(Methylsulfonyl)pyrrolidin-3-amine core suggest potential interactions with several important enzyme classes. Based on existing literature for similar structures, we will focus our validation strategy on three major target families: Protein Kinases , Dipeptidyl Peptidase IV (DPP-4) , and Epigenetic Modifying Enzymes .

The initial phase of any screening campaign is the high-throughput screen (HTS), which requires assays that are robust, scalable, and cost-effective.[3] The choice of the primary assay technology is paramount and can significantly impact the quality of the initial "hit" list.

Workflow for In Vitro Hit Validation

Below is a generalized workflow illustrating the logical progression from a primary screen to a confirmed, well-characterized hit compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Mechanism of Action cluster_3 Outcome Primary_Screen Primary HTS Assay (e.g., Single-Dose Inhibition) Hit_Identification Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Confirmatory Assay (Different Technology) Dose_Response->Orthogonal_Assay Confirm Potency MOA_Studies Mechanism of Action Studies (e.g., Ki, Competition Assays) Orthogonal_Assay->MOA_Studies Validate Hit Selectivity_Profiling Selectivity Profiling (Against Related Targets) MOA_Studies->Selectivity_Profiling Validated_Hit Validated Hit for Lead Optimization Selectivity_Profiling->Validated_Hit G Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein (e.g., ERK) Kinase2->Substrate Phosphorylates Response Cellular Response (Proliferation) Substrate->Response Inhibitor Your Compound Inhibitor->Kinase2 Inhibits

Caption: Simplified kinase signaling cascade.

Target Class 2: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. [4]Inhibiting DPP-4 prolongs the action of GLP-1, making it an important therapeutic strategy for type 2 diabetes. [4][5]

Comparison of Primary DPP-4 Assay Technologies

Assays for DPP-4 inhibitors typically measure the cleavage of a synthetic substrate.

Assay TechnologyPrincipleProsCons
Colorimetric Assay The DPP-4 enzyme cleaves a synthetic substrate (e.g., Gly-Pro-pNA), releasing p-nitroaniline (pNA), which is a yellow chromophore detectable at ~405 nm.Simple, inexpensive, uses standard absorbance plate readers.Lower sensitivity compared to fluorescence, potential for compound interference with absorbance readings.
Fluorometric Assay The DPP-4 enzyme cleaves a fluorogenic substrate (e.g., Gly-Pro-AMC), releasing a highly fluorescent molecule (AMC). [6]Higher sensitivity, wider dynamic range, more suitable for HTS and low enzyme concentrations.More expensive substrates, potential for interference from fluorescent compounds.

Recommendation: A fluorometric assay is the preferred method for primary screening due to its superior sensitivity, which allows for the use of lower enzyme and substrate concentrations, thereby reducing costs and increasing the ability to detect less potent hits.

Part 2: Detailed Experimental Protocols and Self-Validation

A protocol is more than a list of steps; it is a self-validating system. The causality behind each experimental choice must be understood to ensure data integrity. The following protocols are designed with this principle in mind.

Protocol 1: Radiometric Kinase Assay for IC50 Determination

This protocol describes a robust method for confirming the potency of hit compounds against a target protein kinase.

A. Reagents and Materials

  • Target Kinase (e.g., recombinant human MEK1)

  • Kinase Substrate (e.g., inactive ERK2)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol)

  • Cold ATP (10 mM stock)

  • Test Compounds (dissolved in 100% DMSO)

  • Phosphocellulose Filter Plates (96-well)

  • Wash Buffer (e.g., 75 mM Phosphoric Acid)

  • Microplate Scintillation Counter

B. Step-by-Step Methodology

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at 1 mM.

    • Transfer 1 µL of each dilution into a 96-well reaction plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Rationale: Serial dilution allows for the determination of a dose-response curve and IC50 value. Using 100% DMSO for dilution minimizes solvent variability, but the final DMSO concentration in the assay must be kept low (≤1%) to avoid affecting enzyme activity. [7]

  • Enzyme/Substrate Preparation:

    • Prepare a 2X Enzyme/Substrate Mix in Kinase Assay Buffer. The final concentration of kinase and substrate should be optimized for linear reaction kinetics (typically in the low nM range for the enzyme).

    • Add 25 µL of this mix to each well of the reaction plate.

    • Incubate for 10 minutes at room temperature.

    • Rationale: Pre-incubating the enzyme with the inhibitor allows the binding to reach equilibrium before the reaction is initiated.

  • Reaction Initiation:

    • Prepare a 2X ATP Mix in Kinase Assay Buffer containing a mix of [γ-³³P]ATP and cold ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors. [8] * Add 25 µL of the 2X ATP Mix to each well to start the reaction (final volume 50 µL).

    • Incubate for 30-60 minutes at 30°C. The incubation time must be within the linear range of the reaction.

    • Rationale: Using ATP at its Km provides a balanced condition to identify inhibitors of varying potencies without being swamped by high substrate concentrations. [8]

  • Reaction Termination and Signal Detection:

    • Stop the reaction by adding 50 µL of 75 mM phosphoric acid.

    • Transfer the entire volume to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP will flow through.

    • Wash the plate 4 times with 200 µL of 75 mM phosphoric acid.

    • Dry the plate, add 50 µL of scintillant to each well, and count the radioactivity using a microplate scintillation counter.

    • Rationale: Phosphocellulose specifically binds phosphorylated peptides/proteins, allowing for efficient separation of the signal (incorporated ³³P) from the background (unincorporated ³³P).

C. Data Analysis

  • Convert raw counts per minute (CPM) to Percent Inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

  • Plot Percent Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Fluorometric DPP-4 Inhibition Assay

This protocol is suitable for primary HTS and dose-response follow-up.

A. Reagents and Materials

  • Recombinant Human DPP-4

  • Assay Buffer (e.g., 100 mM Tris pH 7.4, 100 mM NaCl, 1 mM EDTA)

  • DPP-4 Substrate: Gly-Pro-AMC (10 mM stock in DMSO)

  • Test Compounds (in 100% DMSO)

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • Black, opaque 384-well microplates

  • Fluorescence Plate Reader (Excitation: ~360 nm, Emission: ~460 nm)

B. Step-by-Step Methodology

  • Assay Preparation:

    • Add 20 µL of Assay Buffer to all wells.

    • Add 1 µL of test compound dilutions (or DMSO/Sitagliptin for controls) to the appropriate wells.

    • Rationale: Using black, opaque plates minimizes well-to-well crosstalk and background fluorescence.

  • Enzyme Addition:

    • Prepare a 2X DPP-4 enzyme solution in Assay Buffer.

    • Add 10 µL of the 2X enzyme solution to each well (except "no enzyme" controls, which receive 10 µL of buffer).

    • Incubate for 15 minutes at 37°C.

    • Rationale: Pre-incubation at the reaction temperature allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Monitoring:

    • Prepare a 3X substrate solution (Gly-Pro-AMC) in Assay Buffer. The final concentration should be at or near the substrate's Km.

    • Add 10 µL of the 3X substrate solution to all wells to start the reaction.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Monitor the increase in fluorescence kinetically for 15-30 minutes, taking readings every 60 seconds.

    • Rationale: A kinetic read provides the initial reaction velocity (V₀), which is more accurate than a single endpoint read and less susceptible to artifacts that develop over longer incubation times.

C. Data Analysis

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

  • Determine Percent Inhibition using the rates (V₀): % Inhibition = 100 * (1 - (Rate_Compound - Rate_NoEnzyme) / (Rate_DMSO - Rate_NoEnzyme))

  • Calculate IC50 values as described in the previous protocol.

Part 3: Assay Validation and Data Interpretation

Before screening a compound library, the assay itself must be validated to ensure it is fit for purpose. Key statistical parameters are used to assess the quality and reliability of an HTS assay. [3]

Key Validation Parameters
ParameterFormulaAcceptance CriteriaRationale
Z-Factor (Z') 1 - (3*(SD_max + SD_min)) /Mean_max - Mean_min
Signal-to-Background (S/B) Mean_max / Mean_minS/B > 5Indicates the dynamic range of the assay. A higher ratio provides a larger window to detect inhibition.
Coefficient of Variation (%CV) (SD / Mean) * 100%CV < 15%Measures the variability or precision of the assay signals. Low variability is crucial for reproducible results.

(Note: 'max' refers to the high signal (e.g., DMSO control), and 'min' refers to the low signal (e.g., positive control inhibitor))

Example Data Interpretation

The table below shows hypothetical IC50 data for compounds derived from the parent scaffold, tested against a target kinase.

Compound IDScaffold ModificationTarget Kinase IC50 (nM)Orthogonal Assay IC50 (nM)
Parent Scaffold-> 10,000> 10,000
DERIV-001 Addition of phenyl group5,2004,800
DERIV-002 Addition of chlorophenyl850910
DERIV-003 Addition of trifluoromethylphenyl75 82
DERIV-004 Isomer of DERIV-0031,2001,150

Interpretation:

  • The parent scaffold is inactive, confirming that the observed activity is due to the chemical modifications.

  • There is a clear structure-activity relationship (SAR), with the trifluoromethylphenyl group (DERIV-003) providing the most significant potency boost.

  • The close agreement between the primary and orthogonal assay results for DERIV-003 provides high confidence that this compound is a genuine inhibitor of the target kinase and not an assay artifact. This hit is now validated and ready for mechanism-of-action and selectivity studies.

Conclusion

The validation of in vitro assays is a cornerstone of successful early-stage drug discovery. For compounds derived from the versatile (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride scaffold, a strategic and logical approach to assay selection and validation is critical. By understanding the principles behind different assay technologies, implementing robust, self-validating protocols, and rigorously assessing assay performance, researchers can confidently identify and advance high-quality hit compounds. This guide provides a framework for making informed decisions, ensuring that the generated data is accurate, reproducible, and ultimately, translatable into meaningful therapeutic candidates.

References

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Comparative

A Researcher's Guide to Navigating the Selectivity Landscape of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

In the landscape of therapeutic development for type 2 diabetes, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have carved a significant niche. These agents function by preventing the degradation of incretin hormones, such a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic development for type 2 diabetes, Dipeptidyl Peptidase-4 (DPP-4) inhibitors have carved a significant niche. These agents function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis.[1][2][3] The chemical scaffold, (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, represents a key building block in the synthesis of some of these inhibitors. While the efficacy of DPP-4 inhibitors is well-established, a critical aspect of their preclinical and clinical evaluation lies in understanding their cross-reactivity profile. This guide provides an in-depth comparison of methodologies to assess the selectivity of DPP-4 inhibitors, offering experimental insights and data-driven perspectives for researchers in drug development.

The Imperative of Selectivity Profiling for DPP-4 Inhibitors

The human proteome is a complex network of structurally and functionally related proteins. Consequently, small molecule inhibitors designed to interact with a specific target may inadvertently bind to other, unintended proteins, leading to off-target effects and potential adverse drug reactions. For DPP-4 inhibitors, selectivity is paramount, particularly against the closely related proteases DPP-8 and DPP-9. Inhibition of these latter two enzymes has been associated with severe toxicities in preclinical models.[4][5] Therefore, rigorous cross-reactivity studies are not merely a regulatory requirement but a fundamental step in ensuring the safety and therapeutic index of a novel DPP-4 inhibitor.

Comparative Analysis of Leading DPP-4 Inhibitors

To contextualize the importance of selectivity, it is instructive to compare the profiles of established DPP-4 inhibitors. While all effectively inhibit DPP-4, their off-target profiles can differ, contributing to variations in their clinical application and side-effect profiles.

InhibitorPrimary TargetKnown Off-Targets/Cross-ReactivitiesAssociated Adverse Effects
Sitagliptin DPP-4Generally considered highly selective.Headache, nausea, arthralgia, rare instances of acute pancreatitis.[6]
Vildagliptin DPP-4Modest inhibitory activity against DPP-8 and DPP-9 at high concentrations.[5]Low risk of hypoglycemia, weight neutral.[1][3]
Saxagliptin DPP-4Inhibitory activity against DPP-8 and DPP-9.[7]Increased risk of heart failure hospitalization in some patients, joint pain.[8][9]

Experimental Strategies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of an inhibitor's selectivity. Combining in vitro biochemical assays with cell-based and proteome-wide techniques provides a holistic view of a compound's interaction profile.

Broad-Panel Kinase Profiling

While DPP-4 is a serine protease, the promiscuity of small molecules necessitates screening against other major enzyme families, such as kinases. Dysregulation of kinase activity is implicated in numerous diseases, and off-target kinase inhibition can lead to unforeseen toxicities.

Experimental Rationale: Kinase profiling services offer a rapid and cost-effective method to screen a test compound against a large panel of kinases.[10][11][12][13] This initial screen helps to identify any potential "red flags" early in the drug discovery process.

Workflow for Kinase Profiling

Caption: A streamlined workflow for identifying off-target kinase interactions.

Step-by-Step Protocol for a Typical Kinase Profiling Assay:

  • Compound Preparation: The test inhibitor is serially diluted to a range of concentrations.

  • Assay Plate Preparation: Kinases from a pre-selected panel are dispensed into microtiter plates.

  • Incubation: The test compound is added to the kinase-containing wells and incubated to allow for binding.

  • Activity Measurement: A substrate and ATP (often radiolabeled) are added to initiate the kinase reaction. The amount of phosphorylated substrate is then quantified.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control, and IC50 values are determined for any significant hits.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a more physiologically relevant cellular environment.[14][15][16][17][18] The principle underlying CETSA® is that the binding of a ligand to its target protein increases the thermal stability of the protein.

Experimental Rationale: By assessing changes in protein stability upon inhibitor treatment, CETSA® can confirm direct binding to the intended target (DPP-4) and identify off-target interactions within the intact cell. This method does not require modification of the compound, preserving its native binding characteristics.[19]

CETSA® Experimental Workflow

Caption: A simplified workflow for identifying protein targets using affinity-based chemoproteomics.

Step-by-Step Protocol for Affinity-Based Chemoproteomics:

  • Probe Synthesis: The inhibitor is chemically modified to include a linker and an affinity tag (e.g., biotin) or is immobilized on a solid support like agarose beads.

  • Protein Extraction: A protein lysate is prepared from the cells or tissue of interest.

  • Affinity Capture: The immobilized inhibitor is incubated with the protein lysate to allow for the binding of target proteins.

  • Washing: Non-specifically bound proteins are removed through a series of wash steps.

  • Elution: The specifically bound proteins are eluted from the solid support.

  • Mass Spectrometry Analysis: The eluted proteins are identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

Conclusion

The development of safe and effective DPP-4 inhibitors hinges on a deep understanding of their selectivity profile. A comprehensive cross-reactivity assessment, employing a combination of broad-panel kinase screening, cellular thermal shift assays, and unbiased chemoproteomics, is indispensable. This multi-faceted approach provides the necessary data to de-risk drug candidates, elucidate their mechanism of action, and ultimately, enhance their clinical success. By embracing these advanced methodologies, researchers can navigate the complexities of the cellular interactome and develop next-generation therapeutics with improved safety and efficacy.

References

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  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 1-14. Retrieved from [Link]

  • CROSS REACTIVITY SUMMARY. Abbott. Retrieved from [Link]

  • Kinase Drug Discovery Services. Reaction Biology. Retrieved from [Link]

  • Zhao, Q., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 10(35), e2305389. Retrieved from [Link]

  • Li, Y., et al. (2020). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. Journal of Pharmaceutical Analysis, 10(2), 164-171. Retrieved from [Link]

  • Saxagliptin (Onglyza): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, June 12). Retrieved from [Link]

  • Target Engagement Assays in Early Drug Discovery. (2021). ACS Pharmacology & Translational Science, 4(3), 1164-1181. Retrieved from [Link]

  • Oregon Health & Science University Department of Pathology Center for Health and Healing Lab Interpretive Summary of Cross-Reactivity of Substances. Retrieved from [Link]

  • Inhibitor Selectivity in clinical application of DPP-4 inhibition. (2011). Expert Opinion on Drug Metabolism & Toxicology, 7(12), 1485-1495. Retrieved from [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • DPP-IV Inhibitors | Johns Hopkins Diabetes Guide. (2018, December 3). Retrieved from [Link]

  • He, Y. L. (2012). Profile of vildagliptin in type 2 diabetes: efficacy, safety, and patient acceptability. Patient Preference and Adherence, 6, 239–245. Retrieved from [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. (2020). ACS Chemical Biology, 15(3), 566-578. Retrieved from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2021). Mini Reviews in Medicinal Chemistry, 21(15), 2058-2076. Retrieved from [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Expert Opinion on Drug Discovery, 16(11), 1277-1285. Retrieved from [Link]

  • He, Y. L. (2012). Profile of vildagliptin in type 2 diabetes: efficacy, safety, and patient acceptability. Patient Preference and Adherence, 6, 239–245. Retrieved from [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]

  • A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. (2018). Journal of Applied Laboratory Medicine, 3(3), 469-479. Retrieved from [Link]

  • Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Sapient Bio. Retrieved from [Link]

  • Suspected adverse drug reactions of the type 2 antidiabetic drug class dipeptidyl‐peptidase IV inhibitors (DPP4i): Can polypharmacology help explain?. (2022). British Journal of Clinical Pharmacology, 88(11), 4930-4940. Retrieved from [Link]

  • Saxagliptin overview: special focus on safety and adverse effects. (2013). Expert Opinion on Drug Safety, 12(1), 111-121. Retrieved from [Link]

  • Suspected Adverse Drug Reactions of the Type 2 Antidiabetic Drug Class Dipeptidyl-Peptidase IV inhibitors (DPP4i): Can polypharmacology help explain?. (2022). medRxiv. Retrieved from [Link]

  • Saxagliptin (oral route) - Side effects & dosage. Mayo Clinic. Retrieved from [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (2025). ACS Fall 2025. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol, 12(11), e4432. Retrieved from [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2020). Clinical Chemistry, 66(12), 1586-1596. Retrieved from [Link]

  • Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. (2011). Expert Opinion on Drug Metabolism & Toxicology, 7(12), 1485-1495. Retrieved from [Link]

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  • The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. (2016). International Journal of Molecular Sciences, 17(9), 1438. Retrieved from [Link]

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  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. (2017). Journal of Medicinal Chemistry, 60(19), 8147-8160. Retrieved from [Link]

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  • VILDAGLIPTIN: A COMPREHENSIVE REVIEW ON ITS PHARMACOLOGICAL, PHARMACEUTICAL AND ANALYTICAL PROFILE. (2023). International Journal of Creative Research Thoughts, 11(8). Retrieved from [Link]

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Validation

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Benchmarking (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral amines have emerged as indispensable...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral amines have emerged as indispensable tools in this pursuit, acting as highly effective catalysts and building blocks in a vast array of asymmetric transformations.[1] This guide provides an in-depth technical comparison of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride against other prominent chiral amines, offering researchers, scientists, and drug development professionals a comprehensive resource for catalyst selection and experimental design.

The Central Role of Chiral Amines in Asymmetric Synthesis

Chiral amines are organic molecules that possess a stereogenic center, rendering them non-superimposable on their mirror images. This inherent chirality allows them to influence the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.[2] They can function in several capacities:

  • Organocatalysts: Chiral amines can directly catalyze reactions, often through the formation of transient chiral intermediates such as enamines or iminium ions. This mode of catalysis is particularly prevalent in reactions like aldol additions, Michael additions, and Mannich reactions.[3]

  • Chiral Auxiliaries: Temporarily incorporated into a substrate, chiral amines can direct the stereochemical course of a reaction before being cleaved and recycled.

  • Ligands for Metal Catalysts: Chiral amines can coordinate to metal centers, creating a chiral environment that influences the stereoselectivity of metal-catalyzed processes.

  • Resolving Agents: They can be used to separate racemic mixtures by forming diastereomeric salts that can be separated based on their different physical properties.

The pyrrolidine scaffold, in particular, has proven to be a privileged structure in the design of chiral organocatalysts.[4] Pioneers in the field, such as Benjamin List and David MacMillan, who were awarded the 2021 Nobel Prize in Chemistry for their work on asymmetric organocatalysis, have demonstrated the remarkable efficacy of proline and its derivatives in a multitude of asymmetric transformations.[5]

Profiling (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a chiral amine characterized by a pyrrolidine ring with a methylsulfonyl group attached to the nitrogen atom and an amine group at the 3-position. The hydrochloride salt form enhances its stability and handling properties.

The presence of the electron-withdrawing methylsulfonyl group is a key structural feature. This group can significantly influence the electronic properties of the pyrrolidine nitrogen, potentially modulating its basicity and nucleophilicity. This, in turn, can affect its catalytic activity and the stability of any intermediates formed during a catalytic cycle. While extensively utilized as a valuable chiral building block in the synthesis of complex pharmaceutical agents, its direct application as a catalyst in asymmetric reactions is not widely documented in publicly available literature.[6]

Benchmarking Performance: The Asymmetric Aldol Reaction

To objectively compare the potential performance of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, we will use the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde as a benchmark. This reaction is a classic test for the efficacy of chiral amine organocatalysts.

The Benchmark Reaction: A Test of Stereocontrol

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound.[7] When catalyzed by a chiral amine, the reaction can proceed with high diastereo- and enantioselectivity. The generally accepted mechanism involves the formation of a chiral enamine intermediate from the ketone and the catalyst, which then attacks the aldehyde. The stereochemical outcome is determined by the facial selectivity of this attack, which is dictated by the structure of the chiral catalyst.

dot

Caption: Workflow for the benchmark asymmetric aldol reaction.

Comparative Performance Data

The following table summarizes the performance of well-established chiral pyrrolidine-based catalysts in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde. Due to the lack of published data on the catalytic use of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride in this specific reaction, its performance is yet to be determined experimentally.

CatalystSolventTemp. (°C)Time (h)Yield (%)dr (anti/syn)ee (%) (anti)Reference
(R)-1-(Methylsulfonyl)pyrrolidin-3-amine HCl TBDTBDTBDTBDTBDTBDN/A
(S)-Proline DMSORT969995:596[List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396]
(S)-Diphenylprolinol silyl ether (Jørgensen-Hayashi catalyst) Toluene0299>99:1>99[Hayashi, Y. et al. Angew. Chem. Int. Ed.2005 , 44, 4212-4215]

TBD: To Be Determined

Analysis of Expected Performance and Structural Considerations

Based on its structure, we can hypothesize the potential catalytic behavior of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride:

  • The Role of the Sulfonyl Group: The electron-withdrawing nature of the methylsulfonyl group is expected to decrease the basicity of the pyrrolidine nitrogen.[8] This could have a dual effect. A lower basicity might slow down the initial enamine formation. However, it could also increase the stability of the catalyst and prevent side reactions. The sulfonyl group's steric bulk will also play a role in the facial selectivity of the enamine's attack on the aldehyde, influencing the stereochemical outcome.

  • The 3-Amino Group: The primary amine at the 3-position could potentially participate in hydrogen bonding with the aldehyde, further organizing the transition state and enhancing stereoselectivity. This bifunctional activation is a known strategy to improve catalyst performance.

To truly benchmark its performance, experimental validation is essential. A standardized protocol, as detailed below, should be followed.

Experimental Protocols for Benchmark Reactions

General Procedure for the Asymmetric Aldol Reaction

The following is a representative protocol for the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde, which can be adapted to test different chiral amine catalysts.

Materials:

  • Chiral amine catalyst (e.g., (S)-Proline, (S)-Diphenylprolinol silyl ether, or the test compound (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride)

  • Cyclohexanone

  • p-Nitrobenzaldehyde

  • Anhydrous solvent (e.g., DMSO, Toluene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Reagents for workup and purification (e.g., saturated aqueous NH₄Cl, ethyl acetate, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

  • To a stirred solution of p-nitrobenzaldehyde (1.0 mmol) in the chosen anhydrous solvent (2.0 mL) at the specified temperature, add cyclohexanone (5.0 mmol).

  • Add the chiral amine catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at the specified temperature for the designated time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (dr) by ¹H NMR spectroscopy, and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

dot

Aldol_Reaction_Protocol start Start reactants Combine p-nitrobenzaldehyde, cyclohexanone, and solvent start->reactants catalyst_add Add chiral amine catalyst reactants->catalyst_add reaction Stir at specified temperature and time catalyst_add->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete quench Quench with aq. NH4Cl tlc->quench Complete extract Extract with ethyl acetate quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify analyze Analyze yield, dr, and ee purify->analyze end End analyze->end

Caption: Step-by-step protocol for the asymmetric aldol reaction.

Expanding the Benchmark: The Asymmetric Michael Addition

To provide a more comprehensive comparison, the asymmetric Michael addition of an aldehyde to a nitroalkene serves as another excellent benchmark reaction. This reaction is a powerful tool for the enantioselective formation of carbon-carbon bonds.[9]

Comparative Performance in the Michael Addition

The following table presents data for established catalysts in the Michael addition of propanal to trans-β-nitrostyrene.

CatalystAdditiveSolventTemp. (°C)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)Reference
(R)-1-(Methylsulfonyl)pyrrolidin-3-amine HCl TBDTBDTBDTBDTBDTBDTBDN/A
(S)-Proline NoneCHCl₃RT487695:520[List, B. et al. J. Am. Chem. Soc.2002 , 124, 827-833]
(S)-Diphenylprolinol silyl ether (Jørgensen-Hayashi catalyst) NoneToluene4729593:799[Hayashi, Y. et al. Angew. Chem. Int. Ed.2006 , 45, 6853-6856]
(S)-2-(Trifluoromethyl)pyrrolidine (MacMillan Catalyst) TFAEt₂O-20248190:1095[MacMillan, D. W. C. et al. J. Am. Chem. Soc.2001 , 123, 4370-4371]

TBD: To Be Determined

Conclusion and Future Outlook

While (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is a well-established and valuable chiral building block in medicinal chemistry, its potential as an organocatalyst in asymmetric synthesis remains an open area for investigation. The structural features of this amine, particularly the presence of the methylsulfonyl group, suggest that it could exhibit unique catalytic properties.

To rigorously benchmark its performance, it is imperative to conduct experimental studies using standardized reactions such as the asymmetric aldol and Michael additions. The data presented for established catalysts like (S)-proline and the Jørgensen-Hayashi and MacMillan catalysts provide a clear and high bar for comparison.

Future research should focus on synthesizing and testing (R)-1-(Methylsulfonyl)pyrrolidin-3-amine and its derivatives in a range of organocatalytic transformations. Such studies will not only elucidate the catalytic potential of this specific amine but also contribute to a deeper understanding of how electronic and steric modifications on the pyrrolidine scaffold can be fine-tuned to design the next generation of highly efficient and selective organocatalysts.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. [Link]

  • Northrup, A. B., & MacMillan, D. W. C. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13383-13489. [Link]

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. [Link]

  • Pellissier, H. (2011). Asymmetric organocatalysis. Tetrahedron, 67(21), 3769-3802. [Link]

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  • The Nobel Prize in Chemistry 2021. NobelPrize.org. [Link]

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]

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  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical reviews, 107(12), 5471-5569. [Link]

  • Notz, W., Tanaka, F., & Barbas, C. F. (2004). Enamine-based organocatalysis with proline and its applications. Accounts of chemical research, 37(8), 580-591. [Link]

  • Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The diarylprolinol silyl ether system: a general organocatalyst. Accounts of chemical research, 45(2), 248-264. [Link]

  • Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry, 18(24), 2993-3043. [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New strategies for organic catalysis: the first enantioselective organocatalytic Friedel–Crafts alkylation. Journal of the American Chemical Society, 122(17), 4243-4244. [Link]

  • Enders, D., Grondal, C., & Hüttl, M. R. (2007). Asymmetric organocatalytic domino reactions. Angewandte Chemie International Edition, 46(10), 1570-1581. [Link]

  • Lall, M. S., Hoge, G., Tran, T. P., Kissel, W., Murphy, S. T., Taylor, C., ... & Showalter, H. D. H. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl) propanenitrile. The Journal of organic chemistry, 77(10), 4732-4739. [Link]

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Comparative

A Comparative Guide to LC-MS/MS Quantification of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride in Biological Matrices

This guide provides an in-depth technical comparison of methodologies for the quantitative analysis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, a small, polar amine compound, in biological matrices using L...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for the quantitative analysis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, a small, polar amine compound, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind crucial experimental choices, from sample preparation to chromatographic separation and mass spectrometric detection, supported by comparative data and established scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, accurate, and reliable bioanalytical method.

Introduction: The Analytical Challenge

(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride is characterized by its high polarity, low molecular weight, and basic amine functionality. These properties present a significant challenge for conventional reversed-phase liquid chromatography (RPLC) methods, where such compounds often exhibit poor retention and chromatographic peak shape. Furthermore, achieving clean extracts from complex biological matrices like plasma or urine is critical to mitigate ion suppression and ensure accurate quantification by mass spectrometry.[1][2]

This guide will compare three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and detail the development of an optimized LC-MS/MS method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), a superior alternative for polar analytes.[3][4][5]

Comparative Analysis of Sample Preparation Techniques

The primary goal of sample preparation is to isolate the analyte from matrix components that can interfere with analysis, such as proteins and phospholipids.[6][7] The choice of technique represents a trade-off between speed, cost, and the cleanliness of the final extract.

Protein Precipitation (PPT)

PPT is a rapid and straightforward technique involving the addition of an organic solvent, typically acetonitrile (ACN) or methanol (MeOH), to a plasma sample to denature and precipitate proteins.[7][8]

  • Mechanism: The organic solvent disrupts the hydration layer around proteins, leading to their aggregation and precipitation.[8]

  • Advantages: High throughput, low cost, and simplicity make it suitable for early-stage discovery studies.[8][9]

  • Disadvantages: It is a non-selective method, often resulting in "dirty" extracts containing significant amounts of endogenous components like phospholipids, which are a primary cause of matrix effects in LC-MS/MS.[6]

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[10] For a basic compound like our target analyte, pH modification is key.

  • Mechanism: By adjusting the pH of the aqueous sample to be basic (e.g., pH > 9), the amine group is deprotonated, rendering the molecule neutral and more soluble in an organic extraction solvent (e.g., methyl tert-butyl ether [MTBE] or ethyl acetate).[10] After extraction, the analyte can be back-extracted into an acidic aqueous phase for LC-MS/MS analysis if necessary.[11]

  • Advantages: Can provide cleaner extracts than PPT by removing non-ionizable, polar interferences. The process is relatively inexpensive.

  • Disadvantages: Can be labor-intensive, may require optimization of solvent and pH, and is not easily automated for high-throughput applications. Emulsion formation can also be a significant issue.

Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent packed into a cartridge to retain the analyte, while unwanted matrix components are washed away.[12] For polar amines, cation-exchange SPE is a highly effective strategy.

  • Mechanism (Mixed-Mode Cation Exchange): A mixed-mode sorbent combines reversed-phase and strong cation-exchange functionalities.

    • Condition & Equilibrate: The sorbent is prepared with methanol and then an acidic buffer (e.g., formic acid in water).

    • Load: The pre-treated sample (acidified) is loaded. The positively charged amine group of the analyte binds to the negatively charged cation-exchange sorbent.

    • Wash: A series of washes with an acidic buffer and an organic solvent (e.g., methanol) removes neutral and basic interferences that are not strongly retained.

    • Elute: A basic elution solvent (e.g., 5% ammonium hydroxide in methanol) neutralizes the analyte's charge, disrupting its interaction with the sorbent and allowing it to be eluted, resulting in a clean, concentrated extract.

  • Advantages: Provides the cleanest extracts, significantly reducing matrix effects and improving assay sensitivity and robustness.[13] The method is highly selective and can be automated.

  • Disadvantages: Higher cost per sample and more complex method development compared to PPT and LLE.

Performance Comparison

The following table summarizes the expected performance of each technique for the analysis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride from human plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 90 - 10575 - 9095 - 105
Matrix Effect (%) 30 - 5015 - 30< 10
Process Efficiency (%) 45 - 7555 - 7585 - 95
Cleanliness LowMediumHigh
Throughput HighLow-MediumMedium-High (with automation)
Cost per Sample LowLow-MediumHigh
  • Recovery: The percentage of analyte recovered from the sample.

  • Matrix Effect: The suppression or enhancement of analyte ionization due to co-eluting matrix components.[6] Calculated as: (Peak Area in post-extraction spiked sample / Peak Area in neat solution) * 100%.

  • Process Efficiency: A combined measure of recovery and matrix effect. Calculated as: (Peak Area in pre-extraction spiked sample / Peak Area in neat solution) * 100%.

Based on this comparison, Mixed-Mode Cation-Exchange SPE is the recommended approach for a robust, validated bioanalytical method due to its superior ability to minimize matrix effects, ensuring the highest data quality.

LC-MS/MS Method Development

Chromatographic Separation: HILIC as the Method of Choice

As previously mentioned, the high polarity of the analyte makes it unsuitable for RPLC. Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution.[4][5][14]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][15] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the concentration of the aqueous component.[15]

  • Advantages over RPLC with Ion-Pairing: While ion-pairing agents can be used in RPLC to retain polar amines, they are often non-volatile and can cause significant ion suppression and contamination of the mass spectrometer source.[16][17] HILIC avoids this issue entirely, making it highly compatible with MS detection.[5]

HILIC_vs_RPLC cluster_Analyte Analyte Properties cluster_RPLC Reversed-Phase LC (RPLC) cluster_HILIC Hydrophilic Interaction LC (HILIC) Analyte (R)-1-(Methylsulfonyl)pyrrolidin-3-amine (Highly Polar, Basic) RPLC Non-polar Stationary Phase (e.g., C18) Analyte->RPLC HILIC Polar Stationary Phase (e.g., Silica, Amide) Analyte->HILIC RPLC_Result Poor Retention (Elutes at Void Volume) RPLC->RPLC_Result High % Aqueous Mobile Phase HILIC_Result Good Retention & Separation HILIC->HILIC_Result High % Organic Mobile Phase

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[18]

  • Ionization: Electrospray Ionization (ESI) in positive mode is used, as the basic amine group is readily protonated to form [M+H]⁺ ions.[1]

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard (e.g., with ²H or ¹³C labels) is crucial.[19][20] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same extraction variability and matrix effects, thereby providing the most accurate correction and improving precision.[19][20][21]

  • MRM Transitions: The protonated molecule [M+H]⁺ (precursor ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). At least two transitions are typically monitored for confident identification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 165.186.1 (Quantifier)15
68.1 (Qualifier)25
SIL-IS (e.g., d4) 169.190.115

(Note: These m/z values are hypothetical and would need to be determined experimentally via infusion and compound tuning.)

Experimental Protocols

Sample Preparation: Mixed-Mode SPE Protocol

SPE_Workflow Start Start: Plasma Sample + IS Pretreat Pre-treat: Dilute with 4% H3PO4 Start->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition Cartridge: 1 mL Methanol Equilibrate 2. Equilibrate Cartridge: 1 mL 0.1% Formic Acid Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1: 1 mL 0.1% Formic Acid Load->Wash1 Wash2 5. Wash 2: 1 mL Methanol Wash1->Wash2 Elute 6. Elute: 1 mL 5% NH4OH in ACN/MeOH Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Inject into LC-MS/MS Reconstitute->End

  • Spike: Aliquot 100 µL of plasma sample into a 2 mL tube. Add 10 µL of the internal standard working solution.

  • Pre-treat: Add 400 µL of 4% phosphoric acid in water, vortex to mix.

  • Condition: Condition a mixed-mode cation-exchange SPE plate/cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Load: Load the pre-treated sample onto the cartridge.

  • Wash 1: Wash with 1 mL of 0.1% formic acid in water.

  • Wash 2: Wash with 1 mL of methanol.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in 50:50 acetonitrile/methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 ACN/water with 0.1% formic acid).

Final LC-MS/MS Method
ParameterConditionRationale
LC Column HILIC Amide, 2.1 x 100 mm, 1.7 µmProvides excellent retention and peak shape for polar amines.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides necessary ions for ESI and maintains acidic pH for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe primary organic component for HILIC retention.
Gradient 95% B -> 50% B over 3 minStarts with high organic content for retention and ramps up aqueous content for elution.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp 40°CImproves peak shape and reduces viscosity.
Ionization Mode ESI PositiveOptimal for protonating the basic amine group.
Scan Type MRMEnsures high selectivity and sensitivity for quantification.[22]

Method Validation According to Regulatory Guidelines

A developed bioanalytical method must be rigorously validated to ensure its reliability. Validation should be performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[23][24]

The core parameters to be assessed include:[24][25]

  • Selectivity and Specificity: The method's ability to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other interferences. Assessed by analyzing at least six different blank matrix sources.[24]

  • Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at multiple concentration levels (low, mid, high) in replicate (n=5) over several days. Acceptance criteria are typically ±15% deviation from nominal for accuracy (±20% at LLOQ) and ≤15% for precision (≤20% at LLOQ).

  • Calibration Curve: A series of calibration standards are prepared to cover the expected concentration range. The curve should demonstrate a consistent response with a correlation coefficient (r²) of ≥0.99.[18]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response in pre-spiked samples to that of post-spiked samples.

  • Matrix Effect: Assessed to ensure that the matrix does not interfere with the ionization of the analyte.

  • Stability: Analyte stability must be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage in the biological matrix.

Conclusion

The successful quantification of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride in biological matrices hinges on overcoming the challenges posed by its high polarity. While simple sample preparation methods like protein precipitation offer speed, they often fail to provide the necessary cleanliness for a robust assay, leading to significant matrix effects. A well-developed Mixed-Mode Cation-Exchange Solid-Phase Extraction protocol provides a superior solution, yielding clean extracts and high recovery.

Pairing this optimized sample preparation with a Hydrophilic Interaction Liquid Chromatography (HILIC) method avoids the poor retention seen in RPLC and circumvents the MS-incompatibility of ion-pairing agents. This combined approach, using a stable isotope-labeled internal standard and detection by tandem mass spectrometry, creates a self-validating system that is selective, sensitive, and reproducible. Adherence to rigorous validation guidelines ensures the final method is fit-for-purpose and generates reliable data for drug development and clinical studies.

References

  • Bagul, V. A., Ambadekar, S. R., Tiwari, A. R., & Tamhanekar, J. P. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. International Journal of Pharmaceutical and Life Sciences, 18(2). Available at: [Link]

  • Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie - Chemical Monthly, 148(9), 1685–1696. Available at: [Link]

  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]

  • Scarpellini, M., et al. (2024). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods, 13(18), 2789. Available at: [Link]

  • Al-Tannak, N. F., et al. (2024). Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves. Molecules, 29(3), 606. Available at: [Link]

  • Kim, M., et al. (2024). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. Foods, 13(13), 2097. Available at: [Link]

  • Tecan. (n.d.). Boost your productivity in small molecule LC-MSMS with better sample prep. Available at: [Link]

  • ResearchGate. (2015). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Available at: [Link]

  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. Available at: [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Available at: [Link]

  • Agilent. (2012). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]

  • LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Available at: [Link]

  • Wang, Y., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Molecules, 28(1), 163. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]

  • Gray, N., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1395-1404. Available at: [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Available at: [Link]

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Validation

A Senior Scientist's Guide to Interpreting the Certificate of Analysis for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

For researchers, scientists, and drug development professionals, the procurement of high-quality chemical reagents is the foundation upon which reproducible and reliable experimental data are built. The Certificate of An...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the procurement of high-quality chemical reagents is the foundation upon which reproducible and reliable experimental data are built. The Certificate of Analysis (CoA) is the primary document that attests to the quality of a specific batch of a chemical. However, a CoA is more than a mere checklist of specifications; it is a detailed report card that, when interpreted correctly, provides deep insights into the identity, purity, and potential liabilities of a compound. This is particularly critical for chiral molecules like (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, a key building block in medicinal chemistry, where stereochemical integrity is paramount.

This guide provides an in-depth, experience-driven approach to interpreting the CoA for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride. We will dissect a representative CoA, explain the causality behind the analytical choices, and compare the expected performance of the high-purity (R)-enantiomer with its common alternatives: the (S)-enantiomer and the racemic mixture.

The Anatomy of a Certificate of Analysis: A Deep Dive

A CoA for a high-purity chemical is a declaration of its quality, backed by empirical data. It is a self-validating document that should instill confidence in the end-user. Below is a representative CoA for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, which we will use as a basis for our discussion.

Table 1: Representative Certificate of Analysis for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

TestSpecificationResultMethod
Identification
¹H NMRConforms to structureConformsIn-house
Mass Spectrum (ESI+)Conforms to structureConformsIn-house
Appearance White to off-white solidWhite solidVisual
Purity
Assay (by Titration)≥ 98.0%99.5%Acid-Base Titration
Purity (by HPLC)≥ 98.0%99.8%HPLC-CAD
Chiral Purity
Enantiomeric Excess (e.e.)≥ 99.0%99.8%Chiral HPLC
Physical Properties
Melting PointReport188-192 °CUSP <741>
Residual Solvents
Per ICH Q3C< 0.1%GC-HS
Water Content
≤ 1.0%0.2%Karl Fischer (USP <921>)
Inorganic Impurities
Residue on Ignition≤ 0.1%0.05%USP <281>

Interpreting the Key Sections of the CoA

Identification: Confirming the Molecular Identity

The first and most fundamental question a CoA must answer is: "Is this the correct molecule?" For (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, with a molecular formula of C₅H₁₃ClN₂O₂S and a molecular weight of 200.69 g/mol , multiple orthogonal techniques are employed for unequivocal identification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): This is the cornerstone of structural elucidation for organic molecules. The CoA simply stating "Conforms to structure" implies that the observed spectrum matches the expected pattern of signals, chemical shifts, and coupling constants for the target molecule. A senior scientist would not take this at face value and would scrutinize the actual spectrum. Key expected signals would include the methylsulfonyl group, the pyrrolidine ring protons, and the amine proton. The integration of these signals should also be consistent with the number of protons in each part of the molecule.

  • Mass Spectrometry (MS): Typically using a soft ionization technique like Electrospray Ionization (ESI), MS confirms the molecular weight of the free base. For this compound, one would expect to see a prominent ion at m/z [M+H]⁺ corresponding to the protonated free base (C₅H₁₂N₂O₂S), which has a mass of approximately 165.07.

Purity: Quantifying the Target Molecule

Purity assessment is a multi-faceted evaluation. No single method provides a complete picture, which is why a well-constructed CoA will employ multiple techniques.

  • Assay by Titration: This classical chemical method provides an absolute measure of the amount of the hydrochloride salt present. An acid-base titration quantifies the amine hydrochloride, offering a robust, albeit non-specific, measure of purity.

  • Purity by HPLC: High-Performance Liquid Chromatography is the workhorse for purity assessment in the pharmaceutical industry[1]. Since (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride lacks a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often employed. This technique separates the main compound from any non-volatile impurities. A purity of 99.8% indicates a very clean sample.

Chiral Purity: The Critical Parameter

For a chiral molecule, the enantiomeric purity is often the most critical quality attribute. The biological activity of the (R)-enantiomer can be significantly different from its (S)-counterpart. Therefore, robust analytical methods are required to quantify the enantiomeric excess (e.e.).

  • Enantiomeric Excess (e.e.) by Chiral HPLC: This is the gold standard for determining chiral purity[1]. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. A key challenge with this molecule is its lack of a UV chromophore, making detection difficult. To overcome this, a pre-column derivatization step is often employed, where the amine is reacted with a chromophore-containing reagent to allow for sensitive UV detection. An e.e. of ≥ 99.0% is a common specification for high-purity chiral building blocks.

Potential Impurities: What to Look For

Understanding the synthetic route of a compound provides insight into the potential process-related impurities that might be present[2][3]. A common synthesis of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride starts from a chiral precursor like (R)-3-hydroxypyrrolidine. Potential impurities could include:

  • The (S)-enantiomer: The unwanted enantiomer is the most critical impurity to monitor.

  • Starting materials: Unreacted (R)-3-hydroxypyrrolidine or its protected derivatives.

  • By-products of the sulfonation step: Impurities arising from the reaction with methanesulfonyl chloride.

  • Residual solvents: Solvents used in the synthesis and purification steps. These are typically monitored by Headspace Gas Chromatography (GC-HS) and controlled according to ICH Q3C guidelines.

Performance Comparison: (R)-enantiomer vs. Alternatives

The choice of starting material has profound implications for drug discovery and development. Here, we compare the typical CoA specifications of the high-purity (R)-enantiomer with its (S)-enantiomer and the racemic mixture.

Table 2: Comparative CoA Specifications

Test(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride(S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochlorideRacemic 1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride
Enantiomeric Excess (e.e.) ≥ 99.0% (R)≥ 99.0% (S)Not Applicable (e.e. ≈ 0%)
Assay (by Titration) ≥ 98.0%≥ 98.0%≥ 98.0%
Purity (by HPLC) ≥ 98.0%≥ 98.0%≥ 98.0%

The key differentiator is, of course, the enantiomeric excess. While the chemical purity of all three may be high, the stereochemical composition is fundamentally different. In a drug development context, using the racemate would necessitate the separation of enantiomers at a later stage or the development and validation of the racemate as the final drug substance, which requires demonstrating the safety and efficacy of both enantiomers. Using the incorrect enantiomer ((S)-form instead of the desired (R)-form) could lead to a complete loss of biological activity or even off-target effects.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of the CoA data, the analytical methods themselves must be robust and validated according to guidelines such as ICH Q2(R1)[4]. Below are detailed, exemplary protocols for the key analytical experiments.

Chiral HPLC Method for Enantiomeric Excess Determination

This protocol is designed to be a self-validating system. The inclusion of a system suitability test ensures that the chromatographic system is performing adequately on the day of analysis.

1. Principle: The primary amine is derivatized with a chiral derivatizing agent that contains a chromophore, allowing for the separation of the resulting diastereomers on a standard reversed-phase HPLC column.

2. Workflow Diagram:

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Add Derivatizing Agent & Base Dissolve->Derivatize React Incubate Derivatize->React Inject Inject into HPLC React->Inject Separate Separate on C18 Column Inject->Separate Detect Detect by UV Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate e.e. Integrate->Calculate

Caption: Chiral HPLC workflow with pre-column derivatization.

3. Step-by-Step Protocol:

  • System Suitability: Prepare a solution of the racemic mixture and derivatize it according to the procedure below. Inject this solution into the HPLC system. The resolution between the two diastereomer peaks must be ≥ 2.0.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride into a volumetric flask.

    • Dissolve in a suitable diluent (e.g., acetonitrile).

    • Add a solution of a chiral derivatizing agent (e.g., Marfey's reagent) and a suitable base (e.g., triethylamine).

    • Incubate the mixture at a controlled temperature (e.g., 40 °C) for a specified time to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the wavelength corresponding to the chromophore of the derivatizing agent.

  • Data Analysis:

    • Integrate the peak areas of the two diastereomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak)] x 100

¹H NMR for Structural Confirmation

1. Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The response of the hydrogen nuclei to radiofrequency pulses provides a detailed fingerprint of the molecule's structure.

2. Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Acquire Acquire Spectrum Insert->Acquire Process Process Raw Data Acquire->Process Analyze Analyze Spectrum Process->Analyze

Caption: Workflow for ¹H NMR analysis.

3. Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the signals and assign them to the corresponding protons in the molecule.

    • Compare the chemical shifts, coupling patterns, and integrations with the expected values for (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride.

Conclusion

The Certificate of Analysis is a vital document that provides a wealth of information about the quality of a chemical reagent. For a chiral building block like (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, a thorough interpretation of the CoA is essential to ensure the success of research and development activities. By understanding the analytical techniques employed, the significance of each specification, and the potential impurities that may be present, scientists can make informed decisions about the suitability of a particular batch of material for their specific application. This guide provides a framework for this critical evaluation, empowering researchers to demand and recognize the highest standards of chemical quality.

References

  • Google Patents. (n.d.). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Babu, C. V. R., et al. (2014).
  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). 2.2.46. Chromatographic separation techniques. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Comparative

A Tale of Two Rings: A Comparative Guide to the Biological Activity of Pyrrolidine and Piperidine Core Structures

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that dictates the trajectory of a drug discovery progra...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that dictates the trajectory of a drug discovery program. It profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most prolific saturated heterocycles are the five-membered pyrrolidine and the six-membered piperidine rings. Both are hailed as "privileged scaffolds" due to their frequent appearance in a vast array of biologically active compounds and approved drugs.[1][2] Their utility is rooted in their ability to introduce a basic nitrogen atom, which is often crucial for target engagement and for modulating properties like solubility, while also providing a distinct three-dimensional architecture.[1]

This guide offers an in-depth, data-driven comparative analysis of these two scaffolds. Moving beyond a simple recitation of facts, we will explore the subtle yet significant differences that arise from the addition of a single methylene unit, and how these differences are leveraged in the rational design of novel therapeutics.

Fundamental Physicochemical and Conformational Differences: The Foundation of Biological Activity

While structurally analogous, the seemingly minor difference between a five- and six-membered ring imparts distinct physicochemical and conformational characteristics to pyrrolidine and piperidine. These foundational differences are often the root cause of divergent biological activities.

The pyrrolidine ring, a five-membered saturated heterocycle, exhibits a high degree of conformational flexibility, a phenomenon known as "pseudorotation".[3] This allows it to adopt a range of envelope and twisted conformations with low energy barriers between them. This inherent flexibility can be advantageous, enabling the molecule to adapt its shape to the binding pocket of a biological target.[1] Conversely, the six-membered piperidine ring predominantly adopts a more rigid chair conformation, similar to cyclohexane.[4] This conformational rigidity can be beneficial for locking in a bioactive conformation, potentially leading to higher binding affinity and selectivity.[1] However, piperidine does exhibit two distinct chair conformations, with the N-H bond in either an axial or equatorial position, which can interconvert.[4]

The basicity of the nitrogen atom in both scaffolds is a key feature, with very similar pKa values for their conjugate acids, making them largely interchangeable when basicity is the primary concern.[1] However, piperidine is slightly more lipophilic than pyrrolidine, which can influence solubility, cell permeability, and potential off-target interactions.[1]

Table 1: Comparative Physicochemical Properties of Pyrrolidine and Piperidine

PropertyPyrrolidinePiperidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.27~11.22Both are strongly basic, with pyrrolidine being slightly more so. This can influence salt formation and interactions with biological targets.[1]
logP (Octanol/Water) 0.460.84Piperidine's higher lipophilicity may enhance membrane permeability but could also increase metabolic susceptibility and off-target binding.[1]
Conformational Flexibility High (pseudorotation)Moderate (chair conformations)Pyrrolidine's flexibility can be beneficial for induced-fit binding, while piperidine's rigidity can pre-organize the molecule for optimal target interaction.[4][5]
Ring Strain HigherLowerThe greater ring strain in pyrrolidine can influence its reactivity and interactions.

A Comparative Analysis of Biological Activities Across Therapeutic Areas

Both pyrrolidine and piperidine moieties are found in drugs targeting a wide spectrum of diseases, including those affecting the central nervous system (CNS), inflammatory conditions, infectious diseases, and cancer.[6][7] The choice between these two scaffolds can significantly impact the potency and selectivity of a drug candidate.

Central Nervous System (CNS) Disorders

Both scaffolds are prevalent in CNS-active compounds due to the basic nitrogen's ability to be protonated at physiological pH, which can facilitate interactions with receptors and transporters in the brain.

  • Pyrrolidine in CNS: The pyrrolidine ring is a key component of the nootropic drug piracetam and its derivatives, which are used to enhance cognitive function. The anticonvulsant levetiracetam also features a pyrrolidine core. Structure-activity relationship (SAR) studies on certain anticonvulsant agents have shown that the substituent at the 3-position of the pyrrolidine-2,5-dione ring influences activity.[5]

  • Piperidine in CNS: The piperidine scaffold is a cornerstone of many opioid analgesics, such as morphine and fentanyl.[6] It is also found in antipsychotic drugs like haloperidol and risperidone. Recent research has highlighted the importance of the piperidine ring in dual-acting antagonists of the histamine H3 and sigma-1 receptors, which show promise as novel antinociceptive agents.[8] In a direct comparison, replacing a piperazine core with a piperidine core in a series of histamine H3 receptor ligands dramatically increased affinity for the sigma-1 receptor, demonstrating the profound impact of this scaffold swap.[8]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of compounds containing these scaffolds are well-documented.[6][7]

  • Pyrrolidine in Inflammation: Certain pyrrolidine derivatives have been investigated as anti-inflammatory agents. For instance, polyhydroxylated pyrrolidines, also known as aza-sugars, can act as inhibitors of enzymes involved in inflammatory pathways.[5]

  • Piperidine in Inflammation and Pain: The piperidine alkaloid, piperine, found in black pepper, exhibits a range of pharmacological effects, including anti-inflammatory and analgesic activities.[9] Many non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics incorporate the piperidine motif.

Anticancer Activity

The versatility of both scaffolds has been exploited in the development of novel anticancer agents.[5][10]

  • Pyrrolidine in Oncology: Pyrrolidine-based compounds have shown promise as anticancer agents through various mechanisms. For example, some derivatives act as selective estrogen receptor degraders (SERDs) for the treatment of breast cancer.[5] The stereochemistry of substituents on the pyrrolidine ring is often critical for activity.

  • Piperidine in Oncology: The piperidine ring is present in several approved anticancer drugs, including the immunomodulatory drugs lenalidomide and pomalidomide, which are used to treat multiple myeloma. The metabolic stability of the piperidine scaffold is a key consideration in the design of these drugs.[11]

Antimicrobial Activity

Both pyrrolidine and piperidine derivatives have been explored for their potential as antimicrobial agents.[6][10] Their basic nature can contribute to their ability to disrupt microbial membranes or inhibit key enzymes.

Case Studies: Head-to-Head Comparison in Drug Design

While direct "apples-to-apples" comparisons of pyrrolidine- and piperidine-containing drugs for the same target are not always available, we can analyze cases where a "scaffold hop" from one to the other has been a key optimization step.

One illustrative example comes from the development of dual histamine H3 and sigma-1 receptor antagonists. In this study, a compound with a piperazine core displayed a high affinity for the H3 receptor but a low affinity for the sigma-1 receptor.[8] By replacing the piperazine with a piperidine ring, the resulting analogue maintained high H3 receptor affinity while gaining potent sigma-1 receptor antagonism.[8] This highlights how the more rigid and lipophilic nature of the piperidine scaffold can be advantageous for achieving dual-target activity.

Experimental Protocols for Biological Activity Evaluation

To provide a practical context for comparing the biological activities of novel pyrrolidine and piperidine derivatives, we outline two fundamental experimental protocols.

In Vitro Enzyme Inhibition Assay (e.g., for Kinase Inhibition)

This protocol is designed to determine the concentration at which a compound inhibits 50% of the activity of a target enzyme (IC50).

Workflow Diagram:

Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Incubation Incubate Compound with Enzyme Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Prepare Substrate Solution Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop Reaction Reaction_Start->Reaction_Stop Detection Detect Signal (e.g., Luminescence) Reaction_Stop->Detection Data_Plot Plot % Inhibition vs. [Compound] Detection->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Caption: Workflow for an in vitro enzyme inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compounds (both pyrrolidine and piperidine derivatives) in a suitable solvent (e.g., DMSO). A typical starting concentration is 10 mM, followed by serial dilutions to create a dose-response curve.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a microtiter plate. Include positive controls (known inhibitor) and negative controls (vehicle only).

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its substrate in an appropriate assay buffer.

  • Pre-incubation: Add the enzyme solution to the wells containing the test compounds and controls. Incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution. The method of detection will depend on the assay format (e.g., luminescence, fluorescence, absorbance). Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This protocol assesses the effect of a compound on the viability of cultured cells.

Workflow Diagram:

Cytotoxicity_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability_assessment Viability Assessment Cell_Seeding Seed Cells in Microtiter Plate Cell_Adherence Allow Cells to Adhere Overnight Cell_Seeding->Cell_Adherence Compound_Addition Add Compound Dilutions to Cells Cell_Adherence->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading EC50_Calculation Calculate EC50 Value Absorbance_Reading->EC50_Calculation

Caption: Workflow for a cell-based cytotoxicity assay (MTT).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Include appropriate controls.

  • Incubation: Return the plates to the incubator and incubate for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value (the concentration that reduces cell viability by 50%).

Conclusion: Making an Informed Scaffold Choice

The choice between a pyrrolidine and a piperidine core is a nuanced decision that should be driven by the specific goals of the drug discovery project. Pyrrolidine, with its greater conformational flexibility, may be advantageous when a degree of adaptability is required for target binding or when a more hydrophilic profile is desired.[1] In contrast, the more rigid and lipophilic piperidine scaffold can be a powerful tool for achieving high binding affinity through conformational restriction.[1]

Ultimately, a thorough understanding of the subtle yet impactful differences between these two privileged scaffolds empowers medicinal chemists to make more rational and effective decisions. The optimal choice will invariably depend on the biological target, the desired pharmacokinetic profile, and the evolving structure-activity relationship within a chemical series.[1]

References

  • Molecules. 2021;26(16):4884. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • World Journal of Pharmaceutical Research. 2014;3(7):986-1003. EMERGING PHAACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. [Link]

  • Wikipedia. Piperidine. [Link]

  • Molecules. 2021;26(23):7448. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Frontiers in Chemistry. 2023;11:123456. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • ACS Chemical Neuroscience. 2021;12(5):859-874. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • Authorea. July 26, 2024. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]

  • RSC Drug Discovery Series. 2016;(50):1-29. Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link]

  • PubMed. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Organometallics. 2022;41(10):1180-1188. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. [Link]

  • ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Molecules. 2020;25(1):123. Piperine-A Major Principle of Black Pepper: A Review of Its Bioactivity and Studies. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride

The foundational principle of this guide is to treat (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride with a high degree of caution, assuming it possesses hazards associated with its constituent chemical groups. Th...

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of this guide is to treat (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride with a high degree of caution, assuming it possesses hazards associated with its constituent chemical groups. The available data for the stereoisomer (S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride indicates it is a skin and eye irritant.[1] Therefore, the procedures outlined below are designed to mitigate these and other potential risks.

Hazard Identification and Risk Assessment

Before handling (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, a thorough risk assessment is paramount. Based on analogous compounds, the primary hazards are anticipated to be:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.[1]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[2]

Table 1: Hazard Profile of Analogous Compounds

Hazard StatementDescriptionSource Compound(s)
H315Causes skin irritation(S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, Methyl-d3-amine HCl
H319Causes serious eye irritation(S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride, Methyl-d3-amine HCl
H335May cause respiratory irritationMethyl-d3-amine HCl
H302Harmful if swallowedMethyl-d3-amine HCl

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable. The following PPE is mandatory when handling (R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride.[3]

  • Eye and Face Protection: Chemical safety goggles with side shields are essential to protect against splashes.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3] Always inspect gloves for any signs of degradation or perforation before use.[5]

    • Lab Coat: A full-length laboratory coat, buttoned, is required to protect skin and clothing.

    • Closed-toe Shoes: Footwear that fully covers the feet is mandatory in the laboratory.[3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[4]

Table 2: Recommended Personal Protective Equipment

Body PartProtectionSpecification
EyesGogglesChemical safety goggles with side shields
FaceFace ShieldTo be used in conjunction with goggles during splash-risk procedures
HandsGlovesNitrile or neoprene, inspected before use
BodyLab CoatFull-length, buttoned
FeetShoesClosed-toe, non-perforated

Safe Handling and Operational Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

General Handling
  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[6]

  • No Mouth Pipetting: Never use your mouth to pipette any chemical.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][7]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[8]

Weighing and Dispensing
  • Preparation: Don the appropriate PPE before entering the designated handling area.

  • Containment: Perform all weighing and dispensing activities within a chemical fume hood or a ventilated balance enclosure.

  • Static Control: Use anti-static weighing paper and tools to prevent the dispersal of fine powders.

  • Cleaning: Clean any spills on the balance immediately using appropriate procedures.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and shoes immediately.[10] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[11] If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.

Spill Response

For any spill, the primary goal is to ensure personal safety and contain the spill.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.[12]

  • Assess: From a safe distance, assess the extent of the spill and any immediate dangers (e.g., proximity to ignition sources).

  • Secure: Secure the area to prevent unauthorized entry.[13]

  • Clean-up (for small, manageable spills):

    • Don the appropriate PPE, including respiratory protection if necessary.

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[14]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[14]

    • Decontaminate the spill area with a suitable cleaning agent.

    • Properly label the waste container.[14]

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[4]

Spill_Response_Workflow cluster_InitialActions Immediate Response cluster_SpillType Spill Assessment cluster_LargeSpill Large Spill Protocol cluster_SmallSpill Small Spill Protocol Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill from Safe Distance Evacuate->Assess IsSmall Is the spill small and manageable? Assess->IsSmall ContactEHS Contact EHS/Emergency Services IsSmall:s->ContactEHS No DonPPE Don Appropriate PPE IsSmall:e->DonPPE Yes SecureArea Secure the Area ContactEHS->SecureArea Contain Contain with Inert Absorbent DonPPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride
Reactant of Route 2
(R)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride
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